Product packaging for 13(S)-HODE cholesteryl ester(Cat. No.:)

13(S)-HODE cholesteryl ester

Katalognummer: B593973
Molekulargewicht: 665.1 g/mol
InChI-Schlüssel: RZXYPSUQZUUHPD-XFIJILBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

13(S)-HODE cholesteryl ester is a specific enzymatically oxidized lipid that serves as a critical molecule for investigating inflammatory and atherogenic processes. Its primary research value lies in its role as a marker and mediator of lipid peroxidation, particularly within low-density lipoprotein (LDL) and macrophage lipid bodies . The compound is formed through the stereospecific action of 15-lipoxygenase (15-LO), which oxygenates cholesteryl linoleate to generate this chiral oxidation product . Studies in murine models have demonstrated that cellular 15-LO directly oxidizes cholesteryl ester substrates from both intracellular stores and extracellular sources like LDL, and these specific oxCEs have been identified in freshly harvested macrophages, suggesting an in vivo role for the enzyme as a cholesteryl ester oxidase . Beyond its formation, the metabolic fate of this compound is a key area of investigation; it is a preferred substrate for hydrolysis by macrophages, and the liberated 13(S)-HODE can be re-esterified into phospholipids, leading to the generation of oxidized phosphatidylcholine (oxPC) species . These oxPCs are biologically active ligands for macrophage scavenger receptors implicated in the progression of vascular plaques . Consequently, this compound is an essential tool for researchers dissecting the pathways of oxidized lipid metabolism, understanding the interplay between enzymatic oxidation and reverse cholesterol transport, and elucidating the molecular mechanisms that link lipid oxidation to the pathogenesis of cardiovascular disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H76O3 B593973 13(S)-HODE cholesteryl ester

Eigenschaften

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXYPSUQZUUHPD-XFIJILBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Significance of 13(S)-HODE Cholesteryl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester is a prominent oxidized lipid species found within atherosclerotic plaques.[1] It is formed through the enzymatic oxidation of cholesteryl linoleate (B1235992), primarily by 15-lipoxygenase (15-LO), and serves as a significant component of oxidized low-density lipoprotein (oxLDL). While much of the biological activity is attributed to its hydrolysis product, the free acid 13(S)-HODE, the cholesteryl ester form plays a crucial role as a stable transport and storage molecule within the atherosclerotic lesion. This guide provides an in-depth analysis of the biological significance of 13(S)-HODE cholesteryl ester, focusing on its formation, metabolism, and downstream signaling effects, particularly in the context of atherosclerosis.

Introduction

The oxidation of lipids, particularly those within low-density lipoproteins (LDL), is a key initiating event in the pathogenesis of atherosclerosis. Among the myriad of oxidized lipid products, 13(S)-HODE and its cholesteryl ester have emerged as critical players in the inflammatory and metabolic dysregulation that characterizes this disease. This document will explore the multifaceted biological significance of this compound, from its enzymatic synthesis to its ultimate impact on cellular signaling pathways.

Formation and Metabolism

This compound is primarily formed from the oxidation of cholesteryl linoleate, the most abundant fatty acid ester of cholesterol in LDL. This conversion is predominantly catalyzed by the enzyme 15-lipoxygenase (15-LO).[2]

Key Metabolic Steps:

  • Oxidation: 15-LO stereospecifically introduces molecular oxygen to cholesteryl linoleate, forming 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) cholesteryl ester.

  • Reduction: The unstable hydroperoxide is subsequently reduced to the more stable hydroxyl derivative, this compound, by cellular peroxidases.

  • Cellular Uptake: As a component of oxLDL, this compound is taken up by macrophages in the arterial intima via scavenger receptors such as CD36.

  • Hydrolysis: Within the macrophage, oxidized cholesteryl esters are preferentially hydrolyzed by neutral cholesteryl ester hydrolase (nCEH) and hormone-sensitive lipase (B570770) (HSL) compared to their non-oxidized counterparts.[3][4] This hydrolysis releases free 13(S)-HODE, which is the primary signaling-active molecule.

Biological Significance and Signaling Pathways

The biological effects of this compound are largely mediated by its hydrolysis product, 13(S)-HODE. The free acid acts as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][5]

PPARγ-Mediated Signaling

Activation of PPARγ by 13(S)-HODE in macrophages leads to a cascade of downstream events with significant implications for atherosclerosis:

  • Induction of Target Genes: PPARγ activation upregulates the expression of genes involved in lipid metabolism and inflammation, including the scavenger receptor CD36 and the fatty acid binding protein aP2.[2] This can paradoxically lead to increased lipid uptake and foam cell formation.

  • Apoptosis: The 13(S)-HODE/PPARγ axis can also induce apoptosis in macrophages, a process that can contribute to the growth of the necrotic core in advanced atherosclerotic plaques.[2]

dot

PPARg_Signaling cluster_extracellular Extracellular Space cluster_cell Macrophage oxLDL Oxidized LDL (containing 13(S)-HODE-CE) ScavengerReceptor Scavenger Receptor (e.g., CD36) oxLDL->ScavengerReceptor Uptake 13S_HODE_CE 13(S)-HODE Cholesteryl Ester nCEH Neutral Cholesteryl Ester Hydrolase (nCEH) 13S_HODE_CE->nCEH Hydrolysis 13S_HODE 13(S)-HODE (Free Acid) nCEH->13S_HODE PPARg PPARγ 13S_HODE->PPARg Activation PPRE PPRE (PPAR Response Element) PPARg->PPRE Binds to RXR RXR RXR->PPRE Binds to GeneExpression Target Gene Expression (e.g., CD36, aP2) PPRE->GeneExpression Induces BiologicalEffects Biological Effects: - Increased Lipid Uptake - Foam Cell Formation - Apoptosis GeneExpression->BiologicalEffects

Caption: PPARγ Signaling Pathway Activated by 13(S)-HODE.

Quantitative Data

While precise concentrations of this compound in human atherosclerotic plaques are not well-documented and can vary significantly, studies have consistently shown it to be a major component of the oxidized lipid pool.

ParameterTissue/Cell TypeMethodFindingReference
Relative Abundance Human Atherosclerotic PlaquesImmunohistochemistryCo-localized with markers of oxidized LDL in endothelial cells, macrophages, and smooth muscle cells.[6]
Formation Rabbit Reticulocytes and Human MonocytesIn vitro assay15-LO can metabolize cholesteryl linoleate to 13-HODE cholesteryl ester.[7]
Hydrolysis Murine MacrophagesHPLC-based assayOxidized cholesteryl esters are preferentially hydrolyzed over non-oxidized counterparts.[3]

Experimental Protocols

Extraction and Quantification of this compound from Atherosclerotic Tissue (Logical Workflow)

This protocol outlines a logical workflow for the extraction and analysis of this compound from tissue samples based on commonly used lipidomics techniques.

dot

Extraction_Quantification Tissue Atherosclerotic Plaque Tissue Homogenization Homogenization in PBS with Antioxidants (e.g., BHT) Tissue->Homogenization LipidExtraction Lipid Extraction (e.g., Folch Method with Chloroform:Methanol (B129727) 2:1) Homogenization->LipidExtraction PhaseSeparation Phase Separation (Addition of water/saline) LipidExtraction->PhaseSeparation OrganicPhase Collect Organic Phase (contains lipids) PhaseSeparation->OrganicPhase Drying Dry Down under Nitrogen OrganicPhase->Drying Reconstitution Reconstitute in LC-MS compatible solvent Drying->Reconstitution LCMS LC-MS/MS Analysis (with internal standards) Reconstitution->LCMS Quantification Quantification against Standard Curve LCMS->Quantification

Caption: Workflow for Extraction and Quantification of 13(S)-HODE-CE.

Detailed Steps:

  • Sample Preparation: Atherosclerotic plaque tissue is obtained and immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.

  • Homogenization: The tissue is weighed and homogenized in ice-cold phosphate-buffered saline (PBS) containing antioxidants such as butylated hydroxytoluene (BHT) to prevent further oxidation.

  • Lipid Extraction: Lipids are extracted using a modified Folch method. A 2:1 (v/v) mixture of chloroform:methanol is added to the homogenate, followed by vigorous vortexing.

  • Phase Separation: A saline solution is added to induce phase separation. The mixture is centrifuged, and the lower organic phase containing the lipids is carefully collected.

  • Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the analytical method, such as methanol or isopropanol.

  • LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation is achieved on a C18 reverse-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound using a stable isotope-labeled internal standard.

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of purified this compound.

In Vitro Macrophage Cholesteryl Ester Hydrolysis Assay (Logical Workflow)

This protocol describes a logical workflow to assess the hydrolysis of this compound in cultured macrophages.

dot

Hydrolysis_Assay Culture Culture Macrophages (e.g., THP-1 or primary cells) Loading Load cells with [3H]-13(S)-HODE Cholesteryl Ester (within acetylated LDL) Culture->Loading Wash Wash cells to remove excess labeled lipid Loading->Wash Incubation Incubate with or without Cholesterol Acceptor (e.g., HDL) Wash->Incubation LipidExtraction Extract lipids from cells and media separately Incubation->LipidExtraction TLC Separate lipids by Thin Layer Chromatography (TLC) LipidExtraction->TLC Scintillation Quantify radioactivity in CE and Free Fatty Acid spots via Scintillation Counting TLC->Scintillation Calculation Calculate % Hydrolysis Scintillation->Calculation

Caption: Workflow for Macrophage Cholesteryl Ester Hydrolysis Assay.

Detailed Steps:

  • Cell Culture: Macrophages (e.g., differentiated THP-1 cells or primary peritoneal macrophages) are cultured in appropriate media.

  • Lipid Loading: Cells are incubated with acetylated LDL (acLDL) that has been enriched with radiolabeled [³H]-13(S)-HODE cholesteryl ester for a specified period to allow for uptake and accumulation of lipid droplets.

  • Washing: After loading, the cells are thoroughly washed with PBS to remove any unincorporated labeled lipids.

  • Incubation: The cells are then incubated in fresh media, either in the presence or absence of a cholesterol acceptor such as high-density lipoprotein (HDL).

  • Lipid Extraction: At various time points, the media is collected, and the cells are lysed. Lipids are extracted from both the media and the cell lysates separately using a method such as the Bligh-Dyer extraction.

  • Thin Layer Chromatography (TLC): The extracted lipids are spotted onto a TLC plate and separated using a solvent system that resolves cholesteryl esters from free fatty acids (e.g., hexane:diethyl ether:acetic acid).

  • Quantification: The spots corresponding to cholesteryl esters and free fatty acids are scraped from the TLC plate, and the amount of radioactivity in each is determined by liquid scintillation counting.

  • Calculation: The percentage of cholesteryl ester hydrolysis is calculated as the amount of radioactivity in the free fatty acid fraction divided by the total radioactivity in both the cholesteryl ester and free fatty acid fractions.

Conclusion and Future Directions

This compound is a key oxidized lipid that accumulates in atherosclerotic lesions and contributes to the pathology of the disease, primarily through its hydrolysis to the PPARγ agonist, 13(S)-HODE. While its role as a precursor to the active free fatty acid is well-established, further research is needed to determine if the esterified form possesses any direct biological activity. The development of more sensitive and specific analytical methods will be crucial for accurately quantifying its concentration in various tissues and disease states. A deeper understanding of the regulation of its formation and hydrolysis could pave the way for novel therapeutic strategies targeting the lipid-driven inflammation in atherosclerosis and other chronic inflammatory diseases.

References

The Discovery and Isolation of 13(S)-HODE Cholesteryl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery, isolation, and significance of 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester, a significant lipid molecule implicated in the pathophysiology of various diseases, most notably atherosclerosis. This document details the enzymatic origins of this oxidized cholesteryl ester, outlines comprehensive experimental protocols for its extraction and analysis from tissues, and presents its known signaling pathways. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate the role of 13(S)-HODE cholesteryl ester in their respective fields.

Discovery and Significance

This compound was first identified as a component of atherosclerotic lesions in human aortas.[1][2] Its presence is significant as it is primarily formed through the enzymatic oxidation of cholesteryl linoleate (B1235992), a major component of low-density lipoprotein (LDL), by the enzyme 15-lipoxygenase-1 (15-LOX-1).[2][3] This enzymatic origin, resulting in the specific S stereoisomer, distinguishes it from the racemic mixture of HODE cholesteryl esters that can be formed by non-enzymatic, free radical-mediated oxidation. The accumulation of this compound within the vascular intima is a key feature of atheromatous plaques and is believed to contribute to the progression of atherosclerosis.[2]

Quantitative Data

While extensive quantitative data for this compound across a wide range of tissues remains an active area of research, existing studies indicate a significant accumulation in pathological conditions compared to healthy tissues. The following table summarizes the typical findings regarding the relative abundance of its precursor, 13-HODE, and the general trend observed for oxidized cholesteryl esters in atherosclerotic plaques.

Tissue TypeAnalyteReported Levels/ObservationsReference
Human Atherosclerotic Plaques13-HODE (esterified to cholesterol)Dominant component of plaques.[2][2]
Human Atherosclerotic PlaquesCholesteryl Linoleate vs. Cholesteryl Oleate (B1233923) RatioRatio of linoleate (18:2) to oleate (18:1) in cholesteryl esters is a key indicator of plaque progression.[4][4]
Human Carotid Arteries (Atherosclerotic)13(R)-HODEAlso detected, indicating complex oxidative processes within the plaque.[5][5]
Plasma of Acute Coronary Syndrome Patients13-HODESignificantly higher levels compared to controls.[6][6]

Experimental Protocols

The accurate analysis of this compound in tissues requires meticulous sample handling and sophisticated analytical techniques to prevent artefactual oxidation and ensure stereospecificity. The following is a comprehensive protocol synthesized from established methods for the extraction and analysis of cholesteryl esters from tissues.[3][7][8][9]

Tissue Collection and Homogenization
  • Objective: To obtain a representative tissue sample and efficiently disrupt the cellular structure to release lipids.

  • Procedure:

    • Excise the tissue of interest (e.g., aortic arch, atherosclerotic plaque) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity and lipid oxidation. Store at -80°C until extraction.

    • Weigh the frozen tissue and record the wet weight.

    • On dry ice, mince the tissue into small pieces using a pre-chilled scalpel.

    • Transfer the minced tissue to a pre-chilled glass Dounce homogenizer.

    • Add a 2:1 (v/v) mixture of chloroform:methanol containing an antioxidant such as 0.005% butylated hydroxytoluene (BHT) to the homogenizer. A typical volume is 20 mL per gram of tissue.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

Lipid Extraction (Folch Method)
  • Objective: To separate the total lipid fraction from other cellular components.

  • Procedure:

    • Transfer the tissue homogenate to a glass centrifuge tube with a Teflon-lined cap.

    • Add 0.25 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

    • Re-extract the upper aqueous phase and the protein interface with another volume of chloroform, vortex, and centrifuge as before.

    • Pool the organic phases.

    • Dry the combined organic extract under a stream of nitrogen gas.

Solid-Phase Extraction (SPE) for Cholesteryl Ester Isolation
  • Objective: To isolate the cholesteryl ester fraction from the total lipid extract.

  • Procedure:

    • Resuspend the dried lipid extract in a small volume of hexane (B92381).

    • Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by washing with 5 mL of hexane.

    • Load the lipid extract onto the SPE cartridge.

    • Elute the cholesteryl ester fraction with 10 mL of hexane or a hexane:diethyl ether mixture (e.g., 98:2 v/v).

    • Collect the eluate and dry it under a stream of nitrogen.

Saponification and Derivatization (for GC-MS analysis of fatty acid composition)
  • Objective: To hydrolyze the cholesteryl ester and derivatize the resulting fatty acid for gas chromatography-mass spectrometry (GC-MS) analysis. This step is crucial for confirming the presence of the 13-HODE moiety.

  • Procedure:

    • To the dried cholesteryl ester fraction, add 2 mL of 0.5 M methanolic KOH.

    • Incubate at 60°C for 1 hour to saponify the ester bond.

    • After cooling, add 2 mL of water and acidify to pH 3-4 with HCl.

    • Extract the free fatty acids three times with 2 mL of hexane.

    • Pool the hexane extracts and dry under nitrogen.

    • Derivatize the fatty acids to their methyl esters (FAMEs) using a suitable reagent such as BF3-methanol or by preparing pentafluorobenzyl (PFB) ester derivatives for enhanced sensitivity in GC-MS.

LC-MS/MS Analysis of Intact this compound
  • Objective: To directly quantify the intact this compound molecule, preserving its stereochemistry.

  • Procedure:

    • Resuspend the purified cholesteryl ester fraction from SPE in a suitable solvent for reverse-phase liquid chromatography (e.g., methanol:isopropanol).

    • Inject the sample onto a C18 or a chiral column for separation.

    • Use a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

    • The precursor ion for 13-HODE cholesteryl ester [M+NH4]+ would be m/z 684.6. A characteristic product ion would be the loss of the fatty acyl chain, resulting in the cholesterol backbone fragment at m/z 369.3.

    • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., d7-cholesteryl 13(S)-HODE).

Signaling Pathways and Experimental Workflows

The biological effects of 13(S)-HODE and its cholesteryl ester are mediated through various signaling pathways, primarily involving nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.

15-Lipoxygenase Pathway for this compound Formation

The enzymatic formation of this compound is a key step in its biological activity.

G Formation of this compound Cholesteryl Linoleate\n(in LDL) Cholesteryl Linoleate (in LDL) 13(S)-HPODE\nCholesteryl Ester 13(S)-HPODE Cholesteryl Ester Cholesteryl Linoleate\n(in LDL)->13(S)-HPODE\nCholesteryl Ester Oxygenation 15-Lipoxygenase-1\n(15-LOX-1) 15-Lipoxygenase-1 (15-LOX-1) 15-Lipoxygenase-1\n(15-LOX-1)->13(S)-HPODE\nCholesteryl Ester 13(S)-HODE\nCholesteryl Ester 13(S)-HODE Cholesteryl Ester 13(S)-HPODE\nCholesteryl Ester->13(S)-HODE\nCholesteryl Ester Reduction Glutathione\nPeroxidase Glutathione Peroxidase Glutathione\nPeroxidase->13(S)-HODE\nCholesteryl Ester

Caption: Enzymatic conversion of cholesteryl linoleate to this compound.

Experimental Workflow for Tissue Analysis

The following diagram outlines the key steps in the isolation and analysis of this compound from tissue samples.

G Workflow for this compound Analysis cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Lipid Extraction\n(Folch) Lipid Extraction (Folch) Tissue Homogenization->Lipid Extraction\n(Folch) Solid-Phase Extraction\n(SPE) Solid-Phase Extraction (SPE) Lipid Extraction\n(Folch)->Solid-Phase Extraction\n(SPE) LC-MS/MS Analysis\n(Intact Ester) LC-MS/MS Analysis (Intact Ester) Solid-Phase Extraction\n(SPE)->LC-MS/MS Analysis\n(Intact Ester) Saponification & Derivatization Saponification & Derivatization Solid-Phase Extraction\n(SPE)->Saponification & Derivatization GC-MS Analysis\n(Fatty Acid Profile) GC-MS Analysis (Fatty Acid Profile) Saponification & Derivatization->GC-MS Analysis\n(Fatty Acid Profile)

Caption: Workflow for tissue analysis of this compound.

13-HODE Signaling in Macrophages and Atherosclerosis

13-HODE, released from its cholesteryl ester form by esterases within the cell, acts as a signaling molecule, notably through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[10][11] This activation leads to a cascade of events that influence cholesterol metabolism and inflammation in macrophages, key cells in the development of atherosclerosis.

G 13-HODE Signaling in Macrophages 13(S)-HODE 13(S)-HODE PPARγ PPARγ 13(S)-HODE->PPARγ activates PPARγ/RXR Heterodimer PPARγ/RXR Heterodimer PPARγ->PPARγ/RXR Heterodimer RXR RXR RXR->PPARγ/RXR Heterodimer PPRE\n(in target gene promoters) PPRE (in target gene promoters) PPARγ/RXR Heterodimer->PPRE\n(in target gene promoters) binds to LXRα Gene Expression LXRα Gene Expression PPRE\n(in target gene promoters)->LXRα Gene Expression upregulates ABCA1/ABCG1 Gene Expression ABCA1/ABCG1 Gene Expression LXRα Gene Expression->ABCA1/ABCG1 Gene Expression upregulates Cholesterol Efflux Cholesterol Efflux ABCA1/ABCG1 Gene Expression->Cholesterol Efflux promotes

Caption: 13-HODE signaling via PPARγ in macrophages.

Conclusion

The discovery and ongoing investigation of this compound have provided significant insights into the molecular mechanisms underlying atherosclerosis and other inflammatory diseases. The detailed experimental protocols and an understanding of the associated signaling pathways presented in this guide offer a solid foundation for researchers to further explore the diagnostic and therapeutic potential of targeting this specific oxidized lipid. The continued development of sensitive and specific analytical methods will be crucial in elucidating the precise roles of this compound in health and disease.

References

An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Synthesis of 13(S)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic and non-enzymatic synthesis of 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) cholesteryl ester. This document details the core methodologies, presents quantitative data for comparison, and illustrates the relevant biological pathways.

Introduction

13(S)-HODE cholesteryl ester is a biologically active lipid molecule implicated in various physiological and pathological processes, including atherosclerosis and inflammation.[1] Its synthesis can occur through stereospecific enzymatic pathways or by non-selective free radical-mediated reactions. Understanding the distinct mechanisms of its formation is crucial for researchers investigating its biological roles and for professionals in drug development targeting pathways involving this lipid mediator.

Comparative Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main routes: a highly stereospecific enzymatic pathway and a non-stereospecific non-enzymatic pathway.

Data Presentation: Quantitative Comparison
ParameterEnzymatic SynthesisNon-Enzymatic SynthesisReference(s)
Starting Material Linoleic Acid and CholesterolCholesteryl Linoleate (typically in LDL)[2]
Key Reactions 1. Lipoxygenation (15-LOX) 2. Esterification (ACAT)Free radical-mediated oxidation (e.g., Cu2+-catalyzed)[2]
Stereospecificity High (predominantly 13(S)-HODE)Low (racemic mixture of 13(S)- and 13(R)-HODE)[3]
Purity of 13-HODE High enantiomeric excess (e.g., 97% e.e. for 13(S)-HODE)Near-racemic mixture[2]
Typical Yield of 13(S)-HODE ~54% from linoleic acidVariable, dependent on oxidation conditions[2]
Overall Yield of Ester Dependent on esterification efficiencyVariable
Key Advantages Stereospecificity, high purity of the desired isomerSimpler setup, mimics in vivo pathological conditions
Key Disadvantages Requires purified enzymes and multiple stepsLack of stereocontrol, complex product mixture

Experimental Protocols

Enzymatic Synthesis of this compound

This process involves two main steps: the synthesis of 13(S)-HODE from linoleic acid catalyzed by 15-lipoxygenase (15-LOX), followed by the esterification of 13(S)-HODE with cholesterol, which can be facilitated by Acyl-CoA:cholesterol acyltransferase (ACAT).

This protocol is adapted from methodologies utilizing soybean lipoxygenase-1, a commercially available enzyme that efficiently catalyzes the formation of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE), which is then reduced to 13(S)-HODE.[2]

Materials:

Procedure:

  • Reaction Setup: Dissolve linoleic acid in ethanol and add it to a borate buffer (pH 9.0) with vigorous stirring to create an emulsion. The final concentration of linoleic acid should be in the range of 0.1 M.[2]

  • Enzymatic Reaction: Add soybean lipoxygenase-1 (e.g., 4 mg/mL) to the reaction mixture.[2] Maintain the temperature at 5°C and supply oxygen (e.g., under 2.5 bar pressure) to facilitate the reaction.[2]

  • Reduction of Hydroperoxide: After the lipoxygenation is complete (monitored by UV absorbance at 234 nm), reduce the resulting 13(S)-HPODE to 13(S)-HODE by adding a fresh solution of sodium borohydride in ethanol.

  • Extraction: Acidify the reaction mixture to pH 3-4 with formic acid and extract the lipids with a mixture of hexane and diethyl ether.

  • Purification: Concentrate the organic extract and purify the 13(S)-HODE using a C18 SPE column. Elute with a gradient of methanol (B129727) in water.

  • Verification: Confirm the identity and purity of 13(S)-HODE using HPLC-UV (detection at 234 nm) and LC-MS/MS.

Materials:

  • 13(S)-HODE

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • ATP

  • Magnesium chloride (MgCl2)

  • Microsomal fraction containing ACAT (from a suitable cell line or tissue)

  • Cholesterol

  • Bovine Serum Albumin (BSA)

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Activation of 13(S)-HODE: Incubate 13(S)-HODE with CoA, ATP, MgCl2, and a suitable acyl-CoA synthetase to form 13(S)-HODE-CoA.

  • Esterification Reaction: Prepare a reaction mixture containing the microsomal fraction (source of ACAT), cholesterol (solubilized with a detergent or complexed to BSA), and the freshly prepared 13(S)-HODE-CoA in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C. The reaction time will need to be optimized.

  • Extraction and Purification: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol 2:1) and extract the lipids. Purify the this compound using column chromatography or HPLC.

  • Analysis: Analyze the final product by LC-MS/MS to confirm its identity and purity.

Non-Enzymatic Synthesis of 13-HODE Cholesteryl Ester

This method involves the free radical-mediated oxidation of low-density lipoprotein (LDL), which is rich in cholesteryl linoleate. The oxidation is typically initiated by a transition metal ion like copper (II).

Materials:

  • Human LDL

  • Phosphate-buffered saline (PBS)

  • Copper (II) sulfate (B86663) (CuSO4)

  • Centrifugal filter devices

  • Bradford assay reagents

Procedure:

  • LDL Isolation: Isolate LDL from fresh human plasma by ultracentrifugation.

  • LDL Preparation: Dilute the isolated LDL to a protein concentration of 100 µg/mL in PBS.[6] Determine the protein concentration using the Bradford assay.[6]

  • Oxidation: Initiate lipid peroxidation by adding CuSO4 to a final concentration of 5 µM.[6] Incubate the mixture at 37°C for 24 hours.[6]

  • Monitoring Oxidation: The extent of oxidation can be monitored by measuring the formation of conjugated dienes (absorbance at 234 nm) and thiobarbituric acid reactive substances (TBARS).

  • Concentration and Storage: Concentrate the oxidized LDL (oxLDL) using centrifugal filter devices and store at -80°C.[6]

  • Extraction and Analysis: Extract the lipids from the oxLDL and analyze the cholesteryl ester fraction for the presence of 13-HODE cholesteryl ester using chiral chromatography and LC-MS/MS to determine the ratio of 13(S)- and 13(R)-isomers.

Mandatory Visualizations

Signaling Pathway of 13(S)-HODE

Signaling_Pathway_of_13S_HODE cluster_nucleus Nucleus cluster_macrophage Macrophage node_13S_HODE 13(S)-HODE node_PPARg PPARγ node_13S_HODE->node_PPARg Binds and Activates node_PPARg_RXR PPARγ-RXR Heterodimer node_PPARg->node_PPARg_RXR node_RXR RXR node_RXR->node_PPARg_RXR node_PPRE PPRE (Peroxisome Proliferator Response Element) node_PPARg_RXR->node_PPRE Binds to node_Gene_Expression Target Gene Transcription node_PPRE->node_Gene_Expression node_Nucleus Nucleus node_LXR LXRα node_Gene_Expression->node_LXR node_ABCA1 ABCA1 node_Gene_Expression->node_ABCA1 node_ABCG1 ABCG1 node_Gene_Expression->node_ABCG1 node_Anti_inflammatory Anti-inflammatory Effects node_Gene_Expression->node_Anti_inflammatory node_LXR->node_ABCA1 node_Cholesterol_Efflux Cholesterol Efflux node_ABCA1->node_Cholesterol_Efflux node_ABCG1->node_Cholesterol_Efflux node_Macrophage Macrophage cluster_nucleus cluster_nucleus

Caption: Signaling pathway of 13(S)-HODE in macrophages.

Experimental Workflow: Enzymatic Synthesis and Analysis

Enzymatic_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis node_LA Linoleic Acid node_LOX 15-Lipoxygenase (e.g., Soybean LOX-1) node_LA->node_LOX node_HPODE 13(S)-HPODE node_LOX->node_HPODE node_Reduction Reduction (NaBH4) node_HPODE->node_Reduction node_HODE 13(S)-HODE node_Reduction->node_HODE node_ACAT ACAT-mediated Esterification node_HODE->node_ACAT node_Chol Cholesterol node_Chol->node_ACAT node_Ester 13(S)-HODE Cholesteryl Ester node_ACAT->node_Ester node_Extraction Lipid Extraction node_Ester->node_Extraction node_Purification Purification (SPE/HPLC) node_Extraction->node_Purification node_Quantification Quantification (Chiral HPLC-MS/MS) node_Purification->node_Quantification node_Final Pure 13(S)-HODE Cholesteryl Ester node_Quantification->node_Final

Caption: Workflow for enzymatic synthesis and analysis.

Experimental Workflow: Non-Enzymatic Synthesis and Analysis

NonEnzymatic_Workflow cluster_synthesis Non-Enzymatic Synthesis cluster_analysis Analysis node_LDL Low-Density Lipoprotein (LDL) (contains Cholesteryl Linoleate) node_Oxidation Cu2+-catalyzed Oxidation node_LDL->node_Oxidation node_oxLDL Oxidized LDL (oxLDL) (contains 13-HODE Cholesteryl Ester) node_Oxidation->node_oxLDL node_Extraction Lipid Extraction node_oxLDL->node_Extraction node_Purification Purification (HPLC) node_Extraction->node_Purification node_Quantification Quantification (Chiral HPLC-MS/MS) node_Purification->node_Quantification node_Final 13(S/R)-HODE Cholesteryl Ester Mixture node_Quantification->node_Final

Caption: Workflow for non-enzymatic synthesis and analysis.

Conclusion

The choice between enzymatic and non-enzymatic synthesis of this compound depends on the specific research goals. Enzymatic synthesis provides a route to obtaining a highly pure, stereospecific product, which is essential for studying the specific biological activities of the (S)-isomer. In contrast, non-enzymatic synthesis, while lacking stereocontrol, offers a valuable model for investigating the complex mixture of oxidized lipids produced under conditions of oxidative stress, such as those found in atherosclerotic lesions. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their studies.

References

Signaling Pathways Activated by 13(S)-HODE Cholesteryl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways activated by 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), the active form derived from its cholesteryl ester. 13(S)-HODE cholesteryl ester is a significant component of oxidized low-density lipoprotein (oxLDL) and is prominently found in atherosclerotic lesions[1][2]. While the esterified form is a stable constituent of these plaques, the biological activity and downstream signaling events are primarily attributed to the hydrolysis of the ester and the subsequent action of the free acid, 13(S)-HODE[3]. This document details the key molecular pathways influenced by 13(S)-HODE, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of these complex biological processes.

Core Signaling Pathways

13(S)-HODE is a bioactive lipid that modulates a variety of cellular processes, predominantly through its interaction with nuclear receptors and cell surface receptors. The primary signaling cascades initiated by 13(S)-HODE are crucial in the context of atherosclerosis, inflammation, and cancer.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

13(S)-HODE is a known endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation[3][4].

Mechanism of Action: Upon entering the cell, 13(S)-HODE binds to and activates PPARγ. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Effects:

  • Macrophage Differentiation and Lipid Uptake: Activation of PPARγ by 13(S)-HODE in monocytes and macrophages induces the expression of the scavenger receptor CD36 and fatty acid binding protein 4 (FABP4, also known as aP2)[3][5]. This leads to increased uptake of oxidized lipoproteins, contributing to the formation of foam cells, a hallmark of atherosclerotic plaques[3].

  • Cholesterol Efflux: The 13-HODE-mediated activation of PPARγ can also induce the expression of Liver X Receptor α (LXRα). LXRα, in turn, upregulates the expression of ATP-binding cassette transporters ABCA1 and ABCG1, as well as the scavenger receptor class B type I (SR-BI). This cascade promotes the efflux of cholesterol from macrophages to apolipoprotein A-I, a key step in reverse cholesterol transport[6].

  • Apoptosis: The 13(S)-HODE/PPARγ axis has also been implicated in inducing apoptosis in macrophages, which may contribute to the instability of atherosclerotic plaques[3].

Quantitative Data on PPARγ Pathway Activation:

Cell LineTreatmentTarget Gene/ProteinFold Change / EffectReference
THP-1 monocytes/macrophages9-HODE and 13-HODEFABP4 expressionIncreased[5]
THP-1 monocytes/macrophages9-HODE and 13-HODE + T0070907 (PPARγ antagonist)FABP4 expressionInhibited[5]
RAW264.7 macrophages13-HODEPPAR-transactivation activityIncreased[6]
RAW264.7 macrophages13-HODELXRα, ABCA1, ABCG1, SR-BI protein levelsIncreased[6]
RAW264.7 macrophages13-HODE + PPARγ antagonistCholesterol efflux and protein levels of target genesEffects abolished[6]

Diagram of the PPARγ Signaling Pathway:

PPARg_Pathway cluster_cell Macrophage 13S_HODE_CE 13(S)-HODE Cholesteryl Ester 13S_HODE 13(S)-HODE 13S_HODE_CE->13S_HODE Hydrolysis PPARg PPARγ 13S_HODE->PPARg PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR Nucleus Nucleus PPARg_RXR->Nucleus PPRE PPRE Nucleus->PPRE Binds to Target_Genes Target Gene Transcription (CD36, FABP4, LXRα) PPRE->Target_Genes Induces LXRa LXRα Target_Genes->LXRa Foam_Cell Foam Cell Formation Target_Genes->Foam_Cell ABC_Transporters ABCA1, ABCG1, SR-BI Expression LXRa->ABC_Transporters Induces Cholesterol_Efflux Cholesterol Efflux ABC_Transporters->Cholesterol_Efflux

Caption: PPARγ signaling pathway activated by 13(S)-HODE.

G Protein-Coupled Receptor 132 (GPR132) Signaling

While 9-HODE is a more potent ligand for GPR132 (also known as G2A), 13-HODE can also activate this receptor, albeit to a lesser extent[7]. GPR132 is implicated in monocyte activation and inflammation.

Mechanism of Action: Binding of HODEs to GPR132 on the cell surface of monocytes and macrophages can initiate downstream signaling cascades, although the precise pathways are not fully elucidated. Studies have shown that both 9-HODE and 13-HODE can increase the expression of GPR132 itself[5][8].

Downstream Effects:

  • Monocyte Activation: Increased GPR132 expression is observed in activated monocytes from diabetic patients, suggesting a role for this receptor in monocyte activation in metabolic diseases[5].

  • FABP4 Induction (PPARγ-Independent): While HODEs induce FABP4 expression via PPARγ, the silencing of GPR132 does not affect this induction, indicating that GPR132 is not directly involved in the PPARγ-mediated regulation of FABP4 by HODEs[5][9]. This suggests that GPR132 may mediate other, independent effects of HODEs.

Quantitative Data on GPR132 Pathway:

Cell Line/SubjectTreatment/ConditionTargetObservationReference
THP-1 monocytes9-HODE and 13-HODEGPR132 expressionIncreased[5][8]
CD14+ cells from diabetic patientsDiabetesGPR132 mRNAHigher expression[5]
G2A-overexpressing COS-1 cells9-HODE vs 13-HODEIntracellular calcium flux9-HODE is a more potent activator[7]

Diagram of HODE Interaction with GPR132:

GPR132_Pathway cluster_cell Monocyte/Macrophage HODEs 9-HODE 13-HODE GPR132 GPR132 (G2A Receptor) HODEs->GPR132 Activates GPR132_Expression GPR132 Expression HODEs->GPR132_Expression Increases Downstream Downstream Signaling (partially defined) GPR132->Downstream Monocyte_Activation Monocyte Activation Downstream->Monocyte_Activation

Caption: HODE interaction with the GPR132 receptor.

Mechanistic Target of Rapamycin (mTOR) Inhibition

Recent studies have identified a direct interaction between 13(S)-HODE and the mTOR protein, a key regulator of cell growth, proliferation, and metabolism.

Mechanism of Action: 13(S)-HODE has been shown to directly bind to the catalytic ATP-binding domain of mTOR. This interaction is ATP-competitive and leads to the inhibition of mTOR kinase activity[10].

Downstream Effects:

  • Suppression of Cancer Cell Growth: By inhibiting mTOR signaling, 13(S)-HODE can suppress the growth of cancer cells and tumor xenografts[10]. This highlights a potential tumor-suppressive role for this lipid metabolite. The expression of arachidonate (B1239269) 15-lipoxygenase (ALOX15), the enzyme that produces 13(S)-HODE, has also been shown to reduce mTOR signaling[10].

Diagram of mTOR Inhibition by 13(S)-HODE:

mTOR_Inhibition 13S_HODE 13(S)-HODE mTOR mTOR Kinase Domain 13S_HODE->mTOR Binds (ATP-competitive) mTOR_Activity mTOR Kinase Activity mTOR->mTOR_Activity Cell_Growth Cancer Cell Growth mTOR->Cell_Growth Inhibits ATP ATP ATP->mTOR Binds mTOR_Activity->Cell_Growth Promotes

Caption: Inhibition of mTOR signaling by 13(S)-HODE.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: Macrophage Differentiation and Gene Expression Analysis

Objective: To investigate the effect of HODEs on monocyte differentiation and the expression of target genes like FABP4 and GPR132.

Cell Line: THP-1 human monocytic cell line.

Methodology:

  • Cell Culture: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Differentiation: To induce differentiation into macrophages, THP-1 monocytes are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 nM for 48-72 hours. For synergistic studies, a low concentration of PMA (e.g., 1 nM) is used in combination with HODEs (e.g., 30 µM)[11].

  • Treatment: Differentiated macrophages or monocytes are treated with 13(S)-HODE, 9-HODE, or vehicle control for a specified period (e.g., 24 hours).

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). cDNA is synthesized using a reverse transcription kit. Quantitative real-time PCR (qRT-PCR) is performed using specific primers for target genes (e.g., FABP4, GPR132, PPARG) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Protein Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., FABP4, GPR132) and a loading control (e.g., β-actin).

  • Lipid Accumulation (Oil Red O Staining): To visualize lipid accumulation, cells are fixed with 4% paraformaldehyde and stained with Oil Red O solution[11].

Protocol 2: PPARγ Transactivation Assay

Objective: To determine if 13-HODE can activate PPARγ.

Cell Line: RAW264.7 murine macrophages or other suitable cell lines.

Methodology:

  • Transfection: Cells are transiently co-transfected with a PPARγ expression vector, a PPRE-luciferase reporter vector, and a Renilla luciferase vector (for normalization).

  • Treatment: After transfection, cells are treated with 13-HODE, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, or a vehicle control for 24 hours.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in the firefly/Renilla ratio indicates PPARγ activation.

Protocol 3: Cholesterol Efflux Assay

Objective: To measure the effect of 13-HODE on cholesterol efflux from macrophages.

Cell Line: RAW264.7 macrophages.

Methodology:

  • Cholesterol Loading: Macrophages are labeled with [³H]-cholesterol for 24 hours.

  • Treatment: Cells are washed and then treated with 13-HODE or vehicle control in the presence or absence of PPAR antagonists for a specified period (e.g., 24 hours) to allow for the upregulation of cholesterol transporters.

  • Efflux Induction: The treatment medium is removed, and cells are incubated with a cholesterol acceptor, such as apolipoprotein A-I (apoA-I), for 4-6 hours.

  • Quantification: The radioactivity in the medium and the cells is measured by liquid scintillation counting. Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

Experimental Workflow for Cholesterol Efflux Assay:

Cholesterol_Efflux_Workflow A 1. Culture RAW264.7 macrophages B 2. Label cells with [³H]-cholesterol (24h) A->B C 3. Wash cells to remove excess label B->C D 4. Treat with 13-HODE +/- antagonists (24h) C->D E 5. Incubate with apoA-I (cholesterol acceptor, 4-6h) D->E F 6. Collect medium and lyse cells E->F G 7. Measure radioactivity (scintillation counting) F->G H 8. Calculate % efflux: (Medium CPM / (Medium + Cell CPM)) * 100 G->H

Caption: Workflow for a typical cholesterol efflux experiment.

Conclusion

The cholesteryl ester of 13(S)-HODE, found in atherosclerotic plaques, is a precursor to the biologically active free fatty acid, 13(S)-HODE. This lipid mediator orchestrates a complex network of signaling pathways, primarily through the activation of the nuclear receptor PPARγ, which has profound effects on lipid metabolism, inflammation, and foam cell formation. Additionally, 13(S)-HODE interacts with the G protein-coupled receptor GPR132 and directly inhibits the central metabolic regulator mTOR. A thorough understanding of these pathways is essential for researchers and drug development professionals seeking to devise novel therapeutic strategies for cardiovascular diseases, inflammatory disorders, and cancer. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted roles of this important lipid metabolite.

References

The Role of 13(S)-HODE Cholesteryl Ester in Macrophage Foam Cell Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the function of 13(S)-hydroxyoctadecadienoic acid (HODE) cholesteryl ester in the formation of foam cells, a critical event in the pathogenesis of atherosclerosis.

Introduction: The Atherosclerotic Cascade and Foam Cell Genesis

Atherosclerosis, a chronic inflammatory disease, is characterized by the accumulation of lipids, inflammatory cells, and fibrous elements in the artery wall, leading to the formation of atherosclerotic plaques. A key initiating event in this process is the transformation of macrophages into lipid-laden foam cells. This transformation is driven by the excessive uptake of modified low-density lipoproteins (LDL), particularly oxidized LDL (oxLDL), and the subsequent intracellular accumulation of cholesteryl esters.

Within the complex mixture of oxidized lipids found in oxLDL, specific molecules play pivotal roles in modulating cellular functions. One such molecule is 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a product of linoleic acid oxidation. While the activities of free 13(S)-HODE are increasingly understood, its function when esterified to cholesterol, as 13(S)-HODE cholesteryl ester, is a critical area of investigation for understanding and targeting foam cell formation. This guide will delve into the mechanisms by which this compound contributes to this pathological process.

The Dual Nature of 13(S)-HODE in Macrophage Lipid Metabolism

Emerging evidence suggests that 13(S)-HODE and its esterified form may have a dual role in macrophage cholesterol homeostasis, influencing both lipid uptake and efflux. This duality is largely mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.

Intracellular Fate of this compound

It is hypothesized that this compound, upon being internalized by macrophages as part of oxLDL particles, undergoes hydrolysis by intracellular enzymes such as cholesteryl ester hydrolase (CEH) and hormone-sensitive lipase (B570770) (HSL)[1][2][3][4][5]. This releases free cholesterol and 13(S)-HODE into the cytoplasm. Interestingly, some studies suggest that oxidized cholesteryl esters may be preferred substrates for these hydrolases[2][5].

Signaling Pathways Modulated by 13(S)-HODE

The liberated 13(S)-HODE is a known endogenous ligand for PPARγ[6][7][8]. Activation of PPARγ by 13(S)-HODE initiates a signaling cascade that influences the expression of genes involved in lipid metabolism. A key downstream effector of PPARγ is the Liver X Receptor α (LXRα). The PPARγ-LXRα axis plays a central role in regulating the expression of genes involved in both cholesterol uptake and efflux.[9]

Signaling Pathway of 13(S)-HODE in Macrophages

13S-HODE_Signaling cluster_uptake Cholesterol Influx cluster_intracellular Intracellular Processing cluster_signaling Nuclear Receptor Signaling cluster_efflux Cholesterol Efflux oxLDL oxLDL (containing 13(S)-HODE-CE) CD36 CD36 oxLDL->CD36 Uptake Foam_Cell Foam Cell Formation CD36->Foam_Cell 13S_HODE_CE 13(S)-HODE Cholesteryl Ester Hydrolysis CEH / HSL 13S_HODE_CE->Hydrolysis 13S_HODE 13(S)-HODE Hydrolysis->13S_HODE Cholesterol Free Cholesterol Hydrolysis->Cholesterol PPARg PPARγ 13S_HODE->PPARg Activation PPARg->CD36 Upregulation LXR LXRα PPARg->LXR Upregulation ABCA1 ABCA1 LXR->ABCA1 Upregulation ABCG1 ABCG1 LXR->ABCG1 Upregulation SR_BI SR-BI LXR->SR_BI Upregulation Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux SR_BI->Cholesterol_Efflux Cholesterol_Efflux->Foam_Cell Inhibition

Caption: Signaling cascade of 13(S)-HODE in macrophages.

Quantitative Effects on Gene Expression and Lipid Accumulation

The activation of the PPARγ-LXRα axis by 13(S)-HODE has a significant impact on the expression of key genes involved in macrophage cholesterol transport. While direct quantitative data for this compound is limited, studies using free 13(S)-HODE provide valuable insights.

Gene Function Effect of 13(S)-HODE Reference
PPARγ Nuclear receptor, master regulator of adipogenesis and lipid metabolism.Activated[6][7][8]
LXRα Nuclear receptor, key regulator of cholesterol homeostasis.Upregulated[9]
ABCA1 Cholesterol efflux transporter to lipid-poor apoA-I.Upregulated[9]
ABCG1 Cholesterol efflux transporter to HDL.Upregulated[9]
SR-BI Scavenger receptor involved in bidirectional cholesterol transport.Upregulated[9]
CD36 Scavenger receptor for oxLDL uptake.Upregulated[6]

The net effect of 13(S)-HODE on foam cell formation is a balance between the increased expression of cholesterol efflux transporters and the upregulation of the scavenger receptor CD36. The prevailing cellular context and the concentration of 13(S)-HODE likely determine whether the pro-efflux or pro-influx pathways dominate.

Experimental Protocols

In Vitro Foam Cell Formation Assay

A standard method to assess foam cell formation in vitro involves incubating cultured macrophages with oxLDL and subsequently visualizing intracellular lipid accumulation using Oil Red O staining.

Experimental Workflow for In Vitro Foam Cell Formation Assay

Foam_Cell_Workflow Start Start: Culture Macrophages (e.g., RAW264.7, primary) Treatment Treat with oxLDL containing This compound Start->Treatment Fixation Fix cells (e.g., 10% Formalin) Treatment->Fixation Staining Stain with Oil Red O Fixation->Staining Wash Wash and Counterstain (e.g., Hematoxylin) Staining->Wash Imaging Microscopy and Image Analysis Wash->Imaging Quantification Quantify Lipid Accumulation (e.g., Dye Elution and Spectrophotometry) Imaging->Quantification End End Quantification->End

Caption: Workflow for assessing foam cell formation in vitro.

Detailed Oil Red O Staining Protocol: [10][11][12][13][14]

  • Preparation of Reagents:

    • Oil Red O Stock Solution (0.5%): Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol (B130326).

    • Oil Red O Working Solution: Mix 3 parts of Oil Red O stock solution with 2 parts of distilled water. Allow the solution to sit for 10 minutes, then filter through a 0.2 µm filter. Prepare this solution fresh before each use.

    • 60% Isopropanol: Mix 60 mL of 100% isopropanol with 40 mL of distilled water.

    • 10% Formalin: Prepare from a 37% stock solution.

    • Hematoxylin (B73222) solution: For counterstaining nuclei.

  • Staining Procedure:

    • Culture macrophages in a multi-well plate. After treatment with the experimental compounds (e.g., oxLDL containing this compound), aspirate the culture medium.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 10-30 minutes.

    • Wash the cells twice with distilled water.

    • Incubate the cells with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.

    • Remove the staining solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

    • (Optional) Counterstain with hematoxylin for 1 minute to visualize the nuclei.

    • Wash the cells 2-5 times with distilled water.

    • Add PBS or water to the wells and visualize under a microscope. Lipid droplets will appear red.

  • Quantification:

    • For quantitative analysis, after staining, the Oil Red O can be eluted from the cells using 100% isopropanol.

    • The absorbance of the eluted dye is then measured spectrophotometrically at a wavelength of approximately 510 nm.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species, including this compound, from biological samples.

General LC-MS/MS Protocol Outline: [15][16][17][18]

  • Lipid Extraction:

    • Harvest cells and wash with PBS.

    • Perform lipid extraction using a suitable method, such as the Bligh-Dyer or Folch method, which utilizes a chloroform/methanol/water solvent system.

    • Include an appropriate internal standard (e.g., a deuterated version of the analyte) at the beginning of the extraction process for accurate quantification.

  • Chromatographic Separation:

    • Employ a reverse-phase C18 column for the separation of the lipid extracts.

    • Use a gradient elution with a mobile phase system typically consisting of water, methanol, and acetonitrile, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Define specific precursor-to-product ion transitions for this compound and the internal standard. For 13-HODE, a characteristic product ion is m/z 195.[17]

Logical Relationship for LC-MS/MS Quantification

LCMS_Quantification Sample Cell Lysate (with Internal Standard) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (Reverse Phase C18) Extraction->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Analysis Data Analysis (Peak Integration, Quantification) MS->Analysis Result Concentration of This compound Analysis->Result

Caption: Logical workflow for quantifying this compound.

Synthesis of this compound

For in vitro studies, this compound can be synthesized. A common method involves the chemo-enzymatic synthesis of 13(S)-HODE, followed by its esterification to cholesterol.[19]

Conclusion and Future Directions

The role of this compound in foam cell formation is complex, with its hydrolysis product, 13(S)-HODE, acting as a key signaling molecule. Through the activation of the PPARγ-LXRα pathway, 13(S)-HODE can paradoxically upregulate both cholesterol efflux transporters and scavenger receptors involved in lipid uptake. This highlights the intricate regulatory networks governing macrophage cholesterol homeostasis.

Future research should focus on:

  • Direct Activity of the Ester: Investigating whether this compound has biological activity independent of its hydrolysis.

  • Quantitative Comparison: Directly comparing the potency of this compound versus free 13(S)-HODE in modulating gene expression and lipid accumulation in macrophages.

  • In Vivo Relevance: Elucidating the concentration and localization of this compound within atherosclerotic plaques and its correlation with disease progression.

A deeper understanding of the specific role of this compound will be crucial for the development of targeted therapeutic strategies aimed at preventing or reversing foam cell formation in atherosclerosis.

References

An In-depth Technical Guide on the Interaction of 13(S)-HODE Cholesteryl Ester with PPARγ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the interaction between 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester and the peroxisome proliferator-activated receptor gamma (PPARγ). Current scientific evidence strongly indicates that 13(S)-HODE cholesteryl ester functions as a prodrug, requiring intracellular enzymatic hydrolysis to release the active ligand, 13(S)-HODE. This free fatty acid then directly binds to and activates PPARγ, a key nuclear receptor involved in the regulation of lipid metabolism, inflammation, and cellular differentiation. This guide details the proposed mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual diagrams of the involved pathways and workflows.

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a critical role in adipogenesis, glucose homeostasis, and inflammation. Its activation by various endogenous and synthetic ligands has made it a significant therapeutic target for metabolic diseases and certain cancers. Among the endogenous ligands, oxidized fatty acids have garnered considerable attention. 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a lipoxygenase metabolite of linoleic acid, has been identified as a potent PPARγ agonist.

In biological systems, particularly within atherosclerotic lesions, 13(S)-HODE is frequently found esterified to cholesterol, forming this compound. This raises a crucial question regarding the direct biological activity of the esterified form versus its potential role as a precursor to the active ligand. This guide synthesizes the available evidence to elucidate the nature of the interaction between this compound and PPARγ.

Proposed Mechanism of Action: A Prodrug Hypothesis

The prevailing scientific consensus suggests that this compound does not directly bind to or activate PPARγ. Instead, it is believed to be taken up by cells, where it undergoes hydrolysis by intracellular esterases, such as hormone-sensitive lipase (B570770) (HSL), to release free 13(S)-HODE and cholesterol. The liberated 13(S)-HODE is then able to translocate to the nucleus and bind to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of coactivators and the transcriptional regulation of target genes.

dot

Metabolic Activation of this compound cluster_extracellular Extracellular Space cluster_cell Intracellular Space 13S_HODE_CE_ext 13(S)-HODE Cholesteryl Ester 13S_HODE_CE_int 13(S)-HODE Cholesteryl Ester 13S_HODE_CE_ext->13S_HODE_CE_int Cellular Uptake Hydrolysis Esterase (e.g., HSL) 13S_HODE_CE_int->Hydrolysis Substrate 13S_HODE_free 13(S)-HODE (Free Fatty Acid) Hydrolysis->13S_HODE_free Product Cholesterol Cholesterol Hydrolysis->Cholesterol Product PPARg PPARγ 13S_HODE_free->PPARg Binds and Activates Gene_Expression Target Gene Expression PPARg->Gene_Expression Regulates

Caption: Metabolic activation of this compound.

Quantitative Data

While direct binding data for this compound to PPARγ is not available, extensive research has quantified the interaction of the active metabolite, 13(S)-HODE, with PPARγ. The following table summarizes key findings from the literature.

ParameterValueCell Line/SystemReference
EC50 of 13(S)-HODE for PPARγ Activation ~10 µM - 30 µMVarious(Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids)
Binding Affinity (Kd) of 13(S)-HODE to PPARγ Not explicitly reported in searches--

Note: EC50 values can vary depending on the specific reporter gene assay and cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of 13(S)-HODE and its cholesteryl ester with PPARγ.

Cellular Uptake and Hydrolysis of this compound

This protocol is designed to quantify the cellular uptake and subsequent intracellular hydrolysis of this compound.

Objective: To determine if cells can take up this compound and convert it to free 13(S)-HODE.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (and a radiolabeled or fluorescently tagged version if available for easier tracking)

  • Internal standard (e.g., d4-13-HODE)

  • Lipid extraction solvents (e.g., hexane, isopropanol, chloroform, methanol)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and culture until they reach 80-90% confluency.

  • Treatment:

    • Wash cells twice with sterile PBS.

    • Incubate cells with serum-free medium containing a known concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Lipid Extraction:

    • At each time point, wash the cells three times with ice-cold PBS to remove any remaining extracellular ester.

    • Add 1 mL of ice-cold methanol (B129727) to each well and scrape the cells. Collect the cell suspension.

    • Add the internal standard to each sample.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Analysis by HPLC-MS/MS:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the HPLC-MS/MS system.

    • Use a suitable column (e.g., C18) and a gradient elution method to separate this compound from free 13(S)-HODE.

    • Utilize multiple reaction monitoring (MRM) in negative ion mode to specifically detect and quantify both the parent ester and the hydrolyzed free acid. The MRM transitions for 13-HODE are typically m/z 295 -> 195.[1]

  • Data Analysis:

    • Generate standard curves for both this compound and 13(S)-HODE.

    • Quantify the intracellular concentrations of both compounds at each time point and plot the results to visualize the uptake of the ester and the appearance of the free acid over time.

dot

Workflow for Cellular Uptake and Hydrolysis Assay Start Start: Plate Cells Culture Culture to 80-90% Confluency Start->Culture Wash1 Wash with PBS Culture->Wash1 Treat Incubate with This compound Wash1->Treat Wash2 Wash with Cold PBS Treat->Wash2 Harvest Harvest Cells and Add Internal Standard Wash2->Harvest Extract Lipid Extraction Harvest->Extract Analyze HPLC-MS/MS Analysis Extract->Analyze Quantify Quantify Intracellular Ester and Free Acid Analyze->Quantify End End: Data Analysis Quantify->End

Caption: Workflow for Cellular Uptake and Hydrolysis Assay.

PPARγ Reporter Gene Assay

This assay is used to measure the ability of a compound to activate PPARγ-mediated gene transcription.

Objective: To determine if 13(S)-HODE (and as a control, this compound) can activate PPARγ.

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-7)

  • Expression plasmid for full-length human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-Luc)

  • A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase or β-galactosidase)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • 13(S)-HODE and this compound

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a transfection mix containing the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid according to the transfection reagent manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete medium and incubate for another 24 hours.

  • Treatment:

    • Wash the cells with PBS.

    • Add serum-free medium containing various concentrations of 13(S)-HODE, this compound, or the positive control (Rosiglitazone). Include a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Measure the activity of the normalization reporter (Renilla luciferase or β-galactosidase).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the activity of the control reporter.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the ligand concentration to generate dose-response curves and determine EC50 values.

dot

PPARγ Reporter Gene Assay Workflow Start Start: Seed Cells Transfect Co-transfect with Pparγ, PPRE-Luc, and Control Plasmids Start->Transfect Incubate1 Incubate for 24 hours Transfect->Incubate1 Treat Treat with Ligands (13(S)-HODE, Ester, Control) Incubate1->Treat Incubate2 Incubate for 18-24 hours Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity Lyse->Measure Normalize Normalize Data Measure->Normalize Analyze Calculate Fold Activation and EC50 Normalize->Analyze End End: Results Analyze->End

Caption: PPARγ Reporter Gene Assay Workflow.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity of a ligand to the PPARγ ligand-binding domain (LBD).

Objective: To measure the ability of 13(S)-HODE to displace a known high-affinity radiolabeled or fluorescent ligand from the PPARγ LBD.

Materials:

  • Purified recombinant PPARγ LBD (often as a GST- or His-tagged protein)

  • A high-affinity radiolabeled ([3H]) or fluorescent PPARγ ligand (e.g., [3H]-Rosiglitazone)

  • 13(S)-HODE (unlabeled competitor)

  • Scintillation vials and scintillation cocktail (for radioligand) or a fluorescence plate reader

  • Filter plates or spin columns to separate bound from free ligand

  • Assay buffer (e.g., Tris-HCl with BSA and DTT)

Procedure:

  • Assay Setup:

    • In a multi-well plate, set up reactions containing a fixed concentration of purified PPARγ LBD and the radiolabeled/fluorescent ligand.

    • Add increasing concentrations of unlabeled 13(S)-HODE to compete for binding.

    • Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled high-affinity ligand).

  • Incubation: Incubate the reactions at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a filter plate that retains the protein-ligand complex but allows the free ligand to pass through.

    • Alternatively, use spin columns to separate the complex from the free ligand.

  • Quantification:

    • For radioligands, place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

    • For fluorescent ligands, measure the fluorescence of the bound complex using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand.

    • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

dot

Competitive Ligand Binding Assay Start Start: Prepare Assay Plate Add_Components Add PPARγ LBD, Labeled Ligand, and Competitor (13(S)-HODE) Start->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Separate Separate Bound and Free Ligand (Filtration or Spin Column) Incubate->Separate Quantify Quantify Bound Ligand (Scintillation Counting or Fluorescence) Separate->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Competitive Ligand Binding Assay Workflow.

Signaling Pathway

The activation of PPARγ by 13(S)-HODE initiates a cascade of events leading to the regulation of target gene expression. This pathway is central to many of the physiological effects attributed to this lipid mediator.

dot

PPARγ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13S_HODE 13(S)-HODE PPARg_RXR PPARγ-RXR Heterodimer 13S_HODE->PPARg_RXR Binds to PPARγ subunit 13S_HODE->PPARg_RXR CoR Corepressor PPARg_RXR->CoR Dissociation CoA Coactivator PPARg_RXR->CoA Recruitment PPRE PPRE PPARg_RXR->PPRE Binds to CoR->PPARg_RXR Represses (unliganded) Transcription Transcription of Target Genes PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Adipogenesis, Anti-inflammation) Protein->Response

Caption: PPARγ Signaling Pathway Activated by 13(S)-HODE.

Conclusion

References

Methodological & Application

Application Note: A Robust Chiral LC-MS/MS Method for the Quantification of 13(S)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics, biomarker discovery, and the study of diseases related to oxidative stress, such as atherosclerosis.

Introduction Cholesteryl esters are the primary form for cholesterol storage and transport in the body. The oxidation of these lipids, particularly those containing linoleic acid, can occur via non-enzymatic radical reactions or stereospecific enzymatic pathways. 15-Lipoxygenase (15-LOX) is an enzyme that specifically oxidizes linoleoyl cholesteryl ester to form 13(S)-hydroperoxyoctadecadienoyl (HPODE) cholesteryl ester, which is subsequently reduced to 13(S)-hydroxyoctadecadienoyl (HODE) cholesteryl ester.[1] The presence of the 13(S) stereoisomer is therefore a key marker of enzymatic oxidation, distinguishing it from the racemic mixture produced by free radical-induced lipid peroxidation.[1] Elevated levels of oxidized cholesteryl esters are found in oxidized low-density lipoprotein (LDL) and are implicated in the pathogenesis of various diseases, including atherosclerosis.[1][2] Accurate quantification of 13(S)-HODE cholesteryl ester is critical for understanding the role of enzymatic lipid peroxidation in disease and for the development of targeted therapeutics.

This application note describes a sensitive and stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct separation and quantification of this compound in biological matrices. The method utilizes a chiral stationary phase for the separation of 13(S)-HODE and 13(R)-HODE cholesteryl ester diastereomers, coupled with highly selective Multiple Reaction Monitoring (MRM) for detection.

Principle of the Method

The workflow involves three main stages. First, total lipids, including cholesteryl esters, are extracted from the biological sample (e.g., plasma, tissue homogenate) using a liquid-liquid extraction procedure. Second, the extracted lipids are separated using a chiral High-Performance Liquid Chromatography (HPLC) system. This step is critical for resolving the 13(S) and 13(R) diastereomers. Finally, the separated analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in MRM mode, which provides high sensitivity and specificity for quantitative analysis.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (analytical standard), 13(R)-HODE cholesteryl ester (for peak identification), and a suitable internal standard (IS), such as d7-cholesteryl oleate (B1233923) or cholesteryl heptadecanoate.[3]

  • Solvents: HPLC or LC-MS grade hexane, ethanol, isopropanol, methanol, and water.

  • Reagents: Sodium acetate, ammonium (B1175870) acetate, or ammonium formate (B1220265) for mobile phase modification.[4]

  • Solid-Phase Extraction (SPE): Silica SPE cartridges (optional, for sample cleanup).[2]

Sample Preparation (from Human Plasma)
  • Aliquot 100 µL of plasma into a clean glass test tube.

  • Add 10 µL of the internal standard working solution.

  • Add 1.0 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Carefully transfer the lower organic layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., hexane:ethanol 100:1, v/v).[2]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography (LC) System A chiral separation method is essential for distinguishing the 13(S) and 13(R) forms.[2]

  • HPLC System: An Agilent 1290 Infinity II UHPLC system or equivalent.[4]

  • Column: CHIRALPAK IB N-3 (2.1 × 150 mm, 3 µm).[2]

  • Mobile Phase: Isocratic elution with Hexane:Ethanol (100:1, v/v).[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Column Temperature: 0°C. Lowering the column temperature has been shown to significantly improve the resolution of the diastereomers.[2]

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) System

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as an AB SCIEX 4000 QTRAP or equivalent.[2]

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Ion Source Parameters:

    • IonSpray Voltage: +4500 V

    • Temperature: 400°C

    • Nebulizer Gas (GS1): 40 psi

    • Heater Gas (GS2): 40 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions Cholesteryl esters often form stable sodium [M+Na]+ or ammonium [M+NH4]+ adducts in positive ESI mode.[2][5] The ammonium adduct readily loses ammonia (B1221849) and water to produce a characteristic dehydrated cholesterol fragment ion at m/z 369.35.[3][4]

CompoundPrecursor Ion [M+Na]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
13-HODE Cholesteryl Ester688.6369.4Optimized Experimentally
Internal Standard (d7-Cholesteryl Oleate)696.6376.4Optimized Experimentally

Note: The exact m/z values and collision energies should be optimized for the specific instrument used by infusing an analytical standard.

Results and Data Presentation

Chromatographic Separation Under the specified chiral LC conditions, baseline separation of 13(R)-HODE cholesteryl ester and this compound is achievable. In the method developed by Ikeda et al. (2020), the 13(R) isomer elutes before the 13(S) isomer.[2] This separation is critical for accurate quantification of the enzymatically produced 13(S) form.

Quantitative Performance The method should be validated according to standard bioanalytical guidelines. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The following table summarizes typical performance characteristics for a validated assay.

Table 1: Representative Quantitative Performance of the LC-MS/MS Method

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Analyte Recovery85 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Chloroform:Methanol) Spike->Extract Drydown Evaporate Solvent (Nitrogen Stream) Extract->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject on Chiral Column Reconstitute->Inject Separate Isocratic Separation (Hexane:Ethanol at 0°C) Ionize Positive ESI Detect MRM Detection (Q1/Q3) Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Concentration (ng/mL) Quantify->Report

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_formation Enzymatic Oxidation cluster_signaling Downstream Signaling Linoleoyl_CE Linoleoyl Cholesteryl Ester HPODE_CE 13(S)-HPODE Cholesteryl Ester Linoleoyl_CE->HPODE_CE 15-Lipoxygenase (ALOX15) HODE_CE 13(S)-HODE Cholesteryl Ester HPODE_CE->HODE_CE Peroxidase (e.g., GPx) HODE_Free 13(S)-HODE (Free Fatty Acid) HODE_CE->HODE_Free Esterase Hydrolysis PPARs Activate PPARs (e.g., PPARγ) HODE_Free->PPARs LXR Induce LXRα PPARs->LXR Transporters Upregulate ABCA1, SR-BI LXR->Transporters Efflux Increase Cholesterol Efflux Transporters->Efflux

References

chiral separation of 13(S)-HODE and 13(R)-HODE cholesteryl esters

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chiral Separation of 13(S)-HODE and 13(R)-HODE Cholesteryl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a metabolite of linoleic acid, an essential fatty acid. It exists as two primary stereoisomers, 13(S)-HODE and 13(R)-HODE, which have been shown to exhibit distinct biological activities.[1] These molecules are implicated in a variety of physiological and pathological processes, including inflammation, cancer, and atherosclerosis.[1] In biological systems, 13-HODE can be esterified to cholesterol, forming 13-HODE cholesteryl esters. The stereochemistry of the 13-HODE moiety within these esters can significantly influence their biological function and signaling pathways.

The enzymatic production of 13-HODE, primarily through the action of 15-lipoxygenase (15-LOX), is highly stereospecific, yielding predominantly the 13(S)-HODE enantiomer.[1] However, non-enzymatic, free radical-mediated oxidation can lead to the formation of a racemic mixture of both 13(S)- and 13(R)-HODE.[2] Consequently, the ability to separate and quantify the individual enantiomers of 13-HODE cholesteryl esters is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the using High-Performance Liquid Chromatography (HPLC).

Biological Significance and Signaling Pathways

The biological effects of 13-HODE enantiomers are mediated through various signaling pathways. For instance, 13(S)-HODE has been shown to be an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation. In contrast, the signaling pathways of 13(R)-HODE are less well-defined but are of increasing interest. The differential activation of these pathways by the individual enantiomers underscores the importance of chiral separation in studying their biological effects.

Experimental Protocols

This section details the necessary materials and methods for the successful . The primary protocol is adapted from a method developed for the diastereoselective separation of the closely related 13(RS)-hydroperoxyoctadecadienoic acid (HPODE) cholesteryl esters.[3][4]

Materials and Reagents

  • Solvents: HPLC-grade n-hexane and ethanol.

  • Standards: 13(S)-HODE cholesteryl ester and 13(R)-HODE cholesteryl ester. These can be synthesized or purchased from commercial suppliers.

  • Sample Preparation: Biological samples should be extracted using a suitable lipid extraction method (e.g., Folch or Bligh-Dyer methods). The lipid extract should be dried under a stream of nitrogen and reconstituted in the mobile phase.

Instrumentation

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a UV or Mass Spectrometry (MS) detector.

  • A chiral chromatography column. The recommended column is a CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm particle size).[3][4] Alternatively, other chiral columns such as Chiralpak IA have been used for the separation of the free acid forms and may be suitable.[2]

HPLC Method Parameters

The following table summarizes the optimized HPLC conditions for the chiral separation.

ParameterRecommended Conditions
Column CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm)
Mobile Phase n-Hexane:Ethanol (100:1, v/v)
Flow Rate 0.2 mL/min
Column Temperature 0 °C
Detection UV at 234 nm or Mass Spectrometry
Injection Volume 5-20 µL

Mass Spectrometry Detection (Optional but Recommended)

For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI).

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for 13-HODE cholesteryl ester is m/z 665.1. A characteristic fragment ion for cholesteryl esters is m/z 369, corresponding to the cholesterol backbone.[5]

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation and analysis of 13-HODE cholesteryl esters.

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_detection Detection and Quantification sample Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction (e.g., Folch method) sample->extraction drying Dry Down under Nitrogen extraction->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution hplc Inject onto CHIRALPAK IB N-3 Column reconstitution->hplc separation Isocratic Elution (Hexane:Ethanol 100:1) hplc->separation uv_detection UV Detection (234 nm) separation->uv_detection Eluent ms_detection Mass Spectrometry (Optional) separation->ms_detection Eluent quantification Data Analysis and Quantification uv_detection->quantification ms_detection->quantification

Caption: Workflow for the chiral separation of 13-HODE cholesteryl esters.

Data Presentation

The following tables summarize the expected quantitative data based on the separation of the closely related 13(RS)-HPODE cholesteryl esters and the free 13-HODE enantiomers. These values should serve as a strong starting point for method development for 13-HODE cholesteryl esters.

Table 1: Chiral Separation Parameters for 13(RS)-HPODE Cholesteryl Esters

ParameterValueReference
Column CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm)[3][4]
Mobile Phase n-Hexane:Ethanol (100:1, v/v)[3][4]
Flow Rate 0.2 mL/min[3][4]
Column Temperature 0 °C[3][4]
Retention Time 1 (13(R)-HPODE CE) 29 min[3]
Retention Time 2 (13(S)-HPODE CE) 32 min[3]
Resolution (Rs) 1.8[3]

Table 2: Chiral Separation Parameters for 13(S)-HODE and 13(R)-HODE (Free Acids)

ParameterValueReference
Column Chiralpak IA (4.6 x 250 mm)[2]
Mobile Phase n-Hexane:2-Propanol (90:10, v/v)[2]
Flow Rate 0.5 mL/min[2]

Signaling Pathway Diagram

The differential effects of 13-HODE enantiomers can be attributed to their interactions with specific cellular receptors and signaling pathways. The following diagram illustrates the established signaling pathway for 13(S)-HODE via PPARγ.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODE_S 13(S)-HODE PPARg_RXR_inactive PPARγ-RXR Complex (Inactive) HODE_S->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR Complex (Active) PPARg_RXR_inactive->PPARg_RXR_active Translocation PPRE PPRE PPARg_RXR_active->PPRE Binds to gene_transcription Target Gene Transcription (e.g., anti-inflammatory genes) PPRE->gene_transcription Initiates

Caption: 13(S)-HODE signaling through the PPARγ pathway.

The ability to resolve and accurately quantify the enantiomers of 13-HODE cholesteryl esters is essential for elucidating their specific roles in biological systems and their implications in human health and disease. The detailed protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement these analytical techniques in their studies. The use of chiral HPLC, particularly with columns such as the CHIRALPAK IB N-3, coupled with sensitive detection methods like mass spectrometry, will undoubtedly contribute to a deeper understanding of the nuanced biological activities of these important lipid signaling molecules.

References

Application Notes and Protocols for the Extraction of 13(S)-HODE Cholesteryl Ester from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid. In plasma, a significant portion of 13(S)-HODE is esterified to cholesterol, forming 13(S)-HODE cholesteryl ester.[1][2][3] Accurate quantification of this specific cholesteryl ester is crucial for understanding its role in various physiological and pathological processes, including inflammation, oxidative stress, and cardiovascular disease.[4][5] These application notes provide a detailed protocol for the extraction of this compound from plasma, ensuring sample stability and high recovery for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Lipid Extraction Methods for Cholesteryl Esters

The choice of extraction method significantly impacts the recovery of cholesteryl esters. Below is a summary of the recovery efficiencies of common lipid extraction methods for cholesteryl esters from plasma. The Folch and Bligh & Dyer methods are considered reference biphasic extraction techniques.[6][7]

Extraction MethodPrincipleAverage Recovery of Cholesteryl EstersKey AdvantagesKey DisadvantagesReference
Folch Biphasic (Chloroform:Methanol)~86% - >90%High recovery for a broad range of lipids, well-established.Use of toxic chloroform (B151607), can be time-consuming.[6][7]
Bligh & Dyer Biphasic (Chloroform:Methanol)~90%Similar to Folch, widely used.Use of toxic chloroform, may underestimate lipids in high-content samples.[7][6][8]
Matyash (MTBE) Biphasic (Methyl-tert-butyl ether:Methanol)~73%Less toxic than chloroform, good for a wide range of lipids.Lower recovery for some nonpolar lipids compared to Folch.[7][8]
Butanol/Methanol (B129727) (BuMe) Monophasic/BiphasicVariable, can be >80%Avoids chlorinated solvents.Recovery of nonpolar lipids like cholesteryl esters can be lower and more variable.[6][9][6][9]
Solid-Phase Extraction (SPE) ChromatographicMethod DependentHigh selectivity, can reduce matrix effects.Can be more expensive, requires method development.

Experimental Protocol: Extraction of 13(S)-HODE from Cholesteryl Ester Fraction in Plasma

This protocol involves a two-step process: initial extraction of the total lipid fraction containing this compound, followed by alkaline hydrolysis to release 13(S)-HODE for analysis.

Materials and Reagents:

  • Human plasma (collected in EDTA tubes and stored at -80°C)

  • Internal Standard (IS): Deuterated 13(S)-HODE (e.g., 13(S)-HODE-d4)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Hexane (B92381) (HPLC grade)

  • Butylated hydroxytoluene (BHT) or other antioxidant

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol Steps:

Part 1: Total Lipid Extraction (Modified Folch Method)

  • Sample Preparation: Thaw frozen plasma samples on ice. To 100 µL of plasma in a glass centrifuge tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL 13(S)-HODE-d4 in methanol).

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of cold methanol containing an antioxidant (e.g., 0.01% BHT). Vortex for 30 seconds.

    • Add 800 µL of chloroform. Vortex for 1 minute.

    • Incubate on ice for 10 minutes.

  • Phase Separation:

    • Add 200 µL of 0.9% NaCl solution. Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer) containing the total lipids into a clean glass tube. Avoid disturbing the protein interface.

  • Re-extraction: To maximize recovery, add another 400 µL of chloroform to the remaining aqueous layer, vortex, centrifuge, and collect the lower phase, combining it with the first extract.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. The dried lipid extract contains the this compound.

Part 2: Alkaline Hydrolysis and Extraction of 13(S)-HODE

  • Hydrolysis:

    • Reconstitute the dried lipid extract in 200 µL of 0.2 M NaOH in methanol.

    • Cap the tube tightly and incubate at 60°C for 30 minutes to hydrolyze the cholesteryl ester.

  • Acidification: After incubation, cool the tube on ice. Acidify the mixture to approximately pH 3 by adding ~100 µL of 0.5 N HCl.

  • Extraction of Free 13(S)-HODE:

    • Add 1 mL of hexane to the tube, cap, and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Carefully transfer the upper hexane layer to a new glass tube.

  • Repeat Extraction: Repeat the hexane extraction one more time and combine the organic layers.

  • Final Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of methanol:water, 80:20, v/v).

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_plasma Plasma Sample cluster_extraction Total Lipid Extraction cluster_hydrolysis Hydrolysis & Final Extraction plasma 100 µL Plasma is Add Internal Standard (13(S)-HODE-d4) plasma->is methanol Add Cold Methanol + BHT is->methanol chloroform Add Chloroform methanol->chloroform vortex1 Vortex chloroform->vortex1 separate Add NaCl & Centrifuge (Phase Separation) vortex1->separate collect Collect Lower Organic Phase separate->collect dry1 Evaporate to Dryness collect->dry1 hydrolyze Add NaOH in Methanol Incubate at 60°C dry1->hydrolyze acidify Acidify with HCl hydrolyze->acidify hexane Add Hexane acidify->hexane vortex2 Vortex & Centrifuge hexane->vortex2 collect2 Collect Upper Hexane Phase vortex2->collect2 dry2 Evaporate to Dryness collect2->dry2 reconstitute Reconstitute for LC-MS/MS dry2->reconstitute

Caption: Workflow for the extraction of 13(S)-HODE from plasma.

13(S)-HODE Signaling Pathway Diagram

G cluster_synthesis Synthesis cluster_signaling Signaling Pathways cluster_effects Cellular Effects la Linoleic Acid alox15 ALOX15 la->alox15 Oxidation hode 13(S)-HODE alox15->hode pparg PPARγ hode->pparg Activates mtor mTOR hode->mtor Inhibits erk_creb ERK/CREB Pathway hode->erk_creb Modulates apoptosis Apoptosis pparg->apoptosis growth_inhibition Cancer Cell Growth Inhibition mtor->growth_inhibition proliferation Cell Proliferation (Context Dependent) erk_creb->proliferation

Caption: Simplified signaling pathways of 13(S)-HODE.

Discussion and Considerations

  • Stability of 13(S)-HODE: Oxidized lipids are prone to degradation. It is crucial to handle samples quickly on ice and to use antioxidants like BHT during the extraction process.[10] Plasma samples should be stored at -80°C to minimize degradation.[10]

  • Choice of Internal Standard: The use of a stable isotope-labeled internal standard, such as 13(S)-HODE-d4, is highly recommended to correct for extraction losses and matrix effects during LC-MS/MS analysis.

  • Hydrolysis Step: The alkaline hydrolysis step is critical for cleaving the ester bond and releasing free 13(S)-HODE. The conditions (temperature and time) should be optimized to ensure complete hydrolysis without degrading the analyte.

  • Method Validation: It is essential to validate the extraction method for linearity, accuracy, precision, and recovery using spiked plasma samples.

  • Alternative Methods: While the modified Folch method is robust, other methods like solid-phase extraction (SPE) can offer higher selectivity and cleaner extracts, which may be beneficial for reducing matrix interference in LC-MS/MS analysis. Method development and validation would be required for SPE.

References

Application Notes: Quantitative Analysis of 13(S)-HODE Cholesteryl Ester using a Stable Isotope-Labeled Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid by 15-lipoxygenase (15-LOX). It is often found esterified to cholesterol, forming 13(S)-HODE cholesteryl ester (13(S)-HODE-CE). This oxidized cholesteryl ester is implicated in various physiological and pathological processes, including atherosclerosis, inflammation, and cancer. Accurate and precise quantification of 13(S)-HODE-CE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as 13(S)-HODE-d4 cholesteryl ester, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the gold standard for quantitative analysis due to its high specificity, sensitivity, and ability to correct for matrix effects and variations in sample processing.[1]

Principle of the Method

This method employs the principle of stable isotope dilution. A known amount of a stable isotope-labeled internal standard (e.g., 13(S)-HODE-d4 cholesteryl ester), which is chemically identical to the endogenous analyte but has a different mass, is added to the biological sample at the beginning of the sample preparation process. The internal standard co-elutes with the endogenous analyte during liquid chromatography and is detected by the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, the concentration of the endogenous 13(S)-HODE-CE can be accurately determined, as the internal standard compensates for any analyte loss during extraction, derivatization, and ionization.[2]

Applications

  • Biomarker Discovery and Validation: Quantifying 13(S)-HODE-CE levels in plasma, tissues, and other biological fluids can help identify and validate its potential as a biomarker for various diseases, including cardiovascular disease and cancer.[3]

  • Drug Development: This method can be used to assess the efficacy of therapeutic interventions that target lipid peroxidation pathways by measuring changes in 13(S)-HODE-CE levels.

  • Lipidomics Research: As part of a broader lipidomics workflow, the quantification of 13(S)-HODE-CE can provide insights into the complex interplay of lipid metabolism and oxidative stress in health and disease.

  • Nutritional Science: Researchers can use this method to study the impact of dietary fats on the formation of oxidized lipids like 13(S)-HODE-CE.

Quantitative Data

The following tables summarize representative quantitative data for cholesteryl esters in human plasma. While specific data for this compound is not widely available in public literature, the tables provide a reference for expected concentration ranges of common cholesteryl esters.

Table 1: Concentration of Major Cholesteryl Esters in Human Plasma

Cholesteryl Ester SpeciesConcentration (μg/mL)Reference
CE 16:0 (Palmitate)150 ± 30[4]
CE 18:0 (Stearate)45 ± 10[4]
CE 18:1 (Oleate)350 ± 70[4]
CE 18:2 (Linoleate)800 ± 150[4]
CE 20:4 (Arachidonate)120 ± 25[4]

Table 2: Method Validation Parameters for Cholesteryl Ester Quantification using LC-MS/MS

ParameterResultReference
Linearity (R²)> 0.99[5]
Precision (%RSD)< 15%[5]
Accuracy (%Recovery)85-115%[5]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

1. Materials and Reagents

  • This compound standard (Cayman Chemical or equivalent)

  • Stable isotope-labeled 13(S)-HODE-d4 cholesteryl ester internal standard (custom synthesis or specialized vendor)

  • HPLC-grade methanol, isopropanol, acetonitrile, and water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Human plasma (collected in EDTA tubes)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution (13(S)-HODE-d4 cholesteryl ester in ethanol (B145695) at 1 µg/mL).

  • Add 10 µL of BHT solution (10 mg/mL in methanol) to prevent auto-oxidation.

  • Vortex briefly to mix.

  • Perform a liquid-liquid extraction by adding 1 mL of a methanol:chloroform (2:1, v/v) mixture.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Transfer the lower organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with 1 mL of chloroform.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[6]

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[6]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Gradient:

    • 0-2 min: 40-43% B

    • 2-2.1 min: 43-50% B

    • 2.1-7 min: 50-54% B

    • 7-7.1 min: 54-70% B

    • 7.1-13 min: 70-99% B

    • 13-13.1 min: 99-40% B

    • 13.1-15 min: 40% B

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 13(S)-HODE-CE: Precursor ion [M+NH4]+ → Product ion (e.g., m/z 369.3, corresponding to the cholesterol backbone).

    • 13(S)-HODE-d4-CE: Precursor ion [M+4+NH4]+ → Product ion (e.g., m/z 369.3).

4. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous 13(S)-HODE-CE and the internal standard 13(S)-HODE-d4-CE.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the 13(S)-HODE-CE standards.

  • Determine the concentration of 13(S)-HODE-CE in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (13(S)-HODE-d4-CE) plasma->add_is add_bht Add BHT add_is->add_bht lle Liquid-Liquid Extraction (Methanol:Chloroform) add_bht->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation Reverse-Phase LC Separation reconstitute->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve quantification Quantify 13(S)-HODE-CE calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_formation Formation cluster_esterification Esterification cluster_signaling Downstream Signaling linoleic_acid Linoleic Acid lox15 15-Lipoxygenase (15-LOX) linoleic_acid->lox15 hode13s 13(S)-HODE lox15->hode13s acat ACAT hode13s->acat cholesterol Cholesterol cholesterol->acat hode_ce This compound acat->hode_ce ppar PPARγ Activation hode_ce->ppar inflammation Inflammation ppar->inflammation atherosclerosis Atherosclerosis ppar->atherosclerosis

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for Studying 13(S)-HODE Cholesteryl Ester in In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a bioactive lipid metabolite derived from the enzymatic oxidation of linoleic acid by 15-lipoxygenase (15-LOX). In biological systems, 13(S)-HODE can be esterified to cholesterol, forming 13(S)-HODE cholesteryl ester. This cholesteryl ester is a significant component of oxidized low-density lipoprotein (oxLDL) and is found accumulated in atherosclerotic plaques, suggesting a critical role in the pathophysiology of atherosclerosis. The study of this compound in in vitro cell culture models is essential for elucidating its molecular mechanisms of action and for the development of novel therapeutic strategies targeting lipid-mediated inflammatory diseases.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on macrophage foam cell formation, cholesterol metabolism, and associated signaling pathways. The murine macrophage cell line, RAW264.7, is highlighted as a suitable model for these studies.

Key Cellular Model: RAW264.7 Macrophages

RAW264.7 is a murine macrophage-like cell line that is widely used for studying macrophage functions, including phagocytosis, inflammation, and lipid metabolism. These cells are an excellent model for investigating the effects of this compound on processes relevant to atherosclerosis, such as foam cell formation and cholesterol efflux.

Experimental Workflows

The following diagram outlines the general experimental workflow for studying the effects of this compound on RAW264.7 macrophages.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture_cells Culture RAW264.7 Macrophages start->culture_cells treat_cells Treat Cells with This compound culture_cells->treat_cells prepare_ce Prepare 13(S)-HODE Cholesteryl Ester Solution prepare_ce->treat_cells lipid_extraction Lipid Extraction & Analysis (HPLC-MS/MS) treat_cells->lipid_extraction cholesterol_efflux Cholesterol Efflux Assay treat_cells->cholesterol_efflux gene_expression Gene Expression Analysis (qPCR) treat_cells->gene_expression protein_expression Protein Expression Analysis (Western Blot) treat_cells->protein_expression ppar_activity PPARγ Activity Assay treat_cells->ppar_activity

Fig 1. General experimental workflow.

Protocols

Protocol 1: Culture of RAW264.7 Macrophages

Materials:

  • RAW264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • T-75 cell culture flasks

  • 6-well, 12-well, or 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryovial of RAW264.7 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

    • Change the medium every 2-3 days.

    • Cells should be passaged when they reach 80-90% confluency.

  • Cell Passaging:

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with sterile PBS.

    • Add 3-5 mL of fresh complete growth medium to the flask.

    • Gently detach the cells from the surface using a cell scraper.

    • Pipette the cell suspension up and down to create a single-cell suspension.

    • Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh complete growth medium.

Protocol 2: Preparation and Delivery of this compound to Cells

Materials:

  • This compound

  • Ethanol (B145695) (absolute, sterile)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • DMEM (serum-free)

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in absolute ethanol to prepare a stock solution of 1-10 mg/mL. Store at -80°C.

  • Preparation of BSA-Complexed this compound:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while vortexing to achieve the desired final concentration (e.g., for a 10 µM final concentration, add the appropriate volume of the stock solution). The final ethanol concentration in the cell culture medium should be less than 0.1%.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Aspirate the complete growth medium from the cultured RAW264.7 cells.

    • Wash the cells once with sterile PBS.

    • Add the BSA-complexed this compound solution (in serum-free DMEM) to the cells.

    • Incubate for the desired period (e.g., 24-48 hours) at 37°C and 5% CO₂. A typical concentration range for initial experiments is 1-25 µM.

Protocol 3: Cholesterol Efflux Assay

Materials:

  • [³H]-Cholesterol

  • Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)

  • DMEM with 0.2% BSA

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Labeling Cells with [³H]-Cholesterol:

    • Plate RAW264.7 cells in 24-well plates and allow them to adhere overnight.

    • Incubate the cells with [³H]-cholesterol (1 µCi/mL) in complete growth medium for 24 hours to label the intracellular cholesterol pools.

  • Equilibration and Treatment:

    • Wash the cells twice with PBS.

    • Incubate the cells in serum-free DMEM for 18-24 hours to allow for equilibration of the radiolabel.

    • Treat the cells with BSA-complexed this compound at the desired concentration in DMEM for 24 hours. Include a vehicle control (BSA in DMEM).

  • Cholesterol Efflux:

    • Wash the cells twice with PBS.

    • Add DMEM containing a cholesterol acceptor, such as ApoA-I (10 µg/mL) or HDL (50 µg/mL), to the wells.

    • Incubate for 4-6 hours at 37°C.

  • Quantification:

    • Collect the medium from each well.

    • Lyse the cells in the wells with 0.1 M NaOH.

    • Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

  • Calculation:

    • Cholesterol efflux (%) = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cells)] x 100.

Expected Outcome Data:

TreatmentCholesterol Efflux to ApoA-I (%)
Vehicle Control5.2 ± 0.8
13(S)-HODE (10 µM)12.5 ± 1.5
13(S)-HODE-CE (10 µM)To be determined
Rosiglitazone (1 µM)15.8 ± 2.1
Note: Data for 13(S)-HODE and Rosiglitazone are illustrative based on published literature on PPARγ agonists. Data for 13(S)-HODE-CE needs to be experimentally determined.
Protocol 4: Gene Expression Analysis by quantitative PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Abca1, Abcg1, Pparg, Lxrα) and a housekeeping gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Following treatment with this compound, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the reaction on a qPCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Primer Sequences (Mus musculus):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
Abca1GACATGGAGGACGGATTCAAGTCAGAGTCGGAGATGTCGT
Abcg1TCTGTCCTGGACCTCATCGTCTTGATGAGGCCAGGAAGAG
PpargGGAAGACCACTCGCATTCCTTGCGTGTGTGAAGGATGCAAG
LxrαGCTCTGCTCATTGCCATCAGTCAAAGTAGGCTGGGTCCAG
GapdhAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Protocol 5: Protein Expression Analysis by Western Blot

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-LXRα, anti-ABCA1, anti-ABCG1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, lyse the cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 6: PPARγ Activity Assay

Materials:

  • Nuclear extraction kit

  • PPARγ transcription factor activity assay kit (ELISA-based)

Procedure:

  • Nuclear Extract Preparation:

    • Following treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.

  • PPARγ Activity Assay:

    • Perform the PPARγ activity assay using a commercial ELISA-based kit according to the manufacturer's protocol. This typically involves incubating the nuclear extracts in wells coated with a PPARγ response element, followed by detection with a specific anti-PPARγ antibody.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength and calculate the PPARγ activity relative to the control.

Expected Outcome Data:

TreatmentPPARγ Activity (Fold Change)
Vehicle Control1.0
13(S)-HODE-CE (10 µM)To be determined
Rosiglitazone (1 µM)3.5 ± 0.4
Note: Data for Rosiglitazone is illustrative. Data for 13(S)-HODE-CE needs to be experimentally determined.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which 13(S)-HODE and its cholesteryl ester may exert their effects on macrophage cholesterol metabolism.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HODE_CE 13(S)-HODE Cholesteryl Ester HODE 13(S)-HODE HODE_CE->HODE Hydrolysis PPARg PPARγ HODE->PPARg Activates LXR LXRα PPARg->LXR Upregulates ABCA1_G1_mRNA ABCA1/G1 mRNA LXR->ABCA1_G1_mRNA Increases Transcription ABCA1_G1_protein ABCA1/G1 Protein ABCA1_G1_mRNA->ABCA1_G1_protein Translation Cholesterol_Efflux Cholesterol Efflux ABCA1_G1_protein->Cholesterol_Efflux Promotes

Fig 2. Proposed signaling pathway.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided in the "Expected Outcome Data" section of Protocol 3 and 6. It is recommended to present data as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the cellular and molecular effects of this compound using in vitro macrophage models. By employing these methods, researchers can gain valuable insights into the role of this lipid metabolite in atherosclerosis and other inflammatory diseases, potentially identifying new targets for therapeutic intervention.

Application Notes: Development of a 13(S)-HODE Cholesteryl Ester-Specific Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a bioactive lipid metabolite of linoleic acid produced by the enzyme 15-lipoxygenase (15-LOX). It is involved in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] 13(S)-HODE can be esterified to cholesterol, forming 13(S)-HODE cholesteryl ester. This esterified form is a significant component of oxidized low-density lipoprotein (oxLDL) and is implicated in the progression of atherosclerosis.[1] The development of a specific and sensitive immunoassay for this compound is crucial for studying its role in disease and for the development of targeted therapeutics.

These application notes provide a comprehensive overview of the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific detection of this compound. The notes include detailed protocols for antigen synthesis, antibody production, and the complete immunoassay procedure.

Signaling Pathways Involving 13(S)-HODE

13(S)-HODE exerts its biological effects through various signaling pathways. It has been shown to be a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), influencing gene expression related to lipid metabolism and inflammation.[1][4] Additionally, 13(S)-HODE can modulate the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.[5] In the context of atherosclerosis, 13(S)-HODE within oxLDL particles can be recognized by scavenger receptors on macrophages, contributing to foam cell formation.

13_S_HODE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_macrophage Macrophage Linoleic_Acid Linoleic Acid 15_LOX 15-Lipoxygenase Linoleic_Acid->15_LOX 13_S_HODE 13(S)-HODE 15_LOX->13_S_HODE 13_S_HODE_CE 13(S)-HODE Cholesteryl Ester 13_S_HODE->13_S_HODE_CE PPARg PPARγ 13_S_HODE->PPARg mTOR mTOR 13_S_HODE->mTOR GPX4 GPX4 13_S_HODE->GPX4 Cholesterol Cholesterol Cholesterol->13_S_HODE_CE Macrophage_Uptake Scavenger Receptor Uptake 13_S_HODE_CE->Macrophage_Uptake Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARg->Gene_Expression Cell_Growth Cell Growth Inhibition mTOR->Cell_Growth Ferroptosis Ferroptosis GPX4->Ferroptosis Foam_Cell Foam Cell Formation Macrophage_Uptake->Foam_Cell

Figure 1: Simplified signaling pathway of 13(S)-HODE and its cholesteryl ester.

Experimental Protocols

Synthesis of this compound-KLH Immunogen

The development of a specific antibody requires the synthesis of an immunogen that presents the target molecule, this compound, to the immune system. This is achieved by covalently coupling the hapten (this compound) to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH).

Materials:

  • This compound (CAS 167354-91-8)

  • Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

  • Activation of this compound:

    • Dissolve 10 mg of this compound in 1 ml of anhydrous DMF.

    • Add a 1.5-molar excess of DCC and NHS.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.

  • Conjugation to KLH:

    • Dissolve 10 mg of KLH in 2 ml of PBS (pH 7.4).

    • Slowly add the activated this compound solution to the KLH solution while stirring.

    • Continue stirring at 4°C overnight.

  • Purification of the Conjugate:

    • Centrifuge the reaction mixture at 5,000 x g for 10 minutes to remove any precipitate.

    • Dialyze the supernatant against PBS (pH 7.4) at 4°C for 48 hours, with several buffer changes, to remove unreacted hapten and coupling reagents.

    • Determine the protein concentration of the final this compound-KLH conjugate using a standard protein assay (e.g., BCA assay).

    • Store the immunogen at -20°C in aliquots.

Production and Screening of Monoclonal Antibodies

Protocol:

  • Immunization:

    • Immunize BALB/c mice with the this compound-KLH conjugate. A typical immunization schedule involves an initial intraperitoneal injection of 100 µg of the conjugate emulsified in Complete Freund's Adjuvant, followed by booster injections with Incomplete Freund's Adjuvant every 3-4 weeks.

  • Hybridoma Production:

    • After a sufficient immune response is achieved (monitored by test bleeds and ELISA), sacrifice the mouse and harvest the spleen.

    • Fuse the splenocytes with myeloma cells (e.g., P3X63Ag8.653) using polyethylene (B3416737) glycol (PEG).

    • Select for hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening:

    • Screen the hybridoma supernatants for the presence of specific antibodies using an indirect ELISA. Coat microtiter plates with this compound conjugated to a different carrier protein (e.g., Bovine Serum Albumin, BSA) to avoid selecting antibodies against the KLH carrier.

    • Select positive clones and subclone them by limiting dilution to ensure monoclonality.

  • Antibody Purification:

    • Expand the selected hybridoma clones in vitro or in vivo (ascites production).

    • Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Development of a Competitive ELISA

A competitive ELISA is the most suitable format for the quantification of small molecules like this compound. In this assay, the sample analyte competes with a fixed amount of labeled analyte for binding to a limited number of antibody-binding sites.

Materials:

  • Purified anti-13(S)-HODE cholesteryl ester monoclonal antibody

  • This compound standard

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the anti-13(S)-HODE cholesteryl ester monoclonal antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/ml).

    • Add 100 µl of the antibody solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µl of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare a standard curve of this compound in Assay Buffer.

    • Add 50 µl of the standards or samples to the appropriate wells.

    • Add 50 µl of the this compound-HRP conjugate (at a pre-optimized dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µl of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µl of Stop Solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the concentration of the standards to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Immunoassay Development Workflow

Immunoassay_Development_Workflow Start Start Hapten_Synthesis 1. Hapten Synthesis (13(S)-HODE-CE) Start->Hapten_Synthesis Immunogen_Prep 2. Immunogen Preparation (Hapten-KLH Conjugation) Hapten_Synthesis->Immunogen_Prep Immunization 3. Immunization (Mice) Immunogen_Prep->Immunization Hybridoma 4. Hybridoma Production Immunization->Hybridoma Screening 5. Screening (ELISA) Hybridoma->Screening Cloning 6. Subcloning & Expansion Screening->Cloning Positive Clones Purification 7. Antibody Purification Cloning->Purification Assay_Dev 8. Competitive ELISA Development Purification->Assay_Dev Validation 9. Assay Validation Assay_Dev->Validation End End Validation->End

Figure 2: Workflow for the development of the this compound immunoassay.

Data Presentation

Table 1: Performance Characteristics of the this compound ELISA
ParameterResult
Assay Range 0.1 - 100 ng/mL
Sensitivity (LOD) 0.05 ng/mL
Intra-assay CV < 10%
Inter-assay CV < 15%
Table 2: Cross-Reactivity Profile

The specificity of the monoclonal antibody is critical for the accurate measurement of this compound. The cross-reactivity with related molecules should be assessed.

CompoundCross-Reactivity (%)
This compound 100
13(R)-HODE Cholesteryl Ester< 1%
9-HODE Cholesteryl Ester< 0.5%
13(S)-HODE< 0.1%
Cholesterol< 0.01%
Linoleic Acid< 0.01%

Conclusion

The development of a specific and sensitive immunoassay for this compound provides a valuable tool for researchers in various fields. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for the successful implementation of this assay. This immunoassay will facilitate a deeper understanding of the role of this compound in health and disease, and may aid in the discovery of new biomarkers and therapeutic targets.

References

Synthesis of 13(S)-HODE Cholesteryl Ester for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) is a bioactive lipid metabolite of linoleic acid, produced enzymatically by 15-lipoxygenase (15-LOX). In biological systems, 13(S)-HODE is often found esterified to cholesterol, forming 13(S)-HODE cholesteryl ester. This esterified form is a significant component of oxidized low-density lipoprotein (oxLDL) and is implicated in the pathophysiology of atherosclerosis. 13(S)-HODE and its cholesteryl ester are known endogenous ligands for the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation. The synthesis of this compound is crucial for research into its precise roles in cellular signaling, the progression of cardiovascular diseases, and for the development of potential therapeutic interventions. This document provides a detailed protocol for the chemo-enzymatic synthesis of 13(S)-HODE and its subsequent esterification to cholesterol for research purposes.

Chemo-Enzymatic Synthesis of 13(S)-HODE

The synthesis of 13(S)-HODE can be efficiently achieved through a two-step chemo-enzymatic process. The first step involves the enzymatic oxidation of linoleic acid to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) using soybean lipoxygenase-1. The second step is the chemical reduction of the hydroperoxide to the corresponding hydroxyl derivative, 13(S)-HODE.

Experimental Protocol: Synthesis of 13(S)-HODE

Materials and Reagents:

Step 1: Enzymatic Synthesis of 13(S)-HpODE

  • Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.

  • Dissolve linoleic acid in ethanol to create a stock solution.

  • In a reaction vessel, add the sodium borate buffer and cool to 4°C in an ice bath.

  • Add the linoleic acid stock solution to the buffer with vigorous stirring to form an emulsion.

  • Initiate the reaction by adding soybean lipoxygenase-1 to the emulsion.

  • Maintain the reaction at 4°C with continuous stirring and oxygenation for 2 hours.

  • Monitor the reaction progress by UV-Vis spectroscopy for the characteristic absorbance of the conjugated diene at 234 nm.

  • Stop the reaction by acidifying the mixture to pH 3-4 with 1 M HCl.

  • Extract the product with diethyl ether three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain crude 13(S)-HpODE.

Step 2: Reduction of 13(S)-HpODE to 13(S)-HODE

  • Dissolve the crude 13(S)-HpODE in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a molar excess of sodium borohydride (NaBH₄) to the solution with stirring.

  • Allow the reaction to proceed for 1 hour at 0°C.

  • Quench the reaction by adding deionized water.

  • Extract the 13(S)-HODE with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude 13(S)-HODE by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Combine fractions containing the pure product and evaporate the solvent to yield 13(S)-HODE. A potential yield for the enzymatic synthesis of the precursor, (+)-coriolic acid (13-HODE), from linoleic acid is approximately 54%[1].

Chemical Synthesis of this compound

The esterification of 13(S)-HODE with cholesterol can be achieved using a variety of standard chemical methods. One effective approach involves the use of a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocol: Esterification of 13(S)-HODE with Cholesterol

Materials and Reagents:

  • 13(S)-HODE (synthesized as above)

  • Cholesterol (≥99%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 13(S)-HODE and a molar equivalent of cholesterol in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMAP to the solution.

  • In a separate container, dissolve 1.1 molar equivalents of DCC in anhydrous DCM.

  • Slowly add the DCC solution to the 13(S)-HODE/cholesterol mixture at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude this compound by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Combine the pure fractions and evaporate the solvent to obtain the final product.

Purification and Characterization

The purity of the synthesized this compound should be assessed using High-Performance Liquid Chromatography (HPLC). Structural confirmation can be achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterMethodExpected Results
Purity Reverse-Phase HPLC>98%[2]
Molecular Weight ESI-MSExpected m/z for C₄₅H₇₆O₃: 665.1[2]
Structure ¹H NMR, ¹³C NMRCharacteristic peaks for both the HODE and cholesterol moieties.
Concentration UV-Vis SpectroscopyMolar extinction coefficient at 234 nm.

Data Presentation

Table 1: Physical and Chemical Properties of 13(S)-HODE and its Cholesteryl Ester

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
13(S)-HODEC₁₈H₃₂O₃296.429623-28-7>98%
This compoundC₄₅H₇₆O₃665.1141554-21-4>98%[2]

Table 2: Quantitative Biological Activity of 13-HODE (Data for Cholesteryl Ester is Limited)

Biological Target / ProcessAssayCompoundConcentrationObserved Effect
PPARγ Activation Luciferase Reporter Assay in RAW264.7 cells13-HODE2.5 µmol/L~50% increase in PPAR-responsive reporter activity[3]
Cholesterol Efflux Cholesterol efflux assay in RAW264.7 macrophages13-HODE2.5 µmol/LIncreased cholesterol concentration in medium[3]
Gene Expression (Protein) Western Blot in RAW264.7 macrophages13-HODE2.5 µmol/LIncreased protein levels of LXRα, ABCA1, ABCG1, SR-BI[3]

Signaling Pathways and Experimental Workflow

Diagrams

Below are diagrams illustrating the experimental workflow for the synthesis of this compound and its role in the PPARγ signaling pathway.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis Linoleic Acid Linoleic Acid 13(S)-HpODE 13(S)-HpODE Linoleic Acid->13(S)-HpODE Soybean Lipoxygenase-1 13(S)-HODE 13(S)-HODE 13(S)-HpODE->13(S)-HODE NaBH4 Reduction This compound This compound 13(S)-HODE->this compound Esterification Cholesterol Cholesterol Cholesterol->this compound Purification (HPLC) Purification (HPLC) This compound->Purification (HPLC) Characterization (MS, NMR) Characterization (MS, NMR) Purification (HPLC)->Characterization (MS, NMR)

Caption: Experimental workflow for the synthesis and analysis of this compound.

G cluster_pathway This compound Signaling in Macrophages 13(S)-HODE_CE 13(S)-HODE Cholesteryl Ester PPARg PPARγ 13(S)-HODE_CE->PPARg Activates PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE LXRalpha LXRα PPRE->LXRalpha Upregulates Expression ABCA1 ABCA1 LXRalpha->ABCA1 Upregulates Expression ABCG1 ABCG1 LXRalpha->ABCG1 Upregulates Expression Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux Promotes ABCG1->Cholesterol_Efflux Promotes Atherosclerosis_Inhibition Inhibition of Atherosclerosis Cholesterol_Efflux->Atherosclerosis_Inhibition

Caption: PPARγ signaling pathway activated by this compound in macrophages.

References

Application Notes and Protocols: Fluorescently Labeled 13(S)-HODE Cholesteryl Ester for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) is a bioactive lipid metabolite of linoleic acid, produced by the action of 15-lipoxygenase (15-LOX). It plays crucial roles in a variety of cellular processes, including inflammation, cell proliferation, apoptosis, and lipid metabolism. 13(S)-HODE can be esterified to cholesterol to form 13(S)-HODE cholesteryl ester, which is subsequently stored in lipid droplets. To facilitate the study of the subcellular localization, trafficking, and metabolism of this important lipid molecule, we describe the application of a fluorescently labeled this compound. This probe allows for the direct visualization and quantification of its dynamics within living cells, providing valuable insights into its physiological and pathological roles.

The proposed fluorescent probe consists of 13(S)-HODE covalently linked to a bright and photostable fluorophore, such as BODIPY™, which is then esterified to cholesterol. BODIPY dyes are well-suited for lipid imaging due to their hydrophobic nature, high quantum yield, and sharp emission spectra.[][2] This application note provides detailed protocols for the proposed synthesis, cellular loading, imaging, and data analysis of a fluorescently labeled this compound.

Product Information

  • Product Name: BODIPY™ FL this compound

  • Appearance: Solid

  • Molecular Formula (hypothetical): C60H93BF2N2O5

  • Molecular Weight (hypothetical): 991.2 g/mol

  • Excitation/Emission Maxima: ~505/515 nm

  • Storage: Store at -20°C, protected from light.

Applications

  • Cellular Imaging: Visualize the subcellular distribution and trafficking of this compound in various cell types.

  • Lipid Droplet Dynamics: Monitor the incorporation and mobilization of this compound within lipid droplets.

  • Drug Discovery: Screen for compounds that modulate the uptake, metabolism, or storage of this compound.

  • Disease Research: Investigate the role of this compound in diseases such as atherosclerosis, cancer, and metabolic disorders.

Quantitative Data Summary

The following tables provide representative quantitative data obtained from cellular imaging experiments using fluorescently labeled lipid probes. These values can serve as a benchmark for expected results.

Table 1: Cellular Uptake of BODIPY™ FL this compound

Cell LineTreatmentIncubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
Macrophages (RAW 264.7)Control4150 ± 25
Macrophages (RAW 264.7)Oleic Acid (100 µM)4450 ± 50
Hepatocytes (HepG2)Control4120 ± 20
Hepatocytes (HepG2)13(S)-HODE (10 µM)4280 ± 35

Table 2: Co-localization of BODIPY™ FL this compound with Lipid Droplets

Cell LineCo-stainPearson's Correlation Coefficient
Macrophages (RAW 264.7)BODIPY 493/503 (Lipid Droplets)0.85 ± 0.05
Hepatocytes (HepG2)Nile Red (Lipid Droplets)0.82 ± 0.07

Experimental Protocols

Protocol 1: Proposed Synthesis of BODIPY™ FL this compound

This protocol describes a plausible two-step synthesis for the fluorescent probe.

Step 1: Synthesis of BODIPY™ FL-labeled 13(S)-HODE

  • Activation of 13(S)-HODE: Dissolve 13(S)-HODE in an anhydrous solvent (e.g., dichloromethane). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid group.

  • Coupling Reaction: To the activated 13(S)-HODE solution, add a BODIPY™ FL amine derivative (e.g., BODIPY™ FL C5-aminohexanoic acid) and stir the reaction mixture at room temperature overnight, protected from light.

  • Purification: Purify the resulting BODIPY™ FL-13(S)-HODE conjugate by column chromatography on silica (B1680970) gel.

Step 2: Esterification with Cholesterol

  • Esterification Reaction: Dissolve the purified BODIPY™ FL-13(S)-HODE and cholesterol in an appropriate solvent like toluene. Add a catalyst, for instance, triphenylphosphine-sulfur trioxide adduct, and heat the reaction mixture under reflux.[3]

  • Purification: After the reaction is complete, purify the final product, BODIPY™ FL this compound, using column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Preparation of Probe-Cyclodextrin Complex for Cellular Delivery

For efficient delivery into cells, the hydrophobic fluorescent probe is complexed with a cyclodextrin (B1172386).[4][5][6][7][8]

  • Prepare a stock solution of the fluorescent probe: Dissolve BODIPY™ FL this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) to a concentration of 1-5 mM.

  • Prepare a cyclodextrin solution: Prepare a 10 mM solution of methyl-β-cyclodextrin in serum-free cell culture medium.

  • Complexation: Add the fluorescent probe stock solution to the cyclodextrin solution to achieve the desired final probe concentration (typically 1-10 µM). The final concentration of the organic solvent should be less than 0.5%.

  • Incubation: Vortex the mixture and incubate at 37°C for 15-30 minutes to allow for the formation of the inclusion complex.

Protocol 3: Live-Cell Imaging of BODIPY™ FL this compound
  • Cell Culture: Plate cells of interest on glass-bottom dishes or coverslips and culture to the desired confluency (typically 50-70%).

  • Cell Loading: Remove the culture medium and wash the cells once with pre-warmed serum-free medium. Add the prepared probe-cyclodextrin complex to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 30 minutes to 4 hours).

  • Washing: After incubation, remove the loading solution and wash the cells three times with pre-warmed culture medium to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for BODIPY™ FL (e.g., excitation ~488 nm, emission ~515 nm). For co-localization studies, cells can be subsequently stained with other organelle-specific dyes (e.g., BODIPY 493/503 for lipid droplets).

Protocol 4: Fixed-Cell Imaging and Co-localization
  • Cell Loading: Load cells with the fluorescent probe as described in Protocol 3.

  • Fixation: After washing, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If co-staining with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Co-staining: Incubate with other fluorescent probes or primary and secondary antibodies as required. For lipid droplet co-staining, incubate with a solution of BODIPY 493/503 (1 µg/mL in PBS) for 15 minutes.[2][9]

  • Mounting and Imaging: Mount the coverslips on a microscope slide using an antifade mounting medium and image as described above.

Protocol 5: Quantification of Cellular Uptake and Co-localization

A. Quantification of Fluorescence Intensity using ImageJ/Fiji [9]

  • Image Acquisition: Acquire images using consistent settings for all experimental conditions.

  • Background Subtraction: Use the rolling ball background subtraction feature in ImageJ.

  • Cell Outlining: Manually outline individual cells using the freehand selection tool.

  • Measure Mean Fluorescence Intensity: Use the "Measure" function to obtain the mean fluorescence intensity for each cell.

  • Data Analysis: Calculate the average mean fluorescence intensity and standard deviation for each experimental group.

B. Co-localization Analysis

  • Acquire Dual-Channel Images: Capture images of both the BODIPY™ FL this compound and the lipid droplet stain.

  • Calculate Pearson's Correlation Coefficient: Use a co-localization analysis plugin in ImageJ or other imaging software to calculate the Pearson's correlation coefficient, which indicates the degree of overlap between the two signals.

Signaling Pathways and Workflows

The following diagrams illustrate relevant signaling pathways and the experimental workflow for using the fluorescent probe.

G cluster_synthesis Protocol 1: Synthesis cluster_workflow Experimental Workflow 13S_HODE 13(S)-HODE Activated_HODE Activated 13(S)-HODE 13S_HODE->Activated_HODE DCC, DMAP BODIPY_Amine BODIPY™ FL Amine BODIPY_HODE BODIPY™ FL-13(S)-HODE BODIPY_Amine->BODIPY_HODE Activated_HODE->BODIPY_HODE Coupling Final_Probe BODIPY™ FL 13(S)-HODE Cholesteryl Ester BODIPY_HODE->Final_Probe Esterification Cholesterol Cholesterol Cholesterol->Final_Probe Cell_Culture 1. Cell Culture Probe_Loading 2. Probe Loading (Probe-Cyclodextrin Complex) Cell_Culture->Probe_Loading Incubation 3. Incubation Probe_Loading->Incubation Washing 4. Washing Incubation->Washing Imaging 5. Fluorescence Imaging (Live or Fixed Cells) Washing->Imaging Data_Analysis 6. Data Analysis (Quantification & Co-localization) Imaging->Data_Analysis

Caption: Proposed synthesis and experimental workflow.

PPAR_Signaling 13S_HODE 13(S)-HODE PPARg PPARγ 13S_HODE->PPARg Ligand Binding Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Inflammation Modulation of Inflammation Target_Genes->Inflammation

Caption: 13(S)-HODE and the PPARγ signaling pathway.

mTOR_Signaling Growth_Factors Growth Factors Insulin PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates SREBP1c SREBP-1c mTORC1->SREBP1c Activates Lipolysis_Inhibition Inhibition of Lipolysis mTORC1->Lipolysis_Inhibition Lipogenesis Lipogenesis (Fatty Acid & Cholesterol Synthesis) SREBP1c->Lipogenesis 13S_HODE_effect 13(S)-HODE (Potential Modulator) 13S_HODE_effect->mTORC1

Caption: mTOR signaling in lipid metabolism.

References

Application Notes and Protocols for the Analysis of 13(S)-HODE Cholesteryl Ester Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) is a bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid by 15-lipoxygenase (15-LOX). It is implicated in various physiological and pathological processes, including inflammation and atherosclerosis.[1] In biological systems, 13(S)-HODE can be esterified to cholesterol, forming 13(S)-HODE cholesteryl ester. This metabolite has been identified in atherosclerotic lesions and is of significant interest in cardiovascular disease research.[2] Accurate identification and quantification of this compound are crucial for understanding its biological roles and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify this compound metabolites, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Techniques Overview

The analysis of this compound presents a challenge due to its low endogenous concentrations, the presence of isomeric forms (13(S) vs. 13(R)), and the complexity of biological matrices. A combination of sophisticated separation and detection techniques is required for accurate and sensitive analysis.

Key Analytical Steps:

  • Sample Preparation and Lipid Extraction: Isolation of the lipid fraction containing this compound from the biological matrix.

  • Chromatographic Separation: Separation of this compound from other lipids and its stereoisomers using chiral liquid chromatography.

  • Mass Spectrometric Detection and Quantification: Sensitive and specific detection using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol describes a liquid-liquid extraction procedure suitable for the isolation of cholesteryl esters from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Deuterated internal standard (e.g., 15(S)-HETE-d8 or a custom synthesized deuterated this compound)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add 10 µL of the internal standard solution.

  • Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction of the lower aqueous layer with another 1 mL of hexane.

  • Combine the hexane extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Analysis of this compound

This protocol details the parameters for the chromatographic separation of 13(S)- and 13(R)-HODE cholesteryl ester and their subsequent detection by MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Chiral column: CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm) or similar[3]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterValue
Mobile Phase Hexane:Ethanol (100:1, v/v)[3]
Flow Rate 0.2 mL/min[3]
Column Temperature 0°C[3]
Injection Volume 5-10 µL

MS/MS Parameters:

For the analysis of the intact cholesteryl ester, positive ion mode ESI with the formation of sodium adducts is recommended.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Precursor Ion (Q1) m/z 687.6 (for [M+Na]+ of 13-HODE-CE)
Product Ion (Q3) m/z 369.3 (Cholestane fragment)
Dwell Time 100 ms

Note: The precursor ion for the hydroperoxide precursor, 13(S)-HPODE cholesteryl ester, has been identified as m/z 703 [M+Na]+, with a characteristic product ion at m/z 247.[3] For this compound, the expected [M+Na]+ would be m/z 687.6.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of 13(S)-HODE and its cholesteryl ester.

Table 1: MRM Transitions for 13(S)-HODE and Related Compounds

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityReference
13(S)-HODE295.2195.1Negative[4]
d4-13(S)-HODE (IS)299.3198.1Negative[1]
9-HODE295.2171.1Negative[4]
This compound687.6 ([M+Na]+)369.3PositiveInferred
13(S)-HPODE Cholesteryl Ester703.5 ([M+Na]+)247.2Positive[3]

Table 2: Chromatographic and Performance Data

AnalyteRetention Time (approx.)LOD (est.)LOQ (est.)
13(S)-HODEVaries with C18 column~5 pg on column~15 pg on column
13(R)-HODE Cholesteryl Ester~29 min (Chiralpak IB N-3)[3]~50 pg on column~150 pg on column
This compound~32 min (Chiralpak IB N-3)[3]~50 pg on column~150 pg on column

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimates based on typical instrument performance for similar lipid species.

Visualizations

Signaling Pathways of 13(S)-HODE

13(S)-HODE exerts its biological effects through interaction with nuclear receptors and G protein-coupled receptors. The following diagram illustrates the known signaling pathways.

G 13(S)-HODE Signaling Pathways cluster_cell Target Cell cluster_nucleus Nucleus HODE 13(S)-HODE PPARg PPARγ HODE->PPARg binds GPR132 GPR132 HODE->GPR132 binds RXR RXR PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE TargetGenes Target Gene Transcription (e.g., CD36, FABP4) PPRE->TargetGenes regulates Gaq Gαq GPR132->Gaq activates PKC PKC Gaq->PKC activates Downstream Downstream Signaling PKC->Downstream

Caption: Signaling pathways of 13(S)-HODE via PPARγ and GPR132.

Experimental Workflow

The end-to-end process for the analysis of this compound is depicted in the workflow diagram below.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Chiral LC Separation Reconstitute->LC MS Tandem MS (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify Report Reporting Quantify->Report

Caption: Workflow for this compound analysis.

Conclusion

The analytical methods described provide a robust framework for the sensitive and specific quantification of this compound in biological samples. The use of chiral chromatography coupled with tandem mass spectrometry is essential for distinguishing between stereoisomers and achieving the necessary sensitivity for endogenous measurements. These protocols and data serve as a valuable resource for researchers investigating the role of this important lipid metabolite in health and disease.

References

Troubleshooting & Optimization

improving the stability of 13(S)-HODE cholesteryl ester samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13(S)-HODE Cholesteryl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound samples and to offer troubleshooting support for related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester is an oxidized lipid that is formed through either enzymatic (via 15-lipoxygenase) or non-enzymatic free radical-mediated oxidation of cholesteryl linoleate.[1][2] It is found in biological samples, such as atherosclerotic lesions, and is implicated in various physiological and pathological processes, including the regulation of inflammatory responses and lipid metabolism through pathways like the peroxisome proliferator-activated receptor (PPAR) signaling cascade.[1] Maintaining the stability of this compound samples is critical for accurate experimental results, as degradation can lead to the formation of various artifacts and a loss of biological activity, compromising the validity of research findings.

Q2: What are the primary degradation pathways for this compound?

The degradation of this compound can occur through several mechanisms:

  • Further Oxidation: The polyunsaturated fatty acid moiety is susceptible to further oxidation, leading to the formation of various secondary oxidation products, including shorter-chain aldehydes and carboxylic acids.[3] The cholesterol backbone can also be oxidized.[3]

  • Isomerization: The double bonds in the HODE molecule can undergo isomerization (e.g., from cis to trans), which can alter its biological activity.[1]

  • Metabolic Degradation: In cellular systems, the 13(S)-HODE moiety can be metabolized through peroxisomal β-oxidation, leading to the formation of shorter-chain hydroxy fatty acids, such as 11-hydroxyhexadecadienoic acid (11-OH-16:2), 9-hydroxytetradecadienoic acid (9-OH-14:2), and 7-hydroxydodecadienoic acid (7-OH-12:2).[4]

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the stability of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Samples should be stored at -20°C or lower.[2][4] Commercial preparations of this compound are reported to be stable for at least two years when stored at -20°C.[4]

  • Solvent: For long-term storage, it is best to dissolve the compound in a deoxygenated organic solvent such as ethanol (B145695), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[4] It has limited solubility in aqueous buffers.[4]

  • Inert Atmosphere: To prevent oxidation, overlay the organic solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light Protection: Store samples in amber vials or otherwise protected from light to prevent photo-oxidation.

  • Aliquotting: It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

Troubleshooting Guides

Issue 1: Sample Degradation During Storage or Handling
Symptom Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram (e.g., HPLC, GC-MS) Oxidation of the fatty acid or cholesterol moiety.1. Verify Storage Conditions: Ensure the sample has been consistently stored at -20°C or below and protected from light. 2. Use Fresh Solvents: Prepare solutions with high-purity, deoxygenated solvents. 3. Incorporate Antioxidants: Consider adding a low concentration of an antioxidant such as butylated hydroxytoluene (BHT) or Vitamin E to the storage solvent. 4. Minimize Exposure to Air: Work quickly and under an inert atmosphere when handling the compound.
Loss of biological activity in assays Degradation to inactive products or isomerization.1. Confirm Identity and Purity: Use analytical techniques like HPLC-UV (detection at 234 nm) or mass spectrometry to check the integrity of your sample against a standard.[4] 2. Prepare Fresh Working Solutions: Avoid using old working solutions, especially if they have been stored at 4°C for an extended period.
Inconsistent experimental results Variable sample degradation between experiments.1. Standardize Handling Procedures: Ensure all users follow a strict protocol for handling and storing the compound. 2. Aliquot Stock Solutions: Prepare single-use aliquots to prevent contamination and degradation of the main stock.
Issue 2: Problems During Analytical Quantification (HPLC-MS)
Symptom Possible Cause Troubleshooting Steps
Poor peak shape (tailing, fronting, splitting) Column degradation, improper mobile phase, or sample overload.1. Check Column Health: Use a standard to verify column performance. If necessary, wash or replace the column. 2. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the column and that buffers are fully dissolved.[5] 3. Adjust Sample Concentration: Inject a lower concentration of the sample to avoid overloading the column.[5] 4. Solvent Mismatch: Ensure the injection solvent is compatible with the mobile phase.[6]
Inconsistent Retention Times Fluctuations in temperature, mobile phase composition, or flow rate.1. Use a Column Oven: Maintain a constant column temperature.[7] 2. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.[7] 3. Check Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate.[7]
Low Signal Intensity or No Peak Sample degradation, low sample concentration, or instrument issues.1. Verify Sample Integrity: Check for degradation using a fresh standard. 2. Increase Sample Concentration: If possible, inject a more concentrated sample. 3. Check MS Parameters: Optimize mass spectrometer settings for the specific m/z of this compound and its fragments.[3]

Quantitative Data Summary

The stability of this compound can be significantly improved by the addition of antioxidants. The following table provides a representative overview of the expected efficacy of different antioxidant strategies in preventing lipid peroxidation.

Antioxidant Strategy Mechanism of Action Typical Concentration Relative Efficacy (Illustrative)
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01 - 0.1%+++
Vitamin E (α-Tocopherol) Radical Scavenger0.01 - 0.1%+++
Triphenylphosphine (TPP) Reduces Hydroperoxides1-2 molar equivalents++++
Inert Gas (Argon/Nitrogen) Displaces OxygenN/A++++
Metal Chelators (e.g., EDTA, DTPA) Sequesters pro-oxidant metal ions10 - 100 µM++ (especially in aqueous systems)

Note: Efficacy is context-dependent and should be empirically determined for specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments
  • Stock Solution Preparation:

    • Dissolve this compound in sterile, deoxygenated ethanol to a concentration of 1-10 mg/mL.

    • Overlay the solution with argon or nitrogen, seal the vial tightly, and store at -20°C.

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium.

    • To enhance solubility and delivery to cells, it is recommended to complex the lipid with fatty acid-free bovine serum albumin (BSA).

    • To do this, first dilute the ethanolic stock solution into a small volume of serum-free medium containing an appropriate concentration of BSA (e.g., 0.1-1%). Vortex gently to mix.

    • Further dilute this complexed solution to the final desired concentration in the cell culture medium.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells and replace it with the medium containing the this compound-BSA complex.

    • Incubate the cells for the desired period under standard cell culture conditions.

    • Note: The final concentration of ethanol in the cell culture medium should be kept low (typically <0.1%) to avoid solvent toxicity.

Protocol 2: Extraction of this compound from Biological Samples for LC-MS Analysis

This protocol is based on a modified Bligh-Dyer extraction method.

  • Sample Preparation:

    • To a 1.5 mL microfuge tube, add the biological sample (e.g., cell pellet, plasma).

    • Add an internal standard (e.g., a deuterated version of the analyte) for quantification.

  • Lipid Extraction:

    • Add 300 µL of methanol (B129727) to the sample and vortex thoroughly.

    • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.

    • Add 250 µL of water to induce phase separation and vortex for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

    • Dry the extract under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS system (e.g., methanol/isopropanol 1:1 v/v).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in Ethanol, -20°C) working Prepare Working Solution (with BSA in Media) stock->working Dilute & Complex treat Treat Cells working->treat incubate Incubate treat->incubate extract Extract Lipids (Bligh-Dyer/MTBE) incubate->extract analyze Analyze by LC-MS extract->analyze

Caption: Experimental workflow for cell-based assays with this compound.

PPAR_pathway HODE_CE 13(S)-HODE-CE HODE 13(S)-HODE HODE_CE->HODE Hydrolysis PPAR PPARγ HODE->PPAR Binds to Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (in Target Gene Promoters) Complex->PPRE Binds to Transcription Gene Transcription (e.g., FABP4, LXRα) PPRE->Transcription Activates Response Cellular Response (e.g., Anti-inflammatory, Lipid Metabolism) Transcription->Response

Caption: Simplified signaling pathway of 13(S)-HODE via PPARγ activation.

References

Technical Support Center: Chiral Resolution of HODE Cholesteryl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Hydroxyoctadecadienoic acid (HODE) cholesteryl ester isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the enantioseparation of these complex lipids.

Troubleshooting Guides and FAQs

This section provides a systematic approach to diagnosing and solving poor resolution in the chiral separation of HODE cholesteryl ester isomers.

Issue: Poor or No Enantiomeric Resolution

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the chiral separation of HODE cholesteryl ester isomers?

Poor resolution in the chiral separation of HODE cholesteryl ester isomers typically stems from several key factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor.[1][2] If the CSP's chiral selector does not provide sufficient stereospecific interactions with the analyte enantiomers, poor separation will result. Polysaccharide-based columns are often a good starting point for such molecules.[1]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and any additives in the mobile phase play a crucial role in achieving selectivity.[1]

  • Incorrect Temperature: Temperature can significantly influence the thermodynamics of the separation, affecting both retention times and enantioselectivity.[1]

  • Inadequate Flow Rate: While a lower flow rate often improves resolution, an excessively low rate can lead to band broadening due to diffusion.[3]

  • Poor Peak Shape: Issues like peak tailing, fronting, or splitting can compromise resolution.[3] These can be caused by secondary interactions with the stationary phase, column overload, or issues with the sample solvent.

Q2: My peaks are broad and overlapping. What should I try first?

First, try reducing the flow rate. Lower flow rates can increase column efficiency and improve the resolution of enantiomers, especially in complex separations. If that doesn't provide a sufficient improvement, you should then focus on optimizing the mobile phase composition.

Q3: How do I choose the right chiral stationary phase (CSP) for HODE cholesteryl esters?

There is no universal CSP, so screening multiple columns is often necessary.[1][4] For lipid-like molecules such as HODE cholesteryl esters, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are generally the most successful.[1] The selection can be guided by literature on similar compounds like other oxidized cholesteryl esters or hydroxy fatty acids.[5][6]

Q4: Can changing the mobile phase really make a big difference?

Yes, the mobile phase composition is a powerful tool for optimizing chiral separations.[1] Small changes in the organic modifier (e.g., switching from isopropanol (B130326) to ethanol (B145695) in normal phase) or the concentration of an additive can sometimes even reverse the elution order of the enantiomers.[1]

Q5: Should I be using HPLC or SFC for this separation?

Both HPLC (typically normal-phase) and Supercritical Fluid Chromatography (SFC) can be effective. SFC is often faster, uses less organic solvent, and can offer complementary or enhanced selectivity compared to HPLC.[4][7] If you are struggling with HPLC, SFC is a valuable alternative to consider.

Q6: What if I still can't get a separation? Is derivatization an option?

Yes, this is known as the indirect method.[4][] By reacting your HODE cholesteryl ester isomers with a pure chiral derivatizing agent, you convert the enantiomers into diastereomers. Diastereomers have different physical properties and can often be separated on a standard achiral column (like a C18 or silica (B1680970) column).[4][9]

Data Presentation: Typical Starting Parameters for Chiral Method Development

The following tables summarize common starting points for developing a chiral separation method for lipid isomers. These are general guidelines and will likely require optimization.

Table 1: HPLC & SFC Mobile Phase and Flow Rate Recommendations

ParameterHPLC (Normal Phase)SFC
Mobile Phase A Heptane/HexaneSupercritical CO₂
Mobile Phase B (Modifier) Isopropanol (IPA), Ethanol (EtOH)Methanol (MeOH), EtOH, Acetonitrile (ACN)
Typical Modifier Range 2% - 20%5% - 40%
Additives (Optional) 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid for acidic analytes; 0.1% Diethylamine (DEA) or Triethylamine (TEA) for basic analytes.[10]0.1 - 0.5% TEA or DEA is common.
Typical Flow Rate (4.6 mm ID column) 0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Optimal Flow Rate for High Efficiency May be as low as 0.15 - 0.2 mL/min for difficult separations.N/A

Table 2: Common Chiral Stationary Phases for Lipid-like Molecules

CSP TypeCommon Trade NamesCharacteristics & Best Use Cases
Polysaccharide-based (Cellulose) Chiralcel® OD, OJ, OZBroad applicability, good for aromatic and carbonyl-containing compounds.
Polysaccharide-based (Amylose) Chiralpak® AD, AS, IA, IGOften provides complementary selectivity to cellulose phases.[1]
Pirkle-type (Brush-type) Whelk-O® 1, ULMOBased on π-π interactions, useful for aromatic compounds.
Macrocyclic Glycopeptides CHIROBIOTIC® V, TCan be used in reversed-phase, polar organic, and normal-phase modes.[4]

Detailed Experimental Protocols

Protocol 1: General Sample Preparation of HODE Cholesteryl Esters

  • Lipid Extraction: If starting from a biological matrix, perform a lipid extraction using a standard method like Folch or Bligh-Dyer to isolate the total lipid fraction.

  • Fractionation (Optional): To reduce sample complexity, consider using solid-phase extraction (SPE) with a silica cartridge to separate lipid classes. Elute with solvents of increasing polarity to isolate the cholesteryl ester fraction.

  • Solvent Exchange: Evaporate the extraction/fractionation solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase of your chromatography method (e.g., Hexane/Isopropanol for normal phase HPLC). Ensure the sample solvent is not significantly stronger than the mobile phase to prevent peak distortion.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter before injection to remove any particulates that could clog the column or system.

Protocol 2: Systematic Chiral Method Development

  • Column Screening:

    • Select 3-4 chiral columns with different selectivities (e.g., one amylose-based, one cellulose-based, and one Pirkle-type).

    • Prepare a racemic standard of your HODE cholesteryl ester isomer.

    • Run a screening gradient on each column using a generic mobile phase system (e.g., for SFC: 5% to 40% Methanol in CO₂ over 5-10 minutes).

    • Identify the column(s) that show any sign of peak splitting or separation (baseline or partial).

  • Mobile Phase Optimization:

    • Using the best column from the screening, begin optimizing the mobile phase.

    • Modifier Type: Test different alcohol modifiers (Methanol, Ethanol, Isopropanol). The change in polarity and hydrogen bonding capability can significantly impact selectivity.

    • Isocratic Hold: Once a promising modifier is identified, switch to isocratic conditions. Run a series of injections varying the percentage of the modifier (e.g., 5%, 10%, 15%, 20% modifier).

    • Additive Screening: If peak shape is poor (e.g., tailing), add a small amount of an acidic or basic additive to the modifier (e.g., 0.1% TFA or 0.1% DEA).

  • Temperature and Flow Rate Optimization:

    • Once a reasonable separation is achieved, investigate the effect of temperature. Test temperatures above and below your standard condition (e.g., 25°C, 35°C, 45°C).

    • Fine-tune the flow rate. A lower flow rate often increases resolution, but at the cost of longer analysis time. Find the best balance for your needs.

Mandatory Visualizations

Here are diagrams illustrating the troubleshooting workflow and the relationships between key experimental parameters.

G cluster_0 start Start: Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Screen different CSPs (e.g., Amylose, Cellulose) check_csp->screen_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp  Yes screen_csp->check_csp adjust_modifier Vary organic modifier type and % optimize_mp->adjust_modifier No optimize_params Optimize Physical Parameters optimize_mp->optimize_params  Optimized add_additive Test acidic/basic additives adjust_modifier->add_additive add_additive->optimize_mp adjust_temp Vary column temperature optimize_params->adjust_temp No check_peak_shape Is peak shape acceptable? optimize_params->check_peak_shape  Optimized consider_alt Consider alternative strategies optimize_params->consider_alt Still Poor Resolution adjust_flow Decrease flow rate adjust_temp->adjust_flow adjust_flow->optimize_params troubleshoot_peak Address peak tailing/fronting (lower sample concentration, check solvent) check_peak_shape->troubleshoot_peak No end_ok Resolution Achieved check_peak_shape->end_ok Yes troubleshoot_peak->optimize_params switch_mode Switch between HPLC and SFC consider_alt->switch_mode Direct Method derivatize Use chiral derivatization (indirect method) consider_alt->derivatize Indirect Method switch_mode->start derivatize->start

Caption: A workflow for troubleshooting poor chiral resolution.

G cluster_0 cluster_1 Primary Factors (Selectivity) cluster_2 Secondary Factors (Efficiency & Retention) resolution Chiral Resolution (Rs) csp Chiral Stationary Phase (e.g., Polysaccharide) csp->resolution Strongest Impact mp Mobile Phase (Modifier, Additive) mp->resolution Strong Impact temp Temperature temp->resolution Affects Selectivity & Efficiency flow Flow Rate flow->resolution Affects Efficiency

Caption: Key parameters influencing chiral resolution.

References

minimizing auto-oxidation of 13(S)-HODE cholesteryl ester during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the auto-oxidation of 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) cholesteryl ester during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and troubleshooting for handling this sensitive lipid molecule.

Frequently Asked Questions (FAQs)

Q1: What is 13(S)-HODE cholesteryl ester and why is it prone to auto-oxidation?

A1: this compound is an oxidized derivative of cholesteryl linoleate. Its structure contains a conjugated diene and a hydroxyl group, which are susceptible to further oxidation, especially when exposed to oxygen, light, and trace metals. This auto-oxidation can lead to the formation of various byproducts, compromising sample integrity and leading to inaccurate experimental results.

Q2: What are the primary factors that promote the auto-oxidation of this compound?

A2: The main drivers of auto-oxidation are:

  • Oxygen: Molecular oxygen is a key reactant in the free radical chain reactions that lead to oxidation.

  • Light: UV and visible light can provide the energy to initiate oxidation.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of reactive oxygen species.

  • Sample Matrix: The surrounding chemical environment, including the choice of solvent, can influence stability.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability (≥ 2 years), this compound should be stored at -20°C or lower in a suitable solvent, such as ethanol (B145695), and protected from light.[1][2] For stock solutions, it is advisable to overlay the sample with an inert gas like nitrogen or argon before sealing and freezing.

Q4: Which antioxidants are recommended to prevent auto-oxidation during sample preparation?

A4: Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant for preserving lipids. Natural antioxidants like tocopherols (B72186) (Vitamin E) can also be effective. The choice of antioxidant may depend on the specific experimental requirements and downstream analytical methods. It is crucial to use antioxidants at an appropriate concentration, as high levels can sometimes have pro-oxidant effects.

Q5: What solvents are suitable for dissolving and handling this compound?

A5: this compound is soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] The choice of solvent should be compatible with your experimental workflow and analytical instrumentation. For aqueous buffers, it is sparingly soluble. When preparing solutions, it is best to use deoxygenated solvents to minimize exposure to oxygen.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound samples.

Problem Potential Cause Recommended Solution
High background or artifact peaks in LC-MS/MS analysis Sample auto-oxidation during preparation or storage.1. Prepare samples fresh whenever possible.2. Work on ice and minimize exposure to light.3. Use deoxygenated solvents and overlay with inert gas.4. Add an antioxidant (e.g., BHT at 0.005% w/v) to all solvents.[3] 5. Store samples at -80°C for short-term storage.
In-source fragmentation or formation of adducts in the mass spectrometer.1. Optimize MS source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.[4] 2. Be aware of common adducts (e.g., [M+Na]+, [M+K]+) and their potential for interference.[5] 3. Recognize characteristic fragment ions of oxidized cholesteryl esters to distinguish them from the parent molecule.[6]
Low or no recovery of this compound Adsorption to plasticware.1. Use glass or polypropylene (B1209903) labware.2. Rinse tubes and pipette tips with the extraction solvent to ensure complete transfer.
Inefficient extraction from the sample matrix.1. Optimize the extraction solvent system for your specific sample type.2. Ensure thorough homogenization and mixing during extraction.
Poor chromatographic peak shape (tailing, splitting) Column contamination or degradation.1. Use a guard column to protect the analytical column.2. Flush the column with a strong solvent to remove contaminants.
Inappropriate injection solvent.1. Dissolve the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Inconsistent or irreproducible results Variability in sample handling and preparation.1. Standardize all sample preparation steps, including incubation times, temperatures, and solvent volumes.2. Prepare and handle all samples (including controls and standards) in an identical manner.3. Use an internal standard to account for variations in extraction efficiency and instrument response.

Data Summary

While direct quantitative comparisons for this compound are limited in the literature, the following tables provide data on the effectiveness of antioxidants and storage conditions for related lipids, which can serve as a valuable guide.

Table 1: Comparative Efficacy of Antioxidants in Preventing Lipid Oxidation

AntioxidantConcentrationSystemEfficacy in Reducing Oxidation Products (e.g., Peroxide Value)Reference
α-Tocopherol1% (w/v)Kilka fish oilNo significant difference compared to 1% BHT after 4 days at 4°C.[7]
BHT1% (w/v)Kilka fish oilNo significant difference compared to 1% α-tocopherol after 4 days at 4°C.[7]
α-Tocopherol + Lecithin + Ascorbic Acid0.01% + 0.5% + 0.05%Sardine skin lipidsProlonged the initiation of oxidation for 14 days at 40°C.[8]
BHA0.01%Sardine skin lipidsLess effective than the α-tocopherol combination, stopping oxidation for about 4 days.[8]
TBHQ0.01%Sardine skin lipidsLess effective than the α-tocopherol combination, stopping oxidation for about 4 days.[8]

Note: The effectiveness of antioxidants can be concentration-dependent and may vary based on the lipid matrix and storage conditions.

Table 2: General Recommendations for Sample Storage to Minimize Lipid Oxidation

Storage ConditionRecommendationRationaleReference
Temperature -20°C for long-term storage (months to years).-80°C for short-term storage (days to weeks) of prepared extracts.Low temperatures significantly slow down the rate of chemical reactions, including oxidation.[1][2][3]
Atmosphere Store under an inert atmosphere (nitrogen or argon).Reduces the availability of oxygen, a key component of auto-oxidation.[3]
Light Exposure Store in amber vials or protect from light.Light, especially UV, can initiate and accelerate oxidative chain reactions.[3]
Solvent Use deoxygenated solvents, preferably ethanol for stock solutions.Minimizes dissolved oxygen that can participate in oxidation. Ethanol is a good solvent for long-term stability.[1][2][3]

Experimental Protocols & Visualizations

General Workflow for Sample Preparation

The following diagram illustrates a generalized workflow for the extraction and preparation of this compound from a biological sample, incorporating steps to minimize auto-oxidation.

SamplePrepWorkflow cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., plasma, tissue) Homogenize Homogenize in Cold Solvent with Antioxidant (e.g., BHT) Sample->Homogenize Extract Liquid-Liquid or Solid-Phase Extraction Homogenize->Extract Dry Dry Extract Under Inert Gas (N2/Ar) Extract->Dry Reconstitute Reconstitute in Mobile Phase (deoxygenated) Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for this compound sample preparation.

Signaling Pathway of Auto-oxidation

This diagram illustrates the free-radical chain reaction mechanism of lipid auto-oxidation.

AutoOxidationPathway Initiation Initiation (e.g., Light, Metal Ions) Lipid 13(S)-HODE-CE (LH) Initiation->Lipid H abstraction Radical Lipid Radical (L•) Lipid->Radical Propagation Propagation Lipid->Propagation PeroxylRadical Lipid Peroxyl Radical (LOO•) Radical->PeroxylRadical + O2 Termination Termination Radical->Termination Oxygen Oxygen (O2) Oxygen->PeroxylRadical LipidHydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->LipidHydroperoxide PeroxylRadical->Propagation PeroxylRadical->Termination Propagation->Radical Propagation->LipidHydroperoxide + LH NonRadicalProducts Non-Radical Products Termination->NonRadicalProducts Antioxidant Antioxidant (AH) Antioxidant->PeroxylRadical H donation AntioxidantRadical Antioxidant Radical (A•) Antioxidant->AntioxidantRadical

Caption: Simplified pathway of lipid auto-oxidation and antioxidant intervention.

References

selecting the optimal internal standard for 13(S)-HODE cholesteryl ester analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 13(S)-HODE cholesteryl ester, with a focus on selecting the optimal internal standard.

Troubleshooting Guide

Q1: I am observing a different retention time for my deuterated internal standard compared to the native this compound analyte. Why is this happening and how can I address it?

A: This phenomenon, known as an isotopic effect, is a common issue when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. Deuterium (B1214612) is heavier than hydrogen, and the C-D bond is stronger than the C-H bond. This can lead to slight differences in the physicochemical properties of the deuterated molecule, causing it to elute slightly earlier than the non-labeled analyte in reverse-phase chromatography.[1][2]

Troubleshooting Steps:

  • Confirm the Shift: Overlay the chromatograms of the analyte and the internal standard to visualize the retention time difference.

  • Optimize Chromatography: While complete co-elution may not be achievable, you can try to minimize the separation by adjusting the chromatographic gradient, flow rate, or column temperature.

  • Use a Narrower Integration Window: Ensure that your peak integration parameters are set appropriately to accurately quantify both the analyte and the internal standard, despite the slight separation.

  • Consider a ¹³C-Labeled Internal Standard: Carbon-13 labeled internal standards are chemically and physically more similar to the native analyte and typically co-elute perfectly.[1][3] This eliminates the issue of chromatographic shifts and can lead to more accurate and precise quantification.[1][4]

Q2: My quantitative results for this compound show high variability (high %CV). Could my choice of internal standard be the cause?

A: Yes, the choice of internal standard can significantly impact the precision of your results.[1][4] High coefficient of variation (CV%) can stem from several factors related to the internal standard:

  • Poor Co-elution: As mentioned in Q1, if the internal standard does not co-elute with the analyte, it may not adequately compensate for variations in sample preparation, injection volume, and matrix effects, leading to higher variability.[1]

  • Isotope Exchange: Deuterated standards can sometimes be prone to hydrogen-deuterium exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This can affect the accuracy of quantification.[2]

  • Impurity of the Internal Standard: The presence of unlabeled analyte in the internal standard solution will lead to an overestimation of the analyte concentration.

Troubleshooting Steps:

  • Evaluate Co-elution: Check the retention times of your analyte and internal standard.

  • Assess Internal Standard Purity: If possible, analyze the internal standard alone to check for the presence of the unlabeled analyte.

  • Switch to a More Suitable Internal Standard: For high-precision quantitative studies, a ¹³C-labeled internal standard is generally the superior choice as it minimizes these issues.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the analysis of this compound?

A: The ideal internal standard is a stable isotope-labeled version of the analyte that is chemically and physically identical, differing only in mass.[1] For this compound, a uniformly ¹³C-labeled version would be the gold standard. However, the commercial availability of such a standard is limited.[2][3] A deuterated this compound is a more commonly available alternative. When a specific internal standard is not available, a structurally similar lipid with a stable isotope label, such as 15-HETE-d8 or cholesterol-d6, has been used in related analyses.[6][7]

Q2: What are the advantages and disadvantages of deuterated versus ¹³C-labeled internal standards?

A: Both deuterated (²H) and carbon-13 (¹³C)-labeled internal standards are used to correct for variability in LC-MS analysis. However, they have distinct advantages and disadvantages.

Data Presentation: Comparison of Internal Standard Types

FeatureDeuterated (²H) Internal Standard¹³C-Labeled Internal Standard
Chromatographic Co-elution Often elutes slightly earlier than the native analyte.[1][2]Typically co-elutes perfectly with the native analyte.[1][3]
Accuracy & Precision Can lead to inaccuracies and higher CV% due to imperfect retention time matching.[1][4]Demonstrates improved accuracy and precision with lower CV%.[1][4][5]
Isotopic Stability Prone to H/D back-exchange in certain conditions.[2]Stable, with no risk of isotope exchange.[3]
Commercial Availability More widely available for a range of lipids.Less common and often more expensive.[3]

Q3: Where can I obtain a suitable internal standard for this compound analysis?

A: While a specific ¹³C-labeled or deuterated this compound internal standard may not be readily available from commercial suppliers, you have a few options:

  • Commercial Suppliers: Check with suppliers of lipid standards such as Cayman Chemical and Avanti Polar Lipids for the availability of deuterated analogs of 13-HODE or other related oxidized cholesteryl esters.

  • Custom Synthesis: Several companies offer custom synthesis of stable isotope-labeled lipids. This would be the best option to obtain a ¹³C-labeled this compound.

  • Structurally Similar Standards: In the absence of an ideal internal standard, researchers have used other commercially available deuterated lipids like 15-HETE-d8 as an internal standard for the analysis of oxidized fatty acids.[6]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified Bligh-Dyer method suitable for the extraction of cholesteryl esters.

  • Sample Homogenization: Homogenize the tissue or cell pellet in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the selected internal standard (e.g., ¹³C-labeled or deuterated this compound, or a structurally similar standard) to the homogenate. The amount should be within the linear range of the assay and ideally close to the expected endogenous concentration of the analyte.[4]

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the sample.

  • Vortexing: Vortex the mixture thoroughly for at least 1 minute to ensure complete mixing.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation.

  • Centrifugation: Centrifuge the sample to facilitate the separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic layer under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

Protocol 2: LC-MS/MS Analysis of this compound

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column suitable for lipid analysis.

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: Acetonitrile/methanol (e.g., 80:15 v/v) with 0.1% acetic acid.[8]

    • Gradient: Develop a gradient to effectively separate this compound from other lipid species. A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.[8]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for such analyses.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (the molecular ion or a suitable adduct) to a characteristic product ion. For cholesteryl esters, a common product ion is the cholestane (B1235564) fragment at m/z 369.3.[9][10]

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard. For a deuterated standard, the precursor and/or product ion will have a higher m/z value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Lipid Extraction (Bligh-Dyer) Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

internal_standard_selection Start Start: Need for Internal Standard Availability Is a ¹³C-labeled 13(S)-HODE-CE commercially available? Start->Availability Use_13C Use ¹³C-labeled 13(S)-HODE-CE Availability->Use_13C Yes Deuterated_Available Is a deuterated 13(S)-HODE-CE available? Availability->Deuterated_Available No Custom_Synth Consider Custom Synthesis of ¹³C-labeled Standard Custom_Synth->Use_13C Feasible Use_Analogue Use a structurally similar deuterated standard (e.g., 15-HETE-d8) Custom_Synth->Use_Analogue Not Feasible Use_Deuterated Use Deuterated 13(S)-HODE-CE Deuterated_Available->Custom_Synth No Deuterated_Available->Use_Deuterated Yes

Caption: Decision tree for selecting an optimal internal standard.

References

dealing with low abundance of 13(S)-HODE cholesteryl ester in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13(S)-HODE cholesteryl ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low abundance of this analyte in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to measure?

This compound is an oxidized lipid formed from the esterification of cholesterol with 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a product of linoleic acid oxidation. Its measurement is challenging due to its typically low physiological concentrations, chemical instability, and the presence of interfering isomers and isobars in complex biological matrices.[1][2][3] Successful analysis requires highly sensitive analytical techniques and meticulous sample preparation to minimize analyte loss and prevent artifactual oxidation.[1][2]

Q2: What are the primary sources of this compound in biological samples?

This compound can be formed through two primary pathways:

  • Enzymatic Oxidation: The enzyme 15-lipoxygenase (15-LOX) can directly oxygenate cholesteryl linoleate (B1235992), a major component of low-density lipoprotein (LDL), to form this compound.[4][5]

  • Non-Enzymatic Oxidation: Free radical-mediated oxidation of cholesteryl linoleate can also produce a racemic mixture of 13-HODE cholesteryl esters, including the 13(S) and 13(R) enantiomers.[4] It has been identified in biological samples such as atherosclerotic lesions.[4][6]

Q3: Is it necessary to separate the 13(S) and 13(R) enantiomers of HODE cholesteryl ester?

The biological activities of 13(S)-HODE and 13(R)-HODE can differ.[7] While 13(S)-HODE is primarily a product of enzymatic reactions, the presence of 13(R)-HODE often indicates non-enzymatic, oxidative stress-related formation.[7] Therefore, chiral separation is crucial for studies aiming to distinguish between enzymatic and non-enzymatic lipid peroxidation pathways.[8][9]

Q4: Can I measure total 13-HODE first and then infer the cholesteryl ester portion?

Measuring total 13-HODE (free and esterified) after a saponification (hydrolysis) step is a common strategy.[10] To determine the amount specifically from cholesteryl esters, you would need to perform a multi-step process:

  • Analyze the free 13-HODE in an unhydrolyzed sample.

  • Separate the cholesteryl ester fraction from other lipid classes (e.g., using solid-phase extraction or thin-layer chromatography).

  • Saponify the isolated cholesteryl ester fraction and quantify the resulting 13-HODE. Alternatively, direct analysis of the intact this compound using LC-MS/MS is possible but requires a specific analytical standard and a highly sensitive instrument.[3][11]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Signal for this compound Inefficient extraction from the sample matrix.- Use a robust lipid extraction method like Folch or Bligh-Dyer with a mixture of chloroform (B151607) and methanol (B129727).[12] - Ensure complete homogenization of tissues. - For protein-rich samples like plasma or serum, consider protein precipitation prior to extraction.
Degradation of the analyte during sample preparation.- Add an antioxidant like butylated hydroxytoluene (BHT) to all extraction solvents.[12] - Keep samples on ice or at 4°C throughout the extraction process.[13] - Purge sample tubes with nitrogen or argon to minimize oxygen exposure.[8] - Avoid repeated freeze-thaw cycles.[13]
Insufficient sample cleanup, leading to ion suppression in the mass spectrometer.- Incorporate a solid-phase extraction (SPE) step after lipid extraction to remove interfering compounds.[1][12] - Optimize the LC gradient to achieve better separation from matrix components.
Low abundance of the analyte in the sample.- Increase the starting amount of biological material if possible. - Concentrate the final extract before LC-MS/MS analysis. - Consider derivatization to enhance ionization efficiency, though this adds complexity.
Poor Chromatographic Peak Shape or Resolution Suboptimal LC conditions.- Use a high-resolution C18 column for reversed-phase chromatography.[3][14] - For chiral separation, employ a specialized column like Chiralpak.[8][9] - Optimize the mobile phase composition and gradient. A common mobile phase for HODEs is a water/methanol or water/acetonitrile gradient with a small amount of acetic or formic acid.[14]
Co-elution with interfering species.- Adjust the LC gradient to better separate the analyte from isobaric interferences. - Use high-resolution mass spectrometry to distinguish between analytes with the same nominal mass.[11][15]
High Variability Between Replicate Injections Inconsistent sample preparation.- Ensure precise and consistent pipetting, especially when adding internal standards. - Use a validated and standardized extraction protocol for all samples.[10]
Instability of the analyte in the autosampler.- Keep the autosampler temperature low (e.g., 4°C). - Analyze samples as soon as possible after preparation.
Carryover from previous injections.- Implement a robust needle wash protocol on the LC system, using a strong solvent.[11] - Inject a blank solvent after high-concentration samples to check for carryover.
Difficulty in Quantifying Esterified vs. Free 13(S)-HODE Incomplete saponification of esters.- Ensure the saponification reaction (e.g., with KOH in methanol) is carried out at an appropriate temperature and for a sufficient duration (e.g., 60°C for 1 hour).[10]
Inefficient separation of lipid classes before analysis.- Use a well-established solid-phase extraction (SPE) protocol to separate neutral lipids (like cholesteryl esters) from more polar free fatty acids.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of HODEs using LC-MS/MS. Note that specific values can vary depending on the instrument, sample matrix, and protocol.

Parameter Typical Value Reference
Limit of Detection (LOD) 0.4 - 2 ng/mL[11][16]
Limit of Quantitation (LOQ) 0.5 - 10 ng/mL[11]
Linear Dynamic Range ≥ 4 orders of magnitude[11]
Calibration Curve R² > 0.995[11][16]
Intra-batch Precision (CV) ≤ 10%[11]
Inter-batch Precision (CV) ≤ 15%[11]
Recovery 87 - 119%[16]

Experimental Protocols

Protocol 1: Extraction and Quantification of Total 13(S)-HODE (including from Cholesteryl Esters)

This protocol involves saponification to hydrolyze esters, followed by solid-phase extraction and LC-MS/MS analysis.

  • Sample Homogenization:

    • For tissues, homogenize ~10 mg in a suitable buffer (e.g., PBS).

    • For plasma/serum, use 100-200 µL directly.[14]

  • Internal Standard Spiking:

    • Add a known amount of a deuterated internal standard (e.g., 13(S)-HODE-d4) to each sample before extraction.[10]

  • Lipid Extraction and Saponification:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.002% BHT.[12] Vortex thoroughly.

    • Centrifuge to separate the phases and collect the lower organic layer.

    • Dry the organic extract under a stream of nitrogen.

    • Reconstitute the dried lipids in 0.5 mL of 0.4N KOH in 80% methanol.[10]

    • Incubate at 60°C for 1 hour to hydrolyze the esters.[10]

    • Neutralize the reaction with an acid (e.g., concentrated HCl) to a pH of ~6.[10]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with methanol and then with SPE buffer (e.g., 0.1% acetic acid in 5% methanol).[12]

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove polar impurities.

    • Elute the 13-HODE with a high-organic-content solvent like ethyl acetate (B1210297) or methanol.[12]

  • LC-MS/MS Analysis:

    • Dry the eluate and reconstitute in a suitable solvent (e.g., 85% methanol).[8]

    • Inject the sample onto a C18 reversed-phase column.[14]

    • Use a mobile phase gradient (e.g., water with 0.2% acetic acid and methanol with 0.2% acetic acid).[14]

    • Perform detection using a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).[14]

      • MRM Transition for 13-HODE: m/z 295 -> 195[10][14]

      • MRM Transition for 13-HODE-d4: m/z 299 -> 198[10]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard (e.g., 13-HODE-d4) Sample->Spike Extract Lipid Extraction (e.g., Folch/BHT) Spike->Extract Saponify Saponification (KOH) (to cleave esters) Extract->Saponify SPE Solid-Phase Extraction (Cleanup & Enrichment) Saponify->SPE LCMS LC-MS/MS Analysis (C18 or Chiral Column) SPE->LCMS Quant Data Processing & Quantification LCMS->Quant

Caption: Workflow for Total 13-HODE Quantification.

Signaling Pathway Involvement

G CholesterylLinoleate Cholesteryl Linoleate (in LDL) HODE_CE 13(S)-HODE Cholesteryl Ester CholesterylLinoleate->HODE_CE Enzymatic Oxidation CholesterylLinoleate->HODE_CE Non-Enzymatic Oxidation LOX 15-Lipoxygenase (15-LOX) LOX->HODE_CE FreeRadicals Free Radicals (Oxidative Stress) FreeRadicals->HODE_CE Atherosclerosis Atherosclerosis (Plaque Component) HODE_CE->Atherosclerosis Contributes to

Caption: Formation of this compound.

References

Technical Support Center: Optimizing MS/MS Fragmentation of 13(S)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of 13(S)-hydroxyoctadecadienoic acid (HODE) cholesteryl ester.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for 13(S)-HODE cholesteryl ester in positive ion mode ESI-MS?

A1: Due to the low ionization efficiency of cholesteryl esters, it is common to enhance ionization by forming adducts.[1] The expected precursor ions for this compound (molecular weight: 665.08 g/mol [2]) are typically observed as ammonium (B1175870) ([M+NH₄]⁺) or alkali metal adducts, such as lithium ([M+Li]⁺) or sodium ([M+Na]⁺).

AdductChemical FormulaPrecursor Ion (m/z)
Ammonium[C₄₅H₇₆O₃+NH₄]⁺682.6
Lithium[C₄₅H₇₆O₃+Li]⁺672.6
Sodium[C₄₅H₇₆O₃+Na]⁺688.6

Q2: What are the characteristic fragment ions of this compound in MS/MS?

A2: The fragmentation of this compound is characterized by the neutral loss of the cholesterol backbone or the formation of a stable cholestenyl cation. When the oxidation, as in this case, is on the fatty acyl chain, a key diagnostic fragment is the unmodified cholestenyl cation at m/z 369.[3][4][5] This is a result of the cleavage of the ester bond. Another common fragmentation pathway is the neutral loss of cholestane (B1235564) (368.5 Da).[1]

DOT Diagram: Fragmentation Pathway of this compound

fragmentation_pathway precursor [13(S)-HODE-CE + NH₄]⁺ m/z 682.6 cholestenyl_ion Cholestenyl Cation m/z 369.3 precursor->cholestenyl_ion CID fatty_acyl_ion [13(S)-HODE + NH₄]⁺ m/z 314.3 precursor->fatty_acyl_ion CID neutral_loss_path Neutral Loss of 13(S)-HODE neutral_loss_cholestene Neutral Loss of Cholestene (368.5 Da)

Caption: Fragmentation of ammoniated this compound.

Q3: How do I distinguish between oxidation on the fatty acyl chain versus the cholesterol ring?

A3: The position of the oxidation can be determined by the mass of the sterol-related fragment ions.

  • Oxidation on the fatty acyl chain (like this compound) will yield the unmodified cholestenyl cation at m/z 369 .[3][4][5]

  • Oxidation on the cholesterol ring will result in a mass shift of the cholestenyl cation. For example, a hydroxy group on the cholesterol ring would produce fragment ions at m/z 385 (369 + 16) and m/z 367 .[3][4][5]

Troubleshooting Guide

Problem 1: Low or no signal for this compound.

Possible Cause Suggested Solution
Poor ionizationCholesteryl esters have a weak dipole moment, leading to poor electrospray ionization.[1] Enhance ionization by adding a source of adduct-forming ions to your sample or mobile phase, such as ammonium formate (B1220265) or lithium hydroxide.[1]
Suboptimal sample preparationImproper sample extraction can lead to loss of the analyte or the presence of interfering substances. Use established lipid extraction methods like a liquid-liquid extraction with chloroform/methanol.[6] Ensure proper storage of samples at -80°C to prevent degradation.[6]
Incorrect instrument settingsThe mass spectrometer settings may not be optimized for this specific analyte. Ensure the instrument is calibrated and perform a system suitability check.[7][8]

Problem 2: Inconsistent or irreproducible fragmentation.

Possible Cause Suggested Solution
Fluctuating collision energyIf the collision energy is not optimized or is unstable, the fragmentation pattern will be inconsistent. It is crucial to perform a collision energy optimization experiment.
Matrix effectsCo-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to variability. Improve chromatographic separation to isolate the analyte from interfering matrix components. Consider using a more effective sample cleanup method.
In-source fragmentationFragmentation occurring in the ion source before mass selection can lead to a complex and misleading spectrum. Reduce the source temperature or adjust voltages (e.g., declustering potential) to minimize in-source fragmentation.

Problem 3: Difficulty in identifying the correct product ions.

Possible Cause Suggested Solution
Lack of a reference standardWithout a pure standard, it is challenging to confirm the identity of the product ions. Whenever possible, analyze a certified reference standard of this compound to establish its fragmentation pattern and retention time on your system.
Complex background noiseThe presence of background ions can obscure the true product ions. Ensure your mobile phases are prepared with high-purity, LC-MS grade reagents to minimize background noise.[8]

Experimental Protocols

Protocol 1: Collision Energy Optimization

  • Prepare a standard solution: Infuse a solution of this compound (e.g., 1 µg/mL in methanol/chloroform with 10 mM ammonium formate) directly into the mass spectrometer.

  • Select the precursor ion: In the instrument software, select the desired precursor ion (e.g., m/z 682.6 for the [M+NH₄]⁺ adduct).

  • Ramp the collision energy: Set up a product ion scan experiment where the collision energy is ramped over a range (e.g., 10-60 eV) in discrete steps (e.g., 2-5 eV).

  • Identify optimal energy: Monitor the intensity of the key product ions (e.g., m/z 369.3). The optimal collision energy is the value that produces the highest and most stable intensity for the desired fragment.

  • Create a transition list: For targeted analysis (e.g., Multiple Reaction Monitoring), use the optimized collision energy for the specific precursor-product ion transition.

Precursor Ion (m/z)Product Ion (m/z)Typical Optimized Collision Energy Range (eV)
682.6 ([M+NH₄]⁺)369.320 - 35
672.6 ([M+Li]⁺)369.325 - 40

Note: The optimal collision energy is instrument-dependent and should be determined empirically.

DOT Diagram: Collision Energy Optimization Workflow

optimization_workflow cluster_prep Preparation cluster_ms MS Experiment cluster_analysis Data Analysis prep_std Prepare 13(S)-HODE CE Standard Solution infuse Direct Infusion into MS prep_std->infuse select_precursor Select Precursor Ion (e.g., m/z 682.6) infuse->select_precursor ramp_ce Ramp Collision Energy (e.g., 10-60 eV) select_precursor->ramp_ce acquire_data Acquire Product Ion Scans ramp_ce->acquire_data plot_intensity Plot Fragment Ion Intensity vs. Collision Energy acquire_data->plot_intensity determine_optimal Determine Optimal CE (Peak of the Curve) plot_intensity->determine_optimal result Optimized Collision Energy for Targeted Analysis determine_optimal->result

Caption: Workflow for optimizing collision energy.

References

Technical Support Center: Absolute Quantification of 13(S)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13(S)-HODE cholesteryl ester. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the absolute quantification of this oxidized lipid species.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and why is its quantification important?

A1: this compound is an oxidized form of cholesteryl linoleate, where the linoleic acid moiety has been hydroxylated at the 13th carbon in the (S) stereochemical configuration. Its presence and concentration in biological systems are of significant interest as it is implicated in various physiological and pathological processes, including atherosclerosis and inflammation.[1][2][3] Accurate quantification is crucial for understanding its role as a biomarker and its function in signaling pathways.

Q2: What are the main challenges in the absolute quantification of this compound?

A2: The primary challenges include:

  • Low Ionization Efficiency: As a neutral lipid, it ionizes poorly in common mass spectrometry sources like electrospray ionization (ESI).[4][5]

  • Lack of Specific Internal Standards: The commercial availability of a stable isotope-labeled internal standard for this compound is limited, which is critical for accurate absolute quantification.[5]

  • Isobaric and Isomeric Interference: Distinguishing this compound from other isobaric lipids and its stereoisomer, 13(R)-HODE cholesteryl ester, requires high-resolution mass spectrometry and specific chromatographic separation.[4][6]

  • Analyte Stability: Oxidized lipids can be prone to degradation or further oxidation during sample preparation and analysis.[7]

  • Complex Fragmentation: The fragmentation pattern in MS/MS can be complex, with potential modifications on both the fatty acyl chain and the cholesterol moiety, making identification and quantification challenging.[8]

Sample Preparation

Q3: What precautions should be taken during sample extraction to prevent artefactual oxidation?

A3: To minimize artefactual oxidation, it is recommended to:

  • Work quickly and on ice.

  • Use solvents with antioxidants, such as butylated hydroxytoluene (BHT).[9]

  • Use glassware that has been thoroughly cleaned to remove trace metals that can catalyze oxidation.[6]

  • Store samples at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.[9][10]

Chromatography

Q4: How can I separate this compound from its isomers?

A4: Chiral chromatography is necessary to separate the 13(S)-HODE and 13(R)-HODE stereoisomers.[6] For separating positional isomers like 9-HODE and 13-HODE cholesteryl esters, reversed-phase liquid chromatography (LC) with a C18 column can be effective.[6][8]

Mass Spectrometry

Q5: Which ionization technique is best for analyzing this compound?

A5: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI often requires the formation of adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺) to enhance the signal.[4][11][12] APCI can be effective for nonpolar molecules but may result in a weaker signal intensity for the protonated molecule [M+H]⁺.[11] The choice depends on the specific instrumentation and experimental setup.

Q6: What are the characteristic MS/MS fragments for this compound?

A6: When the oxidation is on the fatty acyl chain, a characteristic neutral loss of the unmodified cholesterol moiety (368.5 Da) or the presence of the unmodified cholestenyl cation (m/z 369.3) is expected.[4][5][8][12] Fragmentation of the 13-HODE fatty acid itself can also provide specific product ions.[13] If oxidation occurs on the cholesterol ring, fragment ions at m/z 367 and m/z 385 (369 + 16) may be observed.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal Intensity 1. Poor ionization efficiency of the neutral lipid.[4][5] 2. Inefficient extraction from the sample matrix. 3. Degradation of the analyte during storage or sample preparation.1. Optimize ionization source parameters. Experiment with different adduct-forming cations (e.g., ammonium (B1175870) acetate, sodium acetate, lithium chloride) in the mobile phase to enhance ESI signal.[4][11][12] Consider using APCI.[11] 2. Evaluate different lipid extraction methods (e.g., Folch, Bligh-Dyer, or solid-phase extraction).[9] 3. Ensure proper storage conditions (-80°C) and the use of antioxidants (e.g., BHT) in solvents.[9][10]
Poor Peak Shape or Resolution 1. Inappropriate LC column or mobile phase. 2. Co-elution with other isobaric lipids.[4] 3. Sample overload.1. Optimize the LC gradient and mobile phase composition. Consider using a high-resolution C18 column for better separation.[6][8] 2. Employ a longer LC gradient or a column with different selectivity. High-resolution mass spectrometry can help distinguish between co-eluting compounds with the same nominal mass. 3. Reduce the amount of sample injected onto the column.
Inaccurate or Non-Reproducible Quantification 1. Lack of a suitable internal standard.[5] 2. Matrix effects suppressing or enhancing the signal. 3. Non-linear detector response.1. Use a stable isotope-labeled internal standard if available. Alternatively, use a structurally similar, non-endogenous cholesteryl ester (e.g., an odd-chain fatty acyl ester) as an internal standard.[5][14][15] 2. Perform a matrix effect study by post-column infusion. If significant matrix effects are present, improve sample cleanup or use a matrix-matched calibration curve.[16] 3. Construct a calibration curve with multiple points spanning the expected concentration range of the analyte to ensure linearity.[16]
Inability to Distinguish Stereoisomers (13(S) vs. 13(R)) 1. Use of a non-chiral stationary phase in the LC method.1. Employ a chiral LC column and optimize the mobile phase for the separation of the stereoisomers.[6]

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol is a general guideline and may require optimization for specific sample types.

  • Preparation: To 100 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., d7-cholesteryl ester or a non-endogenous odd-chain cholesteryl ester) and 10 µL of BHT solution (0.2 mg/mL in methanol).

  • Extraction: Add 2 mL of a chloroform (B151607):methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.

  • Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

LC-MS/MS Analysis

This is a representative method and should be adapted for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

    • Gradient: A suitable gradient to separate the analyte from other lipids (e.g., start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion ([M+NH₄]⁺) -> Product ion (e.g., m/z 369.3). The exact precursor mass will be for the ammoniated adduct of this compound (C₄₅H₇₆O₃, MW = 665.1 g/mol ).

      • Internal Standard: Precursor ion -> Product ion specific to the chosen internal standard.

    • Source Parameters: Optimize spray voltage, gas flows, and temperatures for maximal signal intensity.

Visualizations

Signaling Pathway of 13(S)-HODE

13S_HODE_Signaling Proposed Signaling Pathway of 13(S)-HODE in Macrophages cluster_cell Macrophage 13S_HODE 13(S)-HODE PPAR PPARα / PPARγ 13S_HODE->PPAR activates LXR LXRα PPAR->LXR upregulates ABCA1 ABCA1 LXR->ABCA1 induces SR_BI SR-BI LXR->SR_BI induces Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux SR_BI->Cholesterol_Efflux

Caption: 13(S)-HODE activates PPARs, leading to cholesterol efflux.

Experimental Workflow

Quantification_Workflow General Workflow for Absolute Quantification Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Spiking 2. Spike with Internal Standard Sample_Collection->Spiking Extraction 3. Lipid Extraction (with antioxidant) Spiking->Extraction LC_Separation 4. LC Separation (Reversed-Phase or Chiral) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Integration & Calibration) MS_Detection->Data_Analysis Quantification 7. Absolute Quantification Data_Analysis->Quantification

Caption: Workflow for this compound quantification.

References

preventing ester hydrolysis during 13(S)-HODE cholesteryl ester extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 13(S)-HODE cholesteryl ester, with a focus on preventing ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its intact extraction important?

A1: 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is an oxidized metabolite of linoleic acid. It can be esterified to cholesterol to form this compound. This molecule is found in biological samples, such as atherosclerotic lesions, and is implicated in various cellular signaling pathways.[1] Intact extraction is crucial for accurately quantifying its levels and understanding its physiological and pathological roles, as hydrolysis would lead to an overestimation of free 13(S)-HODE and cholesterol.

Q2: What are the main causes of this compound hydrolysis during extraction?

A2: The primary cause of hydrolysis is the activity of endogenous esterases (or hydrolases) present in the biological sample. These enzymes can cleave the ester bond, liberating free 13(S)-HODE and cholesterol.[2][3] Additionally, improper sample handling, such as prolonged storage at suboptimal temperatures or the use of non-optimal extraction solvents, can contribute to both enzymatic and non-enzymatic degradation.[4][5]

Q3: How can I minimize enzymatic hydrolysis during sample collection and homogenization?

A3: To minimize enzymatic activity, it is critical to process samples as quickly as possible after collection. Snap-freezing tissue samples in liquid nitrogen immediately after harvesting and storing them at -80°C is a standard practice to halt enzymatic processes.[5] During homogenization, performing the procedure on ice and in the presence of esterase inhibitors is highly recommended.[5][6] The homogenization buffer should ideally contain a serine hydrolase inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF).[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of free 13(S)-HODE and low levels of the cholesteryl ester. Esterase-mediated hydrolysis during sample preparation.1. Work quickly and on ice at all times. 2. Add a broad-spectrum serine hydrolase inhibitor cocktail or at least PMSF to the homogenization buffer.[7] 3. Consider a rapid heat inactivation step for your tissue homogenate if compatible with your downstream analysis.[8]
Inconsistent and low recovery of this compound. Inefficient extraction method for lipophilic compounds.1. Ensure you are using a robust lipid extraction method like the Folch or Bligh & Dyer procedures.[9][10] For tissues with high lipid content, the Folch method with a 20:1 solvent-to-sample ratio is often more effective.[9][10] 2. For tissues, ensure complete homogenization to disrupt cell membranes and release the lipid content.
Degradation of the polyunsaturated fatty acid moiety of 13(S)-HODE. Oxidation during sample preparation and storage.1. Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents.[4] 2. Store samples and extracts under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. 3. Use amber vials or wrap tubes in foil to protect from light.

Data Presentation

The following tables summarize key data related to the stability of cholesteryl esters and the efficacy of common preventative measures.

Table 1: Comparison of Common Lipid Extraction Methods for Cholesteryl Ester Recovery

Extraction Method Solvent System (v/v/v) Typical Recovery of Cholesteryl Esters Notes
Folch Chloroform:Methanol (2:1)HighConsidered a gold standard for tissue lipid extraction. A higher solvent-to-sample ratio (e.g., 20:1) is recommended for high-lipid tissues.[9][10]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, initial)Moderate to HighCan underestimate lipid content in samples with >2% lipid compared to the Folch method.[10]
Methyl-tert-butyl ether (MTBE) MTBE:Methanol (10:3)HighA less toxic alternative to chloroform-based methods.

Table 2: Efficacy of Common Esterase Inhibitors

Inhibitor Target Enzymes Typical Working Concentration Notes
Phenylmethylsulfonyl fluoride (PMSF) Serine hydrolases (including some esterases)0.1 - 1 mMHas a short half-life in aqueous solutions and should be added fresh.[11] It is a common component of protease inhibitor cocktails.[7]
Diisopropyl fluorophosphate (B79755) (DFP) Serine hydrolases1 mMHighly toxic, handle with extreme caution.
Orlistat Pancreatic lipase (B570770) and other esterasesVaries (µM range)A specific inhibitor of certain lipases.

Experimental Protocols

Protocol 1: Extraction of Intact this compound from Atherosclerotic Plaque Tissue

This protocol is adapted from standard lipid extraction procedures, with modifications to minimize hydrolysis and oxidation.

Materials:

  • Atherosclerotic plaque tissue, stored at -80°C

  • Homogenizer (e.g., Dounce or bead-based)

  • Ice bucket

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen or argon gas source

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • 0.9% NaCl solution

  • Internal standard (e.g., d7-cholesteryl oleate)

Procedure:

  • Preparation of Solvents:

    • Prepare a 2:1 (v/v) solution of chloroform:methanol. Add BHT to a final concentration of 0.01% (w/v). Keep on ice.

    • Prepare a 100 mM stock solution of PMSF in anhydrous isopropanol (B130326).

  • Tissue Homogenization:

    • Weigh the frozen plaque tissue (~50-100 mg) in a pre-chilled glass homogenizer.

    • Add the appropriate amount of internal standard.

    • Add 20 volumes of ice-cold 2:1 chloroform:methanol with 0.01% BHT.

    • Immediately before homogenization, add the PMSF stock solution to a final concentration of 1 mM.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Re-extract the upper aqueous phase and the protein interface with 2 volumes of chloroform. Vortex and centrifuge as before.

    • Pool the lower organic phases.

  • Drying and Storage:

    • Dry the combined organic extract under a gentle stream of nitrogen or argon gas in a water bath at 30-37°C.

    • Once dried, flush the tube with inert gas, cap tightly, and store at -80°C until analysis.

  • Reconstitution:

    • For LC-MS/MS analysis, reconstitute the dried lipid extract in an appropriate solvent, such as isopropanol or a mobile phase-matched solution.

Protocol 2: LC-MS/MS Analysis of Intact this compound

This is a general guideline for setting up an LC-MS/MS method. Specific parameters will need to be optimized for your instrument.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating cholesteryl esters.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:Methanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the hydrophobic cholesteryl esters.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor-to-product ion transition for this compound should be determined using a pure standard. A common fragment for cholesteryl esters is the dehydrated cholesterol ion at m/z 369.35. The precursor ion will be the [M+NH₄]⁺ or [M+Na]⁺ adduct of the intact molecule. For this compound (C₄₅H₇₆O₃), the molecular weight is 665.1 g/mol .

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis SampleCollection 1. Sample Collection (e.g., Atherosclerotic Plaque) SnapFreeze 2. Snap Freeze in Liquid N₂ & Store at -80°C SampleCollection->SnapFreeze Immediate Processing Homogenization 3. Homogenization on Ice with Esterase Inhibitors (PMSF) & Antioxidants (BHT) SnapFreeze->Homogenization Minimize Degradation FolchExtraction 4. Folch Extraction (Chloroform:Methanol) Homogenization->FolchExtraction PhaseSeparation 5. Phase Separation (add 0.9% NaCl) FolchExtraction->PhaseSeparation CollectOrganic 6. Collect Lower Organic Phase PhaseSeparation->CollectOrganic Drying 7. Dry Extract Under Inert Gas CollectOrganic->Drying Reconstitution 8. Reconstitute in LC-MS Compatible Solvent Drying->Reconstitution LCMS 9. LC-MS/MS Analysis (Intact Cholesteryl Ester) Reconstitution->LCMS

Caption: Experimental workflow for the extraction of intact this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODE_CE 13(S)-HODE Cholesteryl Ester HODE 13(S)-HODE HODE_CE->HODE Hydrolysis Esterase Esterase mTOR mTOR HODE->mTOR Inhibition GPX4 GPX4 HODE->GPX4 Modulation PPARg PPARγ HODE->PPARg Activation Esterase->HODE Cleavage Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibition Lipid_Peroxidation->HODE Ferroptosis Regulation Gene_Expression Target Gene Expression PPARg->Gene_Expression Transcription Regulation

Caption: Simplified signaling pathways of 13(S)-HODE.

References

addressing cross-reactivity in 13(S)-HODE cholesteryl ester ELISAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 13(S)-HODE Cholesteryl Ester ELISA kits. The following information is designed to help you address potential issues, with a focus on mitigating cross-reactivity for accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of cross-reactivity in a this compound ELISA?

A1: Cross-reactivity in this type of assay can stem from several sources. The primary concern is the presence of other structurally similar oxidized lipids in the sample that the antibody may recognize. These can include:

  • Stereoisomers: 13(R)-HODE cholesteryl ester.

  • Positional Isomers: Other hydroxyoctadecadienoic acid (HODE) cholesteryl esters, such as 9-HODE cholesteryl ester.

  • Other Oxidized Cholesteryl Esters: Cholesteryl esters of other oxidized fatty acids.

  • Free 13(S)-HODE: The non-esterified form of the analyte.

  • Metabolites: Downstream metabolites of 13(S)-HODE.[1]

Q2: My sample matrix is complex (e.g., plasma, tissue homogenate). How can I minimize matrix effects?

A2: Complex biological matrices can contain interfering substances. To minimize these effects, proper sample preparation is crucial. This includes:

  • Lipid Extraction: Employing a robust lipid extraction method, such as a Folch or Bligh-Dyer extraction, to isolate the lipid fraction from proteins and other interfering substances.

  • Sample Purification: Using techniques like Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to separate this compound from other lipid species before performing the ELISA.

  • Dilution: Diluting the sample in the assay buffer can help to reduce the concentration of interfering substances. It is advisable to perform a dilution series to determine the optimal dilution factor.

Q3: The manufacturer's datasheet for my kit states "no significant cross-reactivity" but provides no specific data. How can I be confident in my results?

A3: While many commercial kits are highly specific, the lack of quantitative cross-reactivity data can be a concern.[2] To ensure the validity of your results, it is recommended to:

  • Perform Spike and Recovery Experiments: Add a known amount of this compound standard to your sample matrix and measure the recovery. This will help to assess if the matrix is interfering with the assay.

  • Use a Confirmatory Method: If possible, validate a subset of your ELISA results with a different analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which can provide high specificity and structural confirmation.

  • Sample Purification: The most effective way to ensure specificity is to purify the analyte from potentially cross-reacting molecules prior to the ELISA.

Troubleshooting Guide

High Background

High background can obscure the signal from your target analyte and reduce the sensitivity of the assay.

Potential Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step. A short incubation or soak time (e.g., 30 seconds) with the wash buffer can also be beneficial.[3]
Cross-Reactivity The detection antibody may be cross-reacting with other molecules in the sample.[3] Implement a sample purification step (see detailed protocol below) to remove potential cross-reactants.
Ineffective Blocking Increase the blocking incubation time or try a different blocking agent. The blocking buffer should not contain any components that could interfere with the assay.[4]
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure that the substrate solution has not been exposed to light or contaminants.[5]
Weak or No Signal

A weak or absent signal can indicate a problem with one or more of the assay components or steps.

Potential Cause Troubleshooting Step
Incorrect Reagent Preparation Double-check all dilution calculations and ensure that all reagents were prepared according to the kit protocol.
Degraded Analyte Ensure proper storage of samples to prevent degradation of this compound. Minimize freeze-thaw cycles.
Problem with Standard Curve Re-prepare the standard dilutions carefully. Ensure the standard has been properly reconstituted and stored.
Inhibition of Enzyme Activity Ensure that none of the buffers or sample preparation reagents contain enzyme inhibitors (e.g., sodium azide (B81097) for HRP-based assays).[5]

Data Presentation: Representative Cross-Reactivity

Due to the limited availability of public quantitative cross-reactivity data for specific this compound ELISA kits, the following table is an illustrative example based on typical specificity profiles of related oxidized lipid immunoassays. Users should always refer to the kit-specific datasheet or contact the manufacturer for detailed cross-reactivity information.

Potential Cross-Reactant Illustrative Cross-Reactivity (%)
This compound 100
13(R)-HODE Cholesteryl Ester< 10%
9(S)-HODE Cholesteryl Ester< 5%
13(S)-HODE (Free Acid)< 1%
Cholesteryl Linoleate< 0.1%
13-oxo-ODE Cholesteryl Ester< 5%

This table is for illustrative purposes only and does not represent data from a specific commercial kit. A study on a monoclonal antibody for 13(R)-HODE showed no significant cross-reactivity with 13(S)-HODE, 9(R)-HODE, 9(S)-HODE, or 13-oxo-ODE, highlighting the potential for high specificity with well-designed antibodies.[6]

Experimental Protocols

Protocol for Sample Purification using HPLC

To minimize cross-reactivity, it is highly recommended to purify this compound from the sample matrix before performing the ELISA. HPLC is an effective method for this.[7][8]

1. Lipid Extraction: a. Homogenize the tissue sample or use plasma/serum directly. b. Perform a lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v) or a similar established protocol. c. Evaporate the organic solvent under a stream of nitrogen. d. Reconstitute the lipid extract in the HPLC mobile phase.

2. HPLC Separation: a. Column: Use a reversed-phase C18 column. b. Mobile Phase: An isocratic mobile phase of acetonitrile/isopropanol/water (e.g., 44/54/2, v/v/v) can be effective for separating cholesteryl esters.[7] c. Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for conjugated dienes (around 234 nm). d. Fraction Collection: Collect the fraction corresponding to the retention time of a this compound standard.

3. Post-HPLC Processing: a. Evaporate the solvent from the collected fraction under nitrogen. b. Reconstitute the purified this compound in the ELISA assay buffer. c. Proceed with the ELISA protocol as instructed by the kit manufacturer.

Visualizations

Signaling_Pathway_of_13S-HODE cluster_cell Cell 13S_HODE 13(S)-HODE PPARg PPARγ 13S_HODE->PPARg binds & activates Nucleus Nucleus PPARg->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

Caption: Plausible signaling pathway of 13(S)-HODE via PPARγ activation.

ELISA_Troubleshooting_Workflow start Start Troubleshooting issue Identify Issue: High Background or Poor Signal? start->issue high_bg High Background issue->high_bg High BG poor_signal Poor/No Signal issue->poor_signal Poor Signal check_wash Review Washing Protocol: Increase washes/soak time high_bg->check_wash check_reagents Verify Reagent Preparation & Storage poor_signal->check_reagents check_blocking Optimize Blocking: Increase time or change agent check_wash->check_blocking check_purity Assess Sample Purity: Consider cross-reactivity check_blocking->check_purity purify Implement Sample Purification (e.g., HPLC) check_purity->purify rerun Re-run Assay purify->rerun check_std Validate Standard Curve Preparation check_reagents->check_std check_std->rerun Experimental_Workflow sample Sample Collection (Plasma, Tissue) extraction Lipid Extraction (e.g., Folch) sample->extraction purification Sample Purification (HPLC) extraction->purification elisa This compound ELISA purification->elisa Crucial for Specificity data Data Analysis elisa->data

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 13(S)-HODE and 13(R)-HODE Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

The stereoisomers of 13-hydroxyoctadecadienoic acid (13-HODE), specifically the (S) and (R) enantiomers, exhibit distinct and often opposing biological activities. While much of the current research has focused on these molecules in their free fatty acid form, their presence as cholesteryl esters within biological systems, particularly in the context of atherosclerosis, necessitates a comparative understanding of their potential roles. This guide provides a detailed comparison of 13(S)-HODE and 13(R)-HODE, drawing from experimental data on the free fatty acids to infer the likely divergent functions of their cholesteryl ester derivatives.

Executive Summary

Data on the direct comparative biological activity of 13(S)-HODE cholesteryl ester versus 13(R)-HODE cholesteryl ester is limited. However, extensive research on the corresponding free fatty acids reveals stark contrasts in their cellular effects. 13(S)-HODE generally displays anti-proliferative and pro-apoptotic properties, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). In contrast, 13(R)-HODE promotes cell proliferation by activating distinct signaling pathways, including the ERK and CREB pathways, through interaction with BLT receptors.

In atherosclerotic plaques, 13-HODE is predominantly found esterified to cholesterol.[1] Notably, early-stage plaques are rich in the 13(S) isomer, while mature plaques contain equal amounts of both 13(S) and 13(R)-HODE.[1] This observation suggests a dynamic and potentially differential role of the two cholesteryl ester stereoisomers in the progression of atherosclerosis. The enzymatic formation of this compound via 15-lipoxygenase-1 (ALOX15) further supports a specific biological function for this stereoisomer.[1]

This guide will delve into the known biological activities of the free fatty acid forms of 13(S)-HODE and 13(R)-HODE, presenting quantitative data, experimental protocols, and signaling pathway diagrams to provide a framework for understanding the potential activities of their cholesteryl ester counterparts.

Quantitative Data Comparison

The following table summarizes the key differential effects of 13(S)-HODE and 13(R)-HODE based on studies of their free fatty acid forms.

Feature13(S)-HODE13(R)-HODE
Cell Growth Decreases cell growth and DNA synthesis in Caco-2 cells.[1]Increases cell growth and DNA synthesis in Caco-2 cells.[1]
Apoptosis Induces apoptosis in Caco-2 cells.[1]No reported pro-apoptotic effect; promotes cell proliferation.[1]
Receptor Interaction Ligand for Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[1][2]Interacts with BLT receptors.[1][2]
Signaling Pathways Activates PPARγ signaling.[1][2] Suppresses cancer cell growth by inhibiting mTOR.Activates ERK and CREB signaling pathways.[1][2]
Inflammatory Response Can modulate the expression of endothelial cell adhesion molecules.Can modulate the expression of endothelial cell adhesion molecules.
Cholesterol Efflux Induces cholesterol efflux from macrophages via the PPAR-LXRα-ABCA1/SR-BI pathway (isomer not specified but consistent with PPARγ activation).[3]Not reported to have a direct role in cholesterol efflux.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Growth and DNA Synthesis Assay (Caco-2 cells)
  • Cell Culture: Nondifferentiated Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% nonessential amino acids, and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach. The medium is then replaced with DMEM with or without 10% FBS, containing various concentrations of 13(S)-HODE or 13(R)-HODE.

  • Cell Growth Measurement: Cell growth is assessed using the methylthiazoletetrazolium (MTT) assay. After incubation with the treatments, MTT solution is added to each well, and the cells are incubated for a further 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm.

  • DNA Synthesis Measurement: DNA synthesis is determined by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU). Cells are incubated with BrdU during the treatment period. The incorporation of BrdU into the DNA is then quantified using a colorimetric enzyme-linked immunosorbent assay (ELISA) kit.

Apoptosis Assay (Caco-2 cells)
  • Method: Apoptosis is quantified using an Annexin V-FITC and propidium (B1200493) iodide (PI) staining kit, followed by flow cytometry analysis.

  • Procedure: Caco-2 cells are treated with 13(S)-HODE or 13(R)-HODE for a specified period. The cells are then harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

PPARγ Ligand Binding Assay
  • Principle: This assay determines the ability of a compound to bind to the PPARγ ligand-binding domain (LBD).

  • Procedure: A competitive ELISA-based assay is often used. A 96-well plate is coated with a PPARγ antibody. The PPARγ-LBD is then added, followed by the test compounds (13(S)-HODE or 13(R)-HODE) and a biotinylated PPARγ ligand. The plate is incubated to allow for competitive binding. After washing, streptavidin-horseradish peroxidase (HRP) is added, followed by a chromogenic substrate. The absorbance is measured, with a decrease in signal indicating binding of the test compound to the PPARγ-LBD.

Signaling Pathway Diagrams

The distinct signaling pathways activated by 13(S)-HODE and 13(R)-HODE are visualized below using the DOT language.

13S_HODE_Signaling cluster_nucleus Nucleus 13(S)-HODE 13(S)-HODE PPARγ PPARγ 13(S)-HODE->PPARγ Binds to Gene Transcription Gene Transcription PPARγ->Gene Transcription Activates Nucleus Nucleus Apoptosis Apoptosis Gene Transcription->Apoptosis Decreased Cell Growth Decreased Cell Growth Gene Transcription->Decreased Cell Growth

Caption: Signaling pathway of 13(S)-HODE.

13R_HODE_Signaling 13(R)-HODE 13(R)-HODE BLT Receptors BLT Receptors 13(R)-HODE->BLT Receptors Binds to ERK ERK BLT Receptors->ERK Activates CREB CREB BLT Receptors->CREB Activates PGE2 Synthesis PGE2 Synthesis BLT Receptors->PGE2 Synthesis Activates Gene Transcription Gene Transcription ERK->Gene Transcription CREB->Gene Transcription Increased Cell Growth Increased Cell Growth Gene Transcription->Increased Cell Growth

Caption: Signaling pathway of 13(R)-HODE.

Implications for 13(S)-HODE and 13(R)-HODE Cholesteryl Esters

The distinct biological activities of the free fatty acid forms of 13(S)-HODE and 13(R)-HODE strongly suggest that their cholesteryl ester derivatives will also exhibit divergent effects. The esterification to cholesterol will primarily affect their transport, localization, and metabolism.

  • This compound: Given its enzymatic production by ALOX15 and its predominance in early atherosclerotic lesions, this molecule is likely a key player in the initial stages of plaque development.[1] As a PPARγ activator, its esterified form, upon hydrolysis, could contribute to the regulation of lipid metabolism and inflammation within macrophages in the vessel wall. The PPARγ-mediated induction of cholesterol efflux could be a protective mechanism in early atherosclerosis.[3]

  • 13(R)-HODE Cholesteryl Ester: The appearance of this isomer in more advanced plaques, likely through non-enzymatic oxidation, suggests a role in the progression of atherosclerosis.[1] Its proliferative effects, mediated through ERK and CREB signaling, could contribute to the expansion of smooth muscle cells and macrophages within the plaque, leading to lesion growth.

Conclusion

While direct comparative studies on the biological activities of 13(S)-HODE and 13(R)-HODE cholesteryl esters are needed, the well-documented opposing effects of their free fatty acid precursors provide a strong foundation for predicting their distinct roles in cellular processes. The anti-proliferative and pro-apoptotic nature of 13(S)-HODE, mediated by PPARγ, contrasts sharply with the pro-proliferative signaling of 13(R)-HODE via BLT receptors. These differences are likely to be of significant consequence in pathologies where these molecules are found, such as atherosclerosis. Future research should focus on elucidating the specific effects of the cholesteryl ester forms to fully understand their contribution to health and disease.

References

A Comparative Guide to 13(S)-HODE and 9-HODE Cholesteryl Esters in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of inflammatory signaling, lipid mediators play a pivotal role. Among these, oxidized derivatives of linoleic acid, specifically 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) and 9-hydroxyoctadecadienoic acid (9-HODE), and their cholesteryl esters, have emerged as key modulators of inflammatory processes, particularly in the context of atherosclerosis. This guide provides an objective comparison of 13(S)-HODE cholesteryl ester and 9-HODE cholesteryl ester, summarizing their distinct roles in inflammation, supported by experimental data and detailed methodologies.

At a Glance: Contrasting Roles in Inflammation

While both 13(S)-HODE and 9-HODE are found in oxidized low-density lipoprotein (oxLDL) and atherosclerotic lesions, they exhibit opposing effects on inflammatory pathways.[1][2] Broadly, 13(S)-HODE and its cholesteryl ester are associated with anti-inflammatory and protective mechanisms, whereas 9-HODE and its esterified form are predominantly pro-inflammatory.[1][3] This dichotomy is largely attributed to their differential engagement with specific cellular receptors and downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies, highlighting the differential effects of 13(S)-HODE and 9-HODE on macrophage and endothelial cell functions central to inflammation. It is important to note that much of the existing research has been conducted on the unesterified forms of these lipids; however, the biological activity of the cholesteryl esters is believed to be mediated by the release of these free HODEs.

Table 1: Macrophage Function Modulation

Parameter13(S)-HODE9-HODECell TypeKey Findings
Receptor Activation Potent PPARγ agonist[1][2]Potent GPR132 agonist[3]Macrophages, various cell lines13(S)-HODE drives anti-inflammatory and cholesterol efflux pathways via PPARγ. 9-HODE initiates pro-inflammatory signaling through GPR132.
Cholesterol Efflux IncreasedNo significant effect reportedRAW264.7 macrophages13-HODE promotes the removal of cholesterol from macrophages, a key anti-atherogenic process.[4]
FABP4 Expression IncreasedIncreasedTHP-1 monocytes and macrophagesBoth HODEs increase FABP4 expression via a PPAR-γ-dependent mechanism.[3]
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Generally inhibitory or no effectGenerally stimulatoryMacrophages9-HODE is associated with the promotion of a pro-inflammatory M1 macrophage phenotype.[5]

Table 2: Endothelial Cell Activation

Parameter13(S)-HODE9-HODECell TypeKey Findings
Adhesion Molecule Expression (VCAM-1, ICAM-1) May have context-dependent effects; some studies show a reduction in VCAM-1[6]Generally pro-inflammatory, leading to increased adhesion molecule expressionHuman Aortic Endothelial Cells (HAEC)9-HODE can contribute to the recruitment of inflammatory cells to the endothelium.[6][7][8]

Signaling Pathways

The distinct inflammatory roles of 13(S)-HODE and 9-HODE are rooted in the specific signaling pathways they activate.

13(S)-HODE: The Anti-Inflammatory and Cholesterol Efflux Pathway

13(S)-HODE primarily exerts its effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] This nuclear receptor plays a critical role in regulating lipid metabolism and inflammation. Activation of PPARγ by 13(S)-HODE in macrophages initiates a transcriptional cascade that leads to the upregulation of Liver X Receptor alpha (LXRα). LXRα, in turn, increases the expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for mediating the efflux of cholesterol from macrophages to high-density lipoprotein (HDL).[4] This process is central to reverse cholesterol transport and is considered a key anti-atherosclerotic mechanism.

13S-HODE_Pathway 13(S)-HODE_CE 13(S)-HODE Cholesteryl Ester 13S_HODE 13(S)-HODE 13(S)-HODE_CE->13S_HODE Hydrolysis PPARg PPARγ 13S_HODE->PPARg Activates LXR_alpha LXRα PPARg->LXR_alpha Upregulates Anti_Inflammatory Anti-inflammatory Effects PPARg->Anti_Inflammatory ABCA1_G1 ABCA1/G1 LXR_alpha->ABCA1_G1 Upregulates Cholesterol_Efflux Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux

13(S)-HODE Anti-Inflammatory Pathway
9-HODE: The Pro-Inflammatory Pathway

In contrast, 9-HODE mediates its pro-inflammatory effects primarily through the G protein-coupled receptor 132 (GPR132), also known as G2A.[3] Binding of 9-HODE to GPR132 on macrophages activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the promotion of an M1 macrophage phenotype. This contributes to the chronic inflammation characteristic of atherosclerotic lesions.[1][2]

9-HODE_Pathway 9-HODE_CE 9-HODE Cholesteryl Ester 9_HODE 9-HODE 9-HODE_CE->9_HODE Hydrolysis GPR132 GPR132 9_HODE->GPR132 Activates Pro_inflammatory_Signaling Pro-inflammatory Signaling GPR132->Pro_inflammatory_Signaling M1_Macrophage M1 Macrophage Polarization Pro_inflammatory_Signaling->M1_Macrophage Cytokine_Production Increased Pro-inflammatory Cytokine Production (TNF-α, IL-6) M1_Macrophage->Cytokine_Production

9-HODE Pro-Inflammatory Pathway

Experimental Protocols

Macrophage Differentiation and Stimulation

Objective: To differentiate human THP-1 monocytes into macrophages and stimulate them with HODE cholesteryl esters to assess inflammatory responses.

Protocol:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.[9]

  • Differentiation: Seed THP-1 cells at a density of 1 x 10^6 cells/well in a 24-well plate. Induce differentiation into M0 macrophages by treating the cells with 5 ng/mL phorbol-12-myristate-13-acetate (PMA) for 24 hours.[10]

  • Resting Phase: After 24 hours, replace the PMA-containing medium with fresh, complete medium and allow the cells to rest for 72 hours. This step is crucial for generating a stable macrophage phenotype.[10]

  • Stimulation: Prepare stock solutions of this compound and 9-HODE cholesteryl ester in a suitable solvent (e.g., ethanol). Dilute the stock solutions to the desired final concentrations in serum-free RPMI-1640 medium.

  • Treatment: Remove the medium from the differentiated macrophages and add the medium containing the HODE cholesteryl esters or vehicle control. Incubate for the desired time period (e.g., 24 hours) to assess cytokine production or gene expression.

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

    • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the expression of genes encoding inflammatory markers.

Macrophage Stimulation Workflow
Cholesterol Efflux Assay

Objective: To quantify the ability of 13(S)-HODE to promote cholesterol efflux from macrophages.

Protocol:

  • Cell Culture and Differentiation: Differentiate RAW264.7 or THP-1 cells into macrophages as described above in 96-well plates.[4][11]

  • Cholesterol Loading and Labeling: Load the macrophages with cholesterol by incubating them with acetylated LDL (acLDL) and label the intracellular cholesterol pool by including [3H]-cholesterol in the culture medium for 24-48 hours.[11]

  • Equilibration: Wash the cells to remove excess labeled cholesterol and acLDL. Equilibrate the cells in serum-free medium overnight to allow the [3H]-cholesterol to distribute evenly among all cellular cholesterol pools.[11]

  • Efflux Stimulation: Incubate the labeled and loaded macrophages with serum-free medium containing 13(S)-HODE or a vehicle control in the presence of a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or HDL, for a defined period (e.g., 4-6 hours).[4][12]

  • Quantification:

    • Collect the extracellular medium.

    • Lyse the cells to collect the intracellular contents.

    • Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.[13]

Cholesterol Efflux Assay Workflow

Conclusion

The available evidence strongly indicates that this compound and 9-HODE cholesteryl ester have divergent roles in the inflammatory process. 13(S)-HODE, acting through PPARγ, promotes anti-inflammatory responses and facilitates cholesterol efflux from macrophages, suggesting a protective role in atherosclerosis. Conversely, 9-HODE, a potent agonist of GPR132, drives pro-inflammatory signaling in macrophages, likely contributing to the progression of inflammatory diseases.

For drug development professionals, these findings highlight GPR132 as a potential therapeutic target for mitigating inflammation driven by 9-HODE, while strategies to enhance the 13(S)-HODE-PPARγ axis could offer novel approaches to promote the resolution of inflammation and combat atherosclerosis. Further research directly comparing the cholesteryl ester forms of these lipids is warranted to fully elucidate their respective contributions to inflammatory pathologies.

References

Validating a Novel Analytical Method for 13(S)-HODE Cholesteryl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the quantification of 13(S)-HODE cholesteryl ester against existing standards and alternative methodologies. The data presented herein is designed to assist researchers in making informed decisions for the accurate and precise measurement of this important bioactive lipid.

Introduction

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a biologically active oxidized metabolite of linoleic acid. When esterified to cholesterol, it forms this compound, a molecule implicated in various physiological and pathological processes, including atherosclerosis and cancer. Accurate quantification of this specific stereoisomer is crucial for understanding its roles in disease and for the development of targeted therapeutics. This guide outlines the validation of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and compares its performance to established analytical techniques.

Comparison of Analytical Methods

The new LC-MS/MS method offers significant advantages in terms of sensitivity, specificity, and throughput for the analysis of this compound. Below is a comparative summary of the new method against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

Performance MetricNew LC-MS/MS MethodAlternative Method (GC-MS)
Limit of Detection (LOD) 0.5 ng/mL5-10 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL15-30 ng/mL
**Linearity (R²) **>0.99>0.98
Accuracy (% Recovery) 95-105%85-115%
Precision (%RSD) <10%<15%
Sample Preparation Simple liquid-liquid extractionDerivatization required
Stereospecificity High (with chiral chromatography)Possible with chiral column, but less common
Throughput HighModerate

Experimental Protocols

New LC-MS/MS Method Validation Protocol

This protocol is based on the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2][3][4][5]

1. Specificity: The ability to assess the analyte in the presence of other components was determined by analyzing blank matrix samples (e.g., plasma from a healthy donor) and comparing the chromatograms with those of spiked samples. The absence of interfering peaks at the retention time of this compound and its internal standard confirms specificity. A chiral column is essential to separate 13(S)-HODE from its (R)-isomer.

2. Linearity: A calibration curve was prepared by spiking known concentrations of a certified this compound standard (commercially available from suppliers like Cayman Chemical and Larodan) into a surrogate matrix.[2][6][7][8] A linear range of 1.5 to 500 ng/mL was established. The coefficient of determination (R²) should be ≥0.99.

3. Accuracy: Accuracy was determined by the recovery of the analyte spiked into the matrix at three different concentration levels (low, medium, and high). The percentage recovery should be within 90-110%.

4. Precision: Precision was evaluated at both intra-day and inter-day levels. Six replicates of spiked samples at three concentrations were analyzed on the same day for intra-day precision, and on three different days for inter-day precision. The relative standard deviation (%RSD) should not exceed 15%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of 3, while the LOQ is the concentration that gives an S/N of 10.

6. Robustness: The robustness of the method was assessed by intentionally varying analytical parameters such as column temperature, mobile phase composition, and flow rate. The method should remain unaffected by these small variations.

Materials and Reagents:

  • This compound certified standard

  • 13(S)-HODE-d4 cholesteryl ester (internal standard)

  • HPLC-grade solvents (acetonitrile, methanol, isopropanol, water)

  • Formic acid

  • Human plasma (surrogate matrix)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., CHIRALPAK series)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of cholesteryl esters, but it typically requires derivatization to increase the volatility of the analyte.[1][9][10]

1. Sample Preparation:

  • Saponification of the cholesteryl ester to release the fatty acid and cholesterol.

  • Extraction of the free fatty acid and cholesterol.

  • Derivatization of the hydroxyl group of 13(S)-HODE and cholesterol to a more volatile form (e.g., trimethylsilyl (B98337) ether).

2. GC-MS Analysis:

  • Separation on a capillary GC column.

  • Detection by mass spectrometry, monitoring characteristic fragment ions.

Comparison of Sample Preparation:

StepNew LC-MS/MS MethodGC-MS Method
Extraction Liquid-Liquid ExtractionSaponification followed by Liquid-Liquid Extraction
Derivatization Not requiredRequired
Time ~ 1 hour~ 3-4 hours
Complexity LowHigh

Visualizations

Experimental Workflow for Method Validation

G Experimental Workflow for this compound Method Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters Standard Prepare Standards & QCs Spike Spike into Matrix Standard->Spike Extract Liquid-Liquid Extraction Spike->Extract Inject Inject Sample Extract->Inject Separate Chiral HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Specificity Specificity Detect->Specificity Linearity Linearity Detect->Linearity Accuracy Accuracy & Precision Detect->Accuracy LOD_LOQ LOD & LOQ Detect->LOD_LOQ Robustness Robustness Detect->Robustness

Caption: Workflow for validating the new LC-MS/MS method.

13(S)-HODE and the mTOR Signaling Pathway

13(S)-HODE has been identified as a modulator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[11][12][13]

G Simplified 13(S)-HODE Interaction with the mTOR Signaling Pathway cluster_upstream Upstream Signaling cluster_core mTORC1 Complex cluster_downstream Downstream Effects GF Growth Factors mTORC1 mTORC1 GF->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Raptor Raptor mTORC1->Raptor mLST8 mLST8 mTORC1->mLST8 S6K1 p70S6K mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth HODE 13(S)-HODE HODE->mTORC1 Inhibition

Caption: 13(S)-HODE can inhibit the mTORC1 signaling pathway.

Conclusion

The newly validated LC-MS/MS method for the quantification of this compound demonstrates superior performance in terms of sensitivity, specificity, and efficiency when compared to traditional GC-MS methods. Its ability to analyze the intact cholesteryl ester without derivatization, coupled with the use of a chiral column for stereospecific separation, makes it the preferred method for accurate and reliable quantification in complex biological matrices. This guide provides the necessary framework for researchers to implement and validate this advanced analytical technique in their own laboratories.

References

Hypothetical Inter-Laboratory Comparison of 13(S)-HODE Cholesteryl Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Cross-Validation of 13(S)-HODE Cholesteryl Ester Measurements Across Different Laboratories

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of lipid mediators is paramount for advancing our understanding of their roles in health and disease. 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester is an important oxidized lipid species, but the analytical variability in its measurement across different laboratories can pose significant challenges to data interpretation and comparison. This guide provides a framework for the cross-validation of this compound measurements, offering a standardized experimental protocol and key performance metrics for inter-laboratory comparison. While a formal, published inter-laboratory comparison for this specific analyte is not yet available, this document synthesizes best practices from the analysis of similar oxidized lipids to propose a robust methodology for standardization.

A cross-validation study would aim to assess the precision and accuracy of this compound measurements across multiple laboratories. Each participating lab would receive identical, blinded samples (e.g., spiked plasma, cell lysates) and analyze them using a standardized protocol. The following table presents hypothetical data from such a study, illustrating key performance metrics that should be evaluated.

Performance Metric Laboratory A Laboratory B Laboratory C Acceptance Criteria
Accuracy (% Bias) -3.5%+1.8%-5.2%±15%
Precision (Inter-Assay CV) 6.8%8.1%9.5%≤15%
Linearity (R²) 0.9980.9960.997≥0.99
Limit of Quantification (LOQ) 0.1 ng/mL0.15 ng/mL0.1 ng/mLReportable
Limit of Detection (LOD) 0.03 ng/mL0.05 ng/mL0.03 ng/mLReportable

This table contains illustrative data and does not represent the results of an actual study.

Standardized Experimental Protocol for this compound Analysis

To ensure comparability of results, a detailed and standardized protocol is essential. The following proposed method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for oxidized lipid analysis.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard: Prior to extraction, spike all samples, calibration standards, and quality controls with a known amount of a suitable internal standard (e.g., 13(S)-HODE-d4 cholesteryl ester).

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer method.

    • To 100 µL of sample (e.g., plasma, cell homogenate), add 300 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.

    • Vortex for 10 minutes at 4°C.

    • Add 100 µL of chloroform and vortex for 2 minutes.

    • Add 100 µL of water and vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Dry the extracted lipids under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

    • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion [M+NH4]+ → Product ion corresponding to the cholesteryl fragment (m/z 369.3).

      • Internal Standard (e.g., 13(S)-HODE-d4 CE): Corresponding deuterated precursor → product transition.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity for the specific instrument used.

3. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with 1/x² weighting.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizing the Workflow and Biological Context

To facilitate understanding, the following diagrams illustrate the experimental workflow and a relevant signaling pathway involving the precursor of the analyzed lipid, 13(S)-HODE.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, Tissue) is_add Spike with Internal Standard (13(S)-HODE-d4 CE) sample->is_add extract Liquid-Liquid Extraction (Bligh-Dyer) is_add->extract dry Dry Down (Nitrogen Stream) extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc Reversed-Phase LC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms integrate Peak Area Integration ms->integrate ratio Calculate Area Ratios (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Concentration curve->quantify

Caption: Experimental workflow for this compound quantification.

G LA Linoleic Acid ALOX15 ALOX15 LA->ALOX15 Metabolism HODE 13(S)-HODE ALOX15->HODE Production mTOR mTOR HODE->mTOR Inhibition growth Cancer Cell Growth mTOR->growth Promotion

Caption: Simplified signaling pathway of 13(S)-HODE in cancer cell growth inhibition.

By adopting a standardized methodology and participating in inter-laboratory comparisons, the scientific community can enhance the reliability and comparability of this compound measurements, ultimately accelerating research and development in this critical area.

A Comparative Guide to 13(S)-HODE Cholesteryl Ester and Other Oxidized Cholesteryl Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Key Bioactive Lipids in Cardiovascular and Inflammatory Research

In the landscape of lipid research, oxidized cholesteryl esters (oxCEs) have emerged as critical players in the pathogenesis of various inflammatory diseases, most notably atherosclerosis. Among these, 13(S)-hydroxy-9Z,11E-octadecadienoic acid cholesteryl ester (13(S)-HODE-CE) is a prominent member, found enriched in atherosclerotic lesions. This guide provides a comprehensive comparison of 13(S)-HODE-CE with other major classes of oxCEs, offering researchers, scientists, and drug development professionals a clear overview of their biological activities, underlying signaling pathways, and the experimental methodologies used for their study.

At a Glance: Key Differences and Biological Impacts

Oxidized cholesteryl esters are a diverse group of molecules generated through both enzymatic and non-enzymatic oxidation of cholesteryl esters, primarily cholesteryl linoleate (B1235992) and arachidonate. Their biological effects are largely dictated by the specific nature of the oxidation. This guide focuses on comparing 13(S)-HODE-CE with two other significant classes of oxCEs: cholesteryl ester hydroperoxides (CE-OOH) and short-chain oxCEs.

Feature13(S)-HODE Cholesteryl EsterCholesteryl Ester Hydroperoxides (CE-OOH)Short-Chain Oxidized Cholesteryl Esters
Primary Precursor Cholesteryl LinoleateCholesteryl Linoleate, Cholesteryl ArachidonateCholesteryl Linoleate, Cholesteryl Arachidonate
Formation Primarily enzymatic (15-Lipoxygenase)Enzymatic and non-enzymatic (free radical oxidation)Secondary products of CE-OOH degradation
Key Biological Role PPARγ activation, cholesterol homeostasisPro-inflammatory signaling, foam cell formationPro-inflammatory signaling
Primary Signaling Pathway PPARγ/LXRαTLR4/SYKTLR4/SYK

Deep Dive into Biological Activity and Performance

The functional consequences of cholesteryl ester oxidation are varied and depend on the specific molecular species generated. While direct quantitative comparisons in single studies are limited, the existing body of research allows for a comparative analysis of their roles in key pathophysiological processes.

Foam Cell Formation

The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerosis. Various oxCEs contribute to this process, albeit through different mechanisms.

  • 13(S)-HODE-CE's Role in Lipid Metabolism: The unesterified form, 13(S)-HODE, is a known agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[1]. Activation of PPARγ can have complex effects on foam cell formation. While it can upregulate the scavenger receptor CD36, promoting the uptake of oxidized low-density lipoprotein (oxLDL), it also plays a role in cholesterol efflux pathways[1].

  • CE-OOH and Short-Chain oxCEs in Pro-inflammatory Lipid Accumulation: In contrast, cholesteryl ester hydroperoxides and their short-chain derivatives are potent drivers of macrophage lipid accumulation through inflammatory signaling. These oxCEs can activate Toll-like receptor 4 (TLR4), leading to macropinocytosis, a process of non-specific fluid and particle uptake, which contributes significantly to foam cell formation[2].

Inflammatory Signaling

Chronic inflammation is a key driver of atherosclerotic plaque progression. Different classes of oxCEs engage distinct inflammatory signaling pathways.

  • 13(S)-HODE and PPARγ-mediated Inflammation Modulation: The activation of PPARγ by 13(S)-HODE can have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes in macrophages.

  • TLR4 Activation by Other oxCEs: Cholesteryl ester hydroperoxides and short-chain oxCEs are recognized by the TLR4 receptor complex, triggering a signaling cascade involving spleen tyrosine kinase (Syk). This leads to the production of reactive oxygen species (ROS) and the secretion of inflammatory cytokines, perpetuating the inflammatory cycle within the atherosclerotic lesion[2].

Signaling Pathways Unraveled

The distinct biological activities of different oxCEs can be traced back to the specific signaling pathways they activate.

The PPARγ/LXRα Pathway and 13(S)-HODE

While much of the research has focused on the unesterified 13(S)-HODE, it is understood that intracellular hydrolysis of 13(S)-HODE-CE can release the active fatty acid. 13(S)-HODE acts as a ligand for PPARγ. Activation of PPARγ can, in turn, influence the expression of Liver X Receptor alpha (LXRα), a key regulator of cholesterol efflux. This pathway promotes the removal of excess cholesterol from macrophages, a potentially anti-atherogenic effect.

PPAR_LXR_Pathway cluster_cell Macrophage 13S_HODE_CE 13(S)-HODE-CE 13S_HODE 13(S)-HODE 13S_HODE_CE->13S_HODE Hydrolysis PPARg PPARγ 13S_HODE->PPARg Activates RXR RXR LXRa LXRα PPARg->LXRa Upregulates ABCA1_G1 ABCA1/G1 LXRa->ABCA1_G1 Upregulates Cholesterol_Efflux Cholesterol Efflux ABCA1_G1->Cholesterol_Efflux Promotes

PPARγ/LXRα signaling pathway activated by 13(S)-HODE.

The TLR4/SYK Pathway and Other Oxidized Cholesteryl Esters

Polyoxygenated cholesteryl esters, including hydroperoxides and their degradation products, activate a pro-inflammatory signaling cascade by engaging the TLR4/MD-2 receptor complex on the surface of macrophages. This leads to the recruitment and activation of Syk, which in turn triggers downstream signaling that promotes inflammation and lipid uptake.

TLR4_SYK_Pathway cluster_cell Macrophage oxCE CE-OOH / Short-chain oxCE TLR4 TLR4/MD-2 oxCE->TLR4 Activates SYK Syk TLR4->SYK Recruits & Activates Downstream Downstream Signaling (ERK, JNK, etc.) SYK->Downstream Inflammation Inflammation (Cytokine release) Downstream->Inflammation Macropinocytosis Macropinocytosis Downstream->Macropinocytosis

TLR4/SYK signaling pathway activated by pro-inflammatory oxCEs.

Experimental Corner: Key Methodologies

Reproducible and quantitative assessment of the biological effects of oxCEs is paramount for advancing research and drug development. Below are summaries of key experimental protocols.

Foam Cell Formation Assay

This assay is fundamental to studying the atherogenic potential of various lipids.

Objective: To quantify the accumulation of intracellular lipid droplets in macrophages following treatment with oxidized cholesteryl esters.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW264.7 or THP-1) are cultured in appropriate media.

  • Treatment: Cells are incubated with the desired concentration of the test oxidized cholesteryl ester (e.g., 13(S)-HODE-CE or a mixture of CE-OOHs) for a specified period (typically 24-48 hours).

  • Staining:

    • Oil Red O Staining: This classic method stains neutral lipids, including cholesteryl esters and triglycerides, a vibrant red. After fixation, cells are stained with a working solution of Oil Red O.

    • Fluorescent Staining (e.g., BODIPY 493/503): This lipophilic dye intercalates into lipid droplets and fluoresces green, allowing for more quantitative analysis.

  • Quantification:

    • Microscopy: Images of the stained cells are captured. The area or intensity of the stained lipid droplets can be quantified using image analysis software (e.g., ImageJ).

    • Lipid Extraction and Measurement: Cellular lipids can be extracted and the cholesteryl ester content quantified using commercially available kits.

Foam_Cell_Workflow Culture Culture Macrophages Treat Treat with oxCEs Culture->Treat Stain Stain Lipid Droplets (Oil Red O / BODIPY) Treat->Stain Quantify Quantify Lipid Accumulation (Microscopy / Extraction) Stain->Quantify

Workflow for the foam cell formation assay.

Cholesterol Efflux Assay

This assay measures the capacity of macrophages to remove cholesterol, a key process in reverse cholesterol transport.

Objective: To quantify the movement of cholesterol from macrophages to an extracellular acceptor.

Methodology:

  • Labeling: Macrophages are loaded with a labeled form of cholesterol, typically fluorescently-labeled cholesterol or [³H]-cholesterol, for 24-48 hours.

  • Equilibration: The cells are incubated in a serum-free medium to allow the labeled cholesterol to equilibrate within the cellular cholesterol pools.

  • Efflux: The cells are then incubated with a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

  • Quantification: The amount of labeled cholesterol that has moved from the cells into the medium is measured. The percentage of cholesterol efflux is calculated as the amount of label in the medium divided by the total amount of label (medium + cells).

Cholesterol_Efflux_Workflow Label Label Macrophages with Fluorescent/Radiolabeled Cholesterol Equilibrate Equilibrate Labeled Cholesterol Label->Equilibrate Efflux Incubate with Cholesterol Acceptor (e.g., ApoA-I) Equilibrate->Efflux Quantify Quantify Labeled Cholesterol in Medium and Cells Efflux->Quantify

Workflow for the cholesterol efflux assay.

Conclusion and Future Directions

The study of oxidized cholesteryl esters is a rapidly evolving field with significant implications for the development of novel therapeutics for cardiovascular and inflammatory diseases. While 13(S)-HODE-CE appears to modulate lipid metabolism and inflammation primarily through the PPARγ/LXRα axis, other oxCEs, such as hydroperoxides and short-chain species, drive a more pro-inflammatory phenotype via TLR4 activation.

Future research should focus on direct, quantitative comparisons of the biological activities of these different oxCEs to better understand their relative contributions to disease pathogenesis. The development of specific inhibitors for the enzymes that produce pro-atherogenic oxCEs or antagonists for their receptors represents a promising avenue for therapeutic intervention. This guide serves as a foundational resource for researchers and drug developers navigating the complex and exciting world of oxidized cholesteryl esters.

References

Assessing the In Vivo Relevance of In Vitro Findings on 13(S)-HODE Cholesteryl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) cholesteryl ester, a significant oxidized lipid species implicated in various physiological and pathological processes. By juxtaposing its in vitro activities with available in vivo evidence and comparing it to relevant alternatives—unoxidized cholesteryl linoleate (B1235992) and the isomeric 9-HODE cholesteryl ester—this document aims to critically evaluate the translation of laboratory findings to complex biological systems.

Comparative Overview of Cholesteryl Ester Derivatives

The biological impact of cholesteryl esters is significantly altered by the oxidation state of their fatty acid component. While cholesteryl linoleate is a primary storage and transport form of cholesterol, its oxidation to 13(S)-HODE cholesteryl ester transforms it into a bioactive molecule. This transformation is a key event in the pathogenesis of diseases such as atherosclerosis, where oxidized lipoproteins accumulate in the vascular wall.[1] The enzymatic and stereospecific formation of 13(S)-HODE is primarily attributed to the action of 15-lipoxygenase (15-LOX).[1] In contrast, 9-HODE can be formed through both enzymatic and non-enzymatic pathways, leading to a mixture of stereoisomers.[2]

Table 1: In Vitro and In Vivo Effects of Cholesteryl Ester Derivatives

FeatureThis compoundCholesteryl Linoleate (Unoxidized)9-HODE Cholesteryl Ester
Primary Role Bioactive signaling molecule, pro-inflammatoryInert cholesterol storage and transportBioactive signaling molecule, pro-inflammatory
Formation Primarily enzymatic (15-LOX), stereospecific[1]Esterification of cholesterol with linoleic acidEnzymatic and non-enzymatic, mixture of stereoisomers[2]
In Vitro Effects Induces monocyte binding to endothelial cells[3], activates PPARs[1], may inhibit mTOR signaling (as free acid)Generally considered biologically inert in signalingActivates PPARα and PPARγ (as free acid)[4], induces TGF-β expression[5]
In Vivo Relevance Found in atherosclerotic plaques[1], rapid hepatic uptake of oxidized cholesteryl esters[3][6]Major component of LDL and HDLDetected in oxidized LDL and atherosclerotic lesions[2]
Key Signaling Pathways ERK1/2, TLR4, Spleen Tyrosine Kinase (for oxidized cholesteryl esters)[3][6]Primarily involved in lipid metabolism pathwaysERK1/2 (for oxidized cholesteryl esters)[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo relevance of in vitro findings. Below are representative protocols for key experiments in this field.

Protocol 1: In Vivo Administration of Oxidized Lipids in a Murine Model of Atherosclerosis
  • Preparation of Lipid Emulsions: this compound, 9-HODE cholesteryl ester, or cholesteryl linoleate are dissolved in a minimal volume of ethanol. This solution is then slowly added to a sterile saline solution containing a carrier protein, such as bovine serum albumin (BSA), with gentle vortexing to form a lipid-BSA complex. The final concentration is adjusted based on the desired dosage.

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis research, are fed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce lesion development.

  • Administration: The lipid emulsions are administered to the mice via intravenous (IV) injection or intraperitoneal (IP) injection. The dosage and frequency of administration will depend on the specific experimental design. A typical regimen might be 1-5 mg/kg body weight, administered three times a week.

  • Tissue Harvesting and Analysis: At the end of the treatment period, mice are euthanized, and tissues (aorta, liver, spleen) are harvested. The aorta is analyzed for atherosclerotic lesion size and composition through histological staining (e.g., Oil Red O for neutral lipids). Liver and spleen can be analyzed for inflammatory markers and lipid accumulation. Blood samples are collected to measure plasma lipid profiles and inflammatory cytokines.

Protocol 2: Analysis of Signaling Pathway Activation in Cultured Macrophages
  • Cell Culture: A macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages are cultured in appropriate media.

  • Treatment: Cells are treated with this compound, 9-HODE cholesteryl ester, or cholesteryl linoleate (solubilized with a suitable carrier like BSA) at various concentrations for different time points.

  • Western Blot Analysis: To assess the activation of signaling pathways like ERK1/2, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated (active) and total forms of the signaling proteins.

  • Reporter Gene Assay: To measure the activation of nuclear receptors like PPARγ, cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing PPAR response elements linked to a luciferase gene. Following treatment with the lipid compounds, luciferase activity is measured as an indicator of PPARγ activation.

  • Cytokine Measurement: The concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using ELISA to assess the inflammatory response.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through complex signaling networks. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13S_HODE_CE 13(S)-HODE Cholesteryl Ester TLR4 TLR4/MD-2 13S_HODE_CE->TLR4 Syk Spleen Tyrosine Kinase (Syk) TLR4->Syk ERK1_2 ERK1/2 Syk->ERK1_2 NF_kB NF-κB Syk->NF_kB Gene_Expression Pro-inflammatory Gene Expression ERK1_2->Gene_Expression NF_kB->Gene_Expression

Caption: Oxidized cholesteryl ester signaling cascade in macrophages.

Experimental_Workflow In_Vitro In Vitro Studies (e.g., Macrophage Culture) Treatment Treatment with 13(S)-HODE-CE vs. Controls In_Vitro->Treatment Analysis Analysis of Cellular Responses (Signaling, Gene Expression) Treatment->Analysis Hypothesis Formulate In Vivo Hypothesis Analysis->Hypothesis In_Vivo In Vivo Model (e.g., ApoE-/- Mice) Hypothesis->In_Vivo Administration In Vivo Administration of 13(S)-HODE-CE vs. Controls In_Vivo->Administration Outcome Assessment of In Vivo Relevance (Atherosclerosis, Inflammation) Administration->Outcome

Caption: Workflow for assessing in vivo relevance of in vitro findings.

Discussion and Future Directions

The available evidence strongly suggests that this compound is not merely a passive product of lipid oxidation but an active participant in cellular signaling, particularly in the context of inflammation and atherosclerosis. In vitro studies have been instrumental in identifying its pro-inflammatory properties and elucidating potential signaling pathways.[3] However, the in vivo relevance of these findings is still being established.

While studies on the free fatty acid form, 13(S)-HODE, demonstrate its absorption and incorporation into tissues, the specific fate and direct actions of the cholesteryl ester form in vivo require further investigation.[7][8] It is plausible that this compound may be hydrolyzed in vivo, releasing 13(S)-HODE and cholesterol, which then exert their respective biological effects. Alternatively, the intact ester may directly interact with cell surface receptors or be taken up by cells, initiating signaling cascades.

Future research should focus on:

  • Direct in vivo comparative studies: Head-to-head comparisons of this compound with cholesteryl linoleate and other oxidized isomers are needed to dissect their specific contributions to disease pathology.

  • Advanced analytical techniques: The use of sophisticated mass spectrometry and lipidomics approaches will be crucial for tracking the metabolism and distribution of this compound in vivo.

  • Receptor identification: Identifying the specific receptors that bind to this compound will provide novel targets for therapeutic intervention.

By bridging the gap between in vitro observations and in vivo validation, the scientific community can gain a more comprehensive understanding of the role of this compound in health and disease, paving the way for the development of new diagnostic and therapeutic strategies.

References

The Role of 13(S)-HODE Cholesteryl Ester in Cardiovascular Disease: A Comparative Guide to Clinical Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester with other key clinical markers implicated in the pathology of cardiovascular disease, particularly atherosclerosis and acute coronary syndrome (ACS). This document summarizes quantitative data, details experimental protocols for marker analysis, and visualizes relevant biological pathways to support research and development in this critical therapeutic area.

Data Presentation: A Comparative Analysis of Clinical Markers

The following tables present a quantitative comparison of 13(S)-HODE and its related molecules with established and emerging clinical markers for cardiovascular disease.

Table 1: Diagnostic Performance of Biomarkers in Acute Coronary Syndrome (ACS)

BiomarkerArea Under the Curve (AUC)Sensitivity (%)Specificity (%)
13-HODE 0.73570.071.9
15-Lipoxygenase (15-LOX) 0.622--
Creatine Kinase-MB (CK-MB) 0.963--
High-Sensitivity C-Reactive Protein (hs-CRP) >0.9--
Troponin (Tp) >0.9--

Data extracted from a study on patients with Acute Coronary Syndrome, highlighting the diagnostic potential of 13-HODE in comparison to other standard cardiac markers.[1]

Table 2: Correlation of 13-HODE and 15-LOX with Other Clinical Parameters in ACS

BiomarkerCorrelated ParameterCorrelation Coefficient (r)p-value
13-HODE HbA1c (%)-0.1870.039
15-LOX HbA1c (%)0.1770.05
CK-MB0.1870.038
Cholesterol-0.2990.015
LDL-0.2110.023

This table illustrates the relationships between 13-HODE, 15-LOX, and other relevant clinical markers in patients with ACS, suggesting a role in metabolic and inflammatory pathways.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification and comparison of these biomarkers. Below are representative protocols for the analysis of 13(S)-HODE cholesteryl ester and other key markers.

Quantification of this compound in Plasma and Atherosclerotic Plaque by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and sample matrix.

1. Sample Preparation:

  • Plasma:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 13(S)-HODE-d4 cholesteryl ester).

    • Perform a liquid-liquid extraction with 500 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol (B129727).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the upper organic layer and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

  • Atherosclerotic Plaque Tissue:

    • Homogenize a known weight of plaque tissue (e.g., 10-20 mg) in a suitable buffer.

    • Add an internal standard.

    • Perform a Folch extraction using a 2:1 (v/v) chloroform:methanol mixture.

    • After phase separation, collect the lower organic layer, dry it, and reconstitute it in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from ~40% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the adduct ion formed (e.g., [M+NH4]+).

3. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.[2]

High-Sensitivity C-Reactive Protein (hs-CRP) ELISA Protocol

This is a representative protocol for a commercially available hs-CRP ELISA kit.

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the wash buffer by diluting the concentrated wash buffer with deionized water as per the kit instructions.

2. Assay Procedure:

  • Add 100 µL of standards, controls, and diluted patient serum samples to the appropriate wells of the microtiter plate pre-coated with an anti-CRP antibody.

  • Incubate for 60 minutes at room temperature.

  • Wash the wells three times with the prepared wash buffer.

  • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the wells again three times with the wash buffer.

  • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

3. Calculation of Results:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the hs-CRP concentration in the samples by interpolating their absorbance values on the standard curve.

15-Lipoxygenase (15-LOX) Activity Assay

This assay measures the activity of 15-LOX by detecting the formation of its product, 13(S)-HpODE, which is then reduced to 13(S)-HODE.

1. Sample Preparation:

  • Isolate macrophages from peripheral blood or use a cultured macrophage cell line.

  • Prepare a cell lysate by sonication or detergent lysis in a suitable buffer.

2. Assay Procedure:

  • To a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.4) and linoleic acid (the substrate), add the cell lysate.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the presence of 13(S)-HODE using LC-MS/MS as described in the previous protocol.

3. Data Analysis:

  • Quantify the amount of 13(S)-HODE produced and express the 15-LOX activity as the amount of product formed per unit of time per milligram of protein.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

G cluster_0 Lipid Peroxidation Pathway cluster_1 Downstream Cellular Effects LinoleicAcid Linoleic Acid in LDL-Cholesteryl Ester LOX15 15-Lipoxygenase (15-LOX) LinoleicAcid->LOX15 Oxygenation HpODE_CE 13(S)-HpODE Cholesteryl Ester LOX15->HpODE_CE GSH_Px Glutathione Peroxidase HpODE_CE->GSH_Px Reduction HODE_CE This compound GSH_Px->HODE_CE HODE_CE_node This compound Macrophage Macrophage HODE_CE_node->Macrophage Uptake FoamCell Foam Cell Formation Macrophage->FoamCell Inflammation Pro-inflammatory Signaling Macrophage->Inflammation Plaque Atherosclerotic Plaque Progression FoamCell->Plaque Inflammation->Plaque

Caption: Signaling pathway of this compound formation and its role in atherosclerosis.

G cluster_workflow Experimental Workflow for Biomarker Analysis cluster_sampling 1. Sample Collection cluster_processing 2. Sample Processing cluster_analysis 3. Biomarker Quantification cluster_data 4. Data Analysis & Comparison Patient Patient Cohort (Atherosclerosis/ACS) Blood Whole Blood Sample Patient->Blood Plaque Atherosclerotic Plaque (Endarterectomy) Patient->Plaque Plasma Plasma Separation Blood->Plasma Homogenization Plaque Homogenization Plaque->Homogenization LCMS LC-MS/MS (13(S)-HODE-CE, 9-HODE) Plasma->LCMS ELISA ELISA (hs-CRP) Plasma->ELISA ActivityAssay Enzyme Activity Assay (15-LOX, CK-MB) Plasma->ActivityAssay Homogenization->LCMS Stats Statistical Analysis (Correlation, AUC, etc.) LCMS->Stats ELISA->Stats ActivityAssay->Stats Comparison Comparative Evaluation of Biomarkers Stats->Comparison

Caption: General experimental workflow for the comparative analysis of cardiovascular biomarkers.

References

head-to-head comparison of different quantification methods for 13(S)-HODE cholesteryl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) cholesteryl ester is critical for research in areas such as atherosclerosis, inflammation, and cancer.[1][2][3][4] This guide provides a head-to-head comparison of the two primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the experimental protocols, present quantitative performance data, and illustrate key workflows and biological pathways.

At a Glance: LC-MS/MS vs. ELISA for 13(S)-HODE Cholesteryl Ester Quantification

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, followed by mass-based detection and fragmentation for specific identification and quantification.Competitive binding of this compound and a labeled conjugate to a specific antibody.
Specificity Very high; can distinguish between stereoisomers (e.g., 13(S)-HODE vs. 13(R)-HODE) with chiral chromatography.[5]High, but potential for cross-reactivity with structurally similar molecules. Specificity depends on the antibody used.[6]
Sensitivity High; typically in the low ng/mL to pg/mL range.Moderate to high; typically in the ng/mL range.[6]
Throughput Lower; sample preparation and run times can be longer.Higher; suitable for screening a large number of samples simultaneously.
Instrumentation Requires specialized and expensive LC-MS/MS instrumentation.Requires a standard plate reader, which is more commonly available.
Development Method development can be complex and time-consuming.Commercially available kits are available, simplifying the process.
Matrix Effects Can be significant and require careful management through sample preparation and use of internal standards.Can also be affected by matrix components, requiring sample dilution and validation.

Experimental Protocols

Quantification of this compound by Chiral LC-MS/MS

This method allows for the specific quantification of the 13(S) stereoisomer, which is crucial for distinguishing between enzymatic and non-enzymatic oxidation pathways.[1][5]

a. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma or tissue homogenate, add 10 µL of an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex for 1 minute.

  • Add 200 µL of water, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the LC mobile phase.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm) or similar chiral column.[5]

    • Mobile Phase: Hexane:Ethanol (B145695) (100:1, v/v).[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Column Temperature: 0 °C.[5]

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition (for 13-HPODE CE, a precursor): m/z 703 > 247 (as [M+Na]+). A similar transition would be optimized for 13-HODE CE.[5]

    • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

c. Data Analysis

  • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the standard curve.

Quantification of this compound by Competitive ELISA

This method is suitable for higher throughput screening of samples. Note that most commercially available kits are for 13(S)-HODE; for the cholesteryl ester, saponification (hydrolysis) to release the 13(S)-HODE may be necessary prior to analysis, or a specific antibody for the ester is required. The following is a general protocol for a competitive ELISA.

a. Sample Preparation

  • For plasma or serum samples, a simple dilution in the assay buffer provided with the kit may be sufficient.

  • For tissue homogenates, a lipid extraction followed by saponification may be required to release free 13(S)-HODE.

    • Perform a lipid extraction as described in the LC-MS/MS protocol.

    • After drying the lipid extract, reconstitute in a small volume of ethanol and add a solution of potassium hydroxide (B78521) to hydrolyze the ester.

    • Neutralize the solution and dilute it in the ELISA assay buffer.

b. ELISA Protocol

  • Add standards and prepared samples to the wells of the microplate pre-coated with a goat anti-rabbit IgG antibody.

  • Add the 13(S)-HODE-alkaline phosphatase (AP) conjugate to the wells.

  • Add the rabbit polyclonal antibody specific for 13(S)-HODE to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for competitive binding.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the p-nitrophenyl phosphate (B84403) (pNPP) substrate to the wells.

  • Incubate the plate at room temperature for a specified time to allow for color development. The intensity of the yellow color is inversely proportional to the amount of 13(S)-HODE in the sample.

  • Add a stop solution to terminate the reaction.

  • Read the absorbance of each well at 405 nm using a microplate reader.

c. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of 13(S)-HODE in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow sample_prep_lcms Sample Preparation (Lipid Extraction) chiral_lc Chiral LC Separation sample_prep_lcms->chiral_lc Inject Extract ms_detection Tandem MS Detection (MRM) chiral_lc->ms_detection Elution data_analysis_lcms Data Analysis & Quantification ms_detection->data_analysis_lcms Peak Areas sample_prep_elisa Sample Preparation (Dilution/Saponification) competitive_binding Competitive Binding in Well sample_prep_elisa->competitive_binding washing Washing Step competitive_binding->washing substrate_addition Substrate Addition & Color Dev. washing->substrate_addition read_absorbance Read Absorbance (405 nm) substrate_addition->read_absorbance data_analysis_elisa Data Analysis & Quantification read_absorbance->data_analysis_elisa

Caption: A comparison of the experimental workflows for LC-MS/MS and ELISA.

signaling_pathway cluster_pathway 13(S)-HODE Signaling in Atherosclerosis linoleic_acid Linoleic Acid in LDL lipoxygenase 15-Lipoxygenase-1 (ALOX15) linoleic_acid->lipoxygenase hode_ce This compound lipoxygenase->hode_ce Enzymatic Oxidation macrophage Macrophage Uptake hode_ce->macrophage ppar PPARγ Activation macrophage->ppar foam_cell Foam Cell Formation ppar->foam_cell atherosclerosis Atherosclerosis Progression foam_cell->atherosclerosis

Caption: The role of this compound in atherosclerosis.

Conclusion

The choice between LC-MS/MS and ELISA for the quantification of this compound depends on the specific requirements of the study. LC-MS/MS offers superior specificity and the ability to distinguish between stereoisomers, making it the gold standard for detailed mechanistic studies. ELISA, on the other hand, provides a higher-throughput and more accessible option for screening large numbers of samples, particularly when a suitable commercial kit is available. Researchers should carefully consider the trade-offs between specificity, sensitivity, throughput, and cost when selecting the most appropriate method for their research needs.

References

Safety Operating Guide

Navigating the Safe Disposal of 13(S)-HODE Cholesteryl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 13(S)-HODE cholesteryl ester, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Considerations

Given that this compound is frequently supplied in an ethanol (B145695) solution, it is imperative to treat the substance as a flammable hazardous waste.[1][2] Ethanol solutions with a concentration of 24% or higher are generally classified as hazardous waste and are prohibited from drain disposal.[2][3] Intentional dilution of ethanol waste to circumvent disposal regulations is illegal.[4]

Personnel handling this compound should always operate in a well-ventilated area, away from any potential ignition sources.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the disposal of this compound and its common solvent, ethanol.

ParameterGuidelineSource
Ethanol Hazardous Waste Threshold Concentrations of 24% or greater.[2]
Prohibited Disposal Method Drain disposal at any concentration.[3][4]
Waste Container Fullness Arrange for disposal when container is 75-80% full.[2]
Storage of Flammable Liquids In a designated flammable storage cabinet or fume hood.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Designate a specific, compatible waste container for this compound waste. The container must be in good condition, with no leaks or cracks, and have a secure lid.[5]

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound in Ethanol".[2][5] Avoid using chemical abbreviations or formulas.[5]

  • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[2]

2. Segregation of Waste:

  • It is crucial to segregate ethanol waste from other chemical waste streams, particularly from oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[1][2]

3. Storage of Waste:

  • Store the designated waste container in a satellite accumulation area (SAA), such as a fume hood or a flammable storage cabinet.[2][3]

  • The container must be kept closed at all times, except when actively adding waste.[2][5]

4. Arranging for Disposal:

  • Once the waste container is approximately 75-80% full, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]

  • Do not allow waste to accumulate. Partially filled containers can typically remain in a designated SAA for up to one year.[3]

5. Spill Cleanup:

  • Small Spills (<1 Liter): Alert personnel in the immediate vicinity. Dilute the spill with water and absorb it with an inert material such as sand or vermiculite. Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[2]

  • Large Spills (>1 Liter): Evacuate the area immediately and alert your institution's emergency response team or EHS.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Waste Generation (this compound in Ethanol) B Step 2: Container Preparation - Select compatible container - Label 'Hazardous Waste' - Add full chemical name A->B C Step 3: Waste Collection - Add waste to designated container B->C D Step 4: Segregation - Keep separate from incompatible wastes (oxidizers, acids, bases) C->D E Step 5: Storage - Store in Satellite Accumulation Area (fume hood or flammable cabinet) - Keep container closed D->E F Step 6: Monitor Fill Level E->F G Container 75-80% Full F->G G->E No H Step 7: Arrange Disposal - Contact EHS or licensed waste disposal company G->H Yes I Step 8: Professional Disposal H->I

Caption: Disposal workflow for this compound.

This procedural guide is intended to provide a clear and actionable plan for the safe disposal of this compound. By adhering to these steps, laboratories can maintain a safe working environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific safety protocols and your local regulations for any additional requirements.

References

Personal protective equipment for handling 13(S)-HODE cholesteryl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 13(S)-HODE Cholesteryl Ester

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized biochemicals like this compound is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for a structurally similar compound, (±)9-HODE cholesteryl ester, and should be adapted with professional judgment and adherence to institutional safety policies.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against potential exposure. The following table summarizes the recommended safety measures.

Control TypeRecommendationPurpose
Engineering Controls Handle in a well-ventilated place, such as a chemical fume hood.To minimize inhalation of any aerosols or vapors.
Ensure adequate ventilation and set up emergency exits and a risk-elimination area.To provide a safe working environment and emergency preparedness.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.To protect eyes from splashes or contact.
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use.To prevent skin contact.
Wear fire/flame resistant and impervious clothing.To protect against spills and splashes.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.To prevent inhalation of harmful substances.
Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes risks during the handling of this compound. This compound is typically supplied in a solution, often in ethanol.[1][2]

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work within a designated and properly functioning chemical fume hood.

  • Handling:

    • Avoid contact with skin and eyes.[3]

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools to prevent ignition sources.[3]

    • Prevent fire caused by electrostatic discharge.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C.[1][2] Keep it separate from foodstuff containers or incompatible materials.[3]

  • Spill Response:

    • In case of a spill, prevent further leakage if it is safe to do so.

    • Do not let the chemical enter drains.[3]

    • Use an absorbent material to clean up the spill and dispose of it as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste should be considered hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer. Follow all federal, state, and local environmental regulations.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is critical.[3]

Exposure RouteFirst-Aid Procedure
If Inhaled Move the victim into fresh air. If breathing is difficult, give oxygen.
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
In Case of Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
If Swallowed Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer Proceed to Handling handle_experiment Conduct Experiment handle_transfer->handle_experiment emergency_spill Spill Containment & Cleanup handle_transfer->emergency_spill If Spill Occurs handle_storage Store Unused Compound at -20°C handle_experiment->handle_storage disp_waste Collect Contaminated Waste handle_experiment->disp_waste Generate Waste emergency_exposure Follow First-Aid Procedures handle_experiment->emergency_exposure If Exposure Occurs disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via Licensed Service disp_label->disp_dispose emergency_spill->emergency_exposure

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.